(pyrimidin-2-ylamino)acetic acid
Description
The exact mass of the compound N-pyrimidin-2-ylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(pyrimidin-2-ylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-5(11)4-9-6-7-2-1-3-8-6/h1-3H,4H2,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJBSLXUNSLXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585505 | |
| Record name | N-Pyrimidin-2-ylglycine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60585505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79858-46-1 | |
| Record name | N-Pyrimidin-2-ylglycine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60585505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(pyrimidin-2-yl)amino]acetic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of (Pyrimidin-2-ylamino)acetic Acid
Abstract: This technical guide provides a comprehensive overview of the fundamental properties of (pyrimidin-2-ylamino)acetic acid (CAS No: 79858-46-1), a heterocyclic compound of significant interest in medicinal chemistry. Structurally, it integrates the biologically prevalent pyrimidine ring with a glycine moiety, presenting a unique scaffold for drug design and chemical synthesis. This document details its physicochemical characteristics, provides a robust synthetic protocol and analytical characterization methods, discusses its relevance in a biological context, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Molecular Identity and Physicochemical Properties
This compound, also known as N-pyrimidin-2-ylglycine, is a compound whose structure is foundational to its chemical behavior and potential applications. The fusion of an aromatic, electron-deficient pyrimidine ring with an amino acid side chain creates a molecule with distinct acidic and basic centers, influencing its solubility, reactivity, and biological interactions.
Nomenclature and Structural Identifiers
-
IUPAC Name: 2-(pyrimidin-2-ylamino)acetic acid[1]
-
CAS Number: 79858-46-1[1]
-
Molecular Formula: C₆H₇N₃O₂[1]
-
Synonyms: N-pyrimidin-2-ylglycine, 2-(2-pyrimidinylamino)acetic acid[1]
-
2D Structure:
Core Physicochemical Data
The fundamental properties of this compound have been compiled from computational databases and are summarized below. These values are critical for predicting its behavior in various solvents and biological systems.
| Property | Value | Source |
| Molecular Weight | 153.14 g/mol | PubChem[1] |
| InChIKey | CHJBSLXUNSLXIN-UHFFFAOYSA-N | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
| Rotatable Bonds | 2 | PubChem[1] |
| Topological Polar Surface Area | 75.1 Ų | PubChem[1] |
Acid-Base Properties and Solubility
The structure of this compound contains both an acidic carboxylic acid group and several basic nitrogen atoms. This amphoteric nature dictates its solubility and ionization state at different pH values.
-
Acidic Center: The carboxylic acid group (-COOH) is the primary acidic site. Its pKa is expected to be in the range of 2.5-4.0, similar to other α-amino acids, but slightly more acidic due to the electron-withdrawing effect of the adjacent pyrimidine ring.
-
Basic Centers: The molecule possesses three nitrogen atoms. The two endocyclic (ring) nitrogens of the pyrimidine moiety are weakly basic (estimated pKa ~1.5-2.5). The exocyclic secondary amine nitrogen is also a basic site, though its basicity is significantly reduced by delocalization of its lone pair into the electron-deficient pyrimidine ring.
This zwitterionic potential suggests that the compound will exhibit its lowest solubility at its isoelectric point and will be more soluble in acidic or basic aqueous solutions where it can form the corresponding cationic or anionic salt. Its solubility in nonpolar organic solvents is predicted to be low.
Synthesis and Analytical Characterization
The synthesis of this compound is straightforward, typically involving a nucleophilic substitution reaction. Proper characterization is essential to confirm its identity and purity.
Recommended Synthetic Protocol
The most common and efficient synthesis involves the reaction of 2-aminopyrimidine with a haloacetic acid derivative. This method is analogous to established procedures for similar N-heterocyclic amino acids[2]. The reaction proceeds via an Sₙ2 mechanism where the exocyclic amino group of 2-aminopyrimidine acts as the nucleophile.
Expert Insight: The use of a base is critical to deprotonate the carboxylic acid of the haloacetic acid starting material and to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. Water is an effective and environmentally benign solvent for this transformation.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) and bromoacetic acid (1.1 eq) in deionized water.
-
Basification: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.5 eq) while stirring. Ensure the temperature remains below 10 °C.
-
Reaction: After addition, remove the ice bath and heat the mixture to reflux (approx. 100 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Precipitation: Carefully acidify the solution to pH ~3-4 with 2M hydrochloric acid. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a water/ethanol mixture.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
To ensure the structural integrity and purity of the synthesized compound, a suite of analytical techniques should be employed. Expected spectral data based on the structure and related pyrimidine derivatives are summarized below[3].
| Technique | Expected Observations |
| ¹H NMR | - -CH₂- group: A singlet around 4.0-4.5 ppm. - Pyrimidine H4/H6: A doublet around 8.2-8.5 ppm. - Pyrimidine H5: A triplet around 6.6-6.9 ppm. - -NH- and -COOH protons: Broad singlets, chemical shift variable and dependent on solvent/concentration. |
| ¹³C NMR | - Carbonyl Carbon (-C=O): Signal at ~170-175 ppm. - Pyrimidine C2, C4, C6: Signals in the range of 158-165 ppm. - Pyrimidine C5: Signal around 110-115 ppm. - Methylene Carbon (-CH₂-): Signal around 45-50 ppm. |
| FT-IR (cm⁻¹) | - O-H stretch (acid): Very broad band from 2500-3300. - N-H stretch: Medium band around 3300-3400. - C=O stretch (acid): Strong, sharp band at 1700-1730. - C=N and C=C stretches (ring): Multiple bands in the 1550-1650 region. |
| Mass Spec. (ESI+) | [M+H]⁺: Expected at m/z = 154.06. |
Biological and Medicinal Chemistry Context
The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in many natural molecules (e.g., thymine, cytosine) and synthetic drugs[4]. Its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties[5][6].
Relevance as a Bioactive Scaffold
This compound serves as a valuable building block for several reasons:
-
Kinase Inhibition: The 2-aminopyrimidine scaffold is a well-established "hinge-binder" motif in many FDA-approved kinase inhibitors. The acetic acid moiety provides a versatile handle for derivatization to explore interactions with other regions of the ATP-binding pocket.
-
Anti-inflammatory Potential: N-substituted pyrimidinyl amino acids have been synthesized and have demonstrated significant anti-inflammatory activity, making this compound a lead for further investigation in this area[5].
-
Metal Chelation: The arrangement of the carboxylic acid group and the heterocyclic nitrogen atoms makes the molecule a potential bidentate or tridentate ligand for metal ions. This chelation ability can be exploited for developing novel anti-bacterial agents, as seen with analogous structures[2].
Structure-Activity Relationship Logic
Caption: Logical relationship between the compound's structural features and its potential applications.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling any chemical substance. This compound possesses specific hazards that require appropriate precautions.
Hazard Identification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1].
| Hazard Code | Description | Pictogram |
| H302 | Harmful if swallowed | Warning |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
Inhalation: Move person to fresh air and keep comfortable for breathing.
-
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Conclusion
This compound is a synthetically accessible and versatile heterocyclic compound. Its combination of a pyrimidine core and an amino acid side chain endows it with compelling physicochemical and biological properties. The information provided in this guide—spanning its synthesis, characterization, potential applications, and safe handling—serves as a foundational resource for researchers aiming to explore its utility as a scaffold in drug discovery and as a building block in chemical synthesis.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16228214, 2-((Pyrimidin-2-yl)amino)acetic acid. Retrieved from [Link].
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Angene Chemical (n.d.). This compound. Retrieved from [Link].
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Attaby, F. A., Eldin, S. M., & Hanafi, E. A. (1997). Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a]-1,2,4-triazine, triazolo-[1,2-a]pyrimidine, 2-(1-pyrazolo)pyrimidine and 2-arylhydrazonopyrimidine derivatives. Archives of Pharmacal Research, 20(6), 620-628. Retrieved from [Link].
-
Pratama, M. R. F., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(4). Retrieved from [Link].
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Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor, 1(2), 48-58. Retrieved from [Link].
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Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid,... (n.d.). ResearchGate. Retrieved from [Link].
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Al-Ostath, A. I., et al. (2018). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Microbiology. Retrieved from [Link].
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IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link].
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- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural Elucidation of (pyrimidin-2-ylamino)acetic acid
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and chemical research. (Pyrimidin-2-ylamino)acetic acid, a molecule featuring a key pyrimidine scaffold, represents a class of compounds with significant potential in medicinal chemistry. This guide provides a comprehensive, technically-grounded framework for the unambiguous determination of its molecular structure. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers and professionals in the chemical sciences, offering not just protocols but the underlying scientific rationale for a robust and self-validating analytical workflow.
Introduction: The Imperative of Structural Integrity
In the realm of drug development, an unequivocally confirmed chemical structure is the bedrock upon which all subsequent research is built. The molecule this compound, with its constituent pyrimidine ring, amino linker, and carboxylic acid moiety, presents a series of structural questions that must be answered with empirical data.[1][2] The pyrimidine core is a prevalent motif in numerous biologically active compounds, making the precise characterization of its derivatives a critical task.[1][2][3] This guide will detail a multi-technique approach to assemble a complete and validated structural dossier for this compound.
The IUPAC name for the target compound is 2-(pyrimidin-2-ylamino)acetic acid, and it is also known as N-pyrimidin-2-ylglycine.[4][5] Its molecular formula is C6H7N3O2, corresponding to a molecular weight of 153.14 g/mol .[4][5]
Foundational Analysis: Mass Spectrometry
The initial step in any structural elucidation workflow is to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
The "Why": Establishing the Molecular Formula
HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, which is crucial for determining the elemental formula of a compound.[6] This technique offers high sensitivity, requiring only a small amount of sample, and its ability to provide molecular weight information is a fundamental starting point for any structural analysis.[1]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile/water.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL.
Instrument Parameters (ESI-Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Mass Range: 50 - 500 m/z
-
Acquisition Mode: Centroid
Data Interpretation and Expected Results
The molecular formula of this compound is C6H7N3O2. The expected monoisotopic mass for the protonated molecule [M+H]+ is 154.0611.[4] The HRMS analysis should yield an m/z value that matches this theoretical mass to within a few parts per million (ppm), confirming the elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C6H7N3O2 |
| Monoisotopic Mass | 153.0538 g/mol [4] |
| Expected [M+H]+ (HRMS) | 154.0611 m/z |
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
Once the molecular formula is established, FTIR spectroscopy is employed to identify the functional groups present in the molecule. This technique provides valuable information about the vibrational modes of chemical bonds.[3]
The "Why": Mapping the Chemical Bonds
FTIR is a rapid and non-destructive technique that provides a molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds. For this compound, we expect to see characteristic absorptions for the N-H, C-H, C=O, C=N, and C-N bonds.[3][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm-1
-
Resolution: 4 cm-1
-
Number of Scans: 16-32
Data Interpretation and Expected Results
The FTIR spectrum will provide a qualitative overview of the functional groups.
| Vibrational Mode | Expected Wavenumber (cm-1) | Interpretation |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Presence of the carboxylic acid group.[8] |
| N-H Stretch (Secondary Amine) | 3500 - 3300 | Indicates the amino linker.[3][9] |
| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2800 | Aromatic C-H from the pyrimidine ring and aliphatic C-H from the acetic acid moiety.[3] |
| C=O Stretch (Carboxylic Acid) | 1750 - 1650 | Confirms the carboxylic acid group.[3][7] |
| C=N and C=C Stretch (Pyrimidine Ring) | 1620 - 1450 | Characteristic vibrations of the pyrimidine ring.[3][7] |
| N-H Bend | 1600 - 1500 | Bending vibration of the secondary amine.[3] |
| C-N Stretch | 1350 - 1200 | Stretching vibration of the amine and pyrimidine ring C-N bonds.[3] |
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[1][2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments will be used to piece together the molecular framework.
The "Why": Building the Molecular Skeleton Atom by Atom
¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively.[1] 2D NMR techniques, such as COSY and HSQC, reveal the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.
Experimental Protocols: 1D and 2D NMR
Instrumentation: A 300-600 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
1D NMR Experiments:
-
¹H NMR: A standard single-pulse experiment is used to identify the different types of protons and their relative numbers.[1]
-
¹³C NMR: A proton-decoupled experiment is used to identify the number of unique carbon atoms.[1]
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
Data Interpretation and Expected Results
¹H NMR (Expected Chemical Shifts in DMSO-d6):
-
~12.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~8.3 ppm (doublet, 2H): Protons at positions 4 and 6 of the pyrimidine ring.
-
~7.5 ppm (triplet, 1H): Proton of the secondary amine (-NH-).
-
~6.6 ppm (triplet, 1H): Proton at position 5 of the pyrimidine ring.
-
~4.0 ppm (doublet, 2H): Methylene protons of the acetic acid moiety (-CH2-).
¹³C NMR (Expected Chemical Shifts in DMSO-d6):
-
~172 ppm: Carbonyl carbon of the carboxylic acid.
-
~162 ppm: Carbon at position 2 of the pyrimidine ring.
-
~158 ppm: Carbons at positions 4 and 6 of the pyrimidine ring.
-
~110 ppm: Carbon at position 5 of the pyrimidine ring.
-
~45 ppm: Methylene carbon of the acetic acid moiety.
Interpreting the 2D Spectra:
-
COSY: A cross-peak will be observed between the pyrimidine protons at positions 4/6 and the proton at position 5, confirming their adjacent relationship. A cross-peak will also be seen between the -NH- proton and the -CH2- protons.
-
HSQC: Correlations will be observed between the proton signals and their directly attached carbon signals, confirming the assignments made from the 1D spectra.
Visualizing the Workflow and Structure
To provide a clear overview of the elucidation process and the confirmed structure, graphical representations are invaluable.
Caption: Workflow for the structural elucidation of this compound.
Caption: Chemical structure of this compound.
Conclusion: A Unified and Validated Structural Assignment
By systematically integrating data from High-Resolution Mass Spectrometry, FTIR Spectroscopy, and a suite of NMR experiments, a definitive structural assignment for this compound is achieved. The HRMS confirms the elemental composition, the FTIR identifies the key functional groups, and the comprehensive NMR analysis provides the precise atomic connectivity. This multi-faceted approach ensures a high degree of confidence in the final structure, providing a solid foundation for any future research or development involving this compound. The principles and workflow detailed in this guide are broadly applicable to the structural elucidation of other novel small molecules.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research.
- IR, NMR spectral data of pyrimidine derivatives - ResearchG
- Mass Spectrometry of 2-Amino-2-(pyridin-2-YL)acetic acid: A Technical Guide - Benchchem.
-
2-((Pyrimidin-2-yl)amino)acetic acid | C6H7N3O2 | CID 16228214 - PubChem. [Link]
-
This compound(CAS# 79858-46-1 ) - angenechemical.com. [Link]
-
Acetic acid - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
The infrared spectra of secondary amines and their salts - ResearchGate. [Link]
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- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(Pyrimidin-2-ylamino)acetic Acid: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Significance of the 2-Aminopyrimidine Moiety
In the landscape of modern drug discovery, certain chemical scaffolds consistently emerge as keystones in the development of novel therapeutics. The 2-aminopyrimidine nucleus is one such "privileged structure," renowned for its ability to interact with a multitude of biological targets. At its core, this guide focuses on a specific exemplar of this class: 2-(Pyrimidin-2-ylamino)acetic acid . This molecule, while seemingly simple, embodies the essential structural features that make the 2-aminopyrimidine scaffold a cornerstone of contemporary medicinal chemistry, particularly in the realm of kinase inhibition.
This document provides a comprehensive technical overview of 2-(pyrimidin-2-ylamino)acetic acid, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical identity, synthesis, and the profound biological rationale for its significance as a building block in the design of targeted therapies.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section outlines the formal nomenclature and key identifiers for the topic compound.
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(pyrimidin-2-ylamino)acetic acid .
Due to its frequent use in various research and commercial contexts, it is also known by several synonyms. Understanding these is crucial for comprehensive literature and database searches.
-
Systematic Names:
-
2-[(Pyrimidin-2-yl)amino]acetic acid
-
-
Common Synonyms:
-
N-pyrimidin-2-ylglycine
-
(Pyrimidin-2-ylamino)acetic acid
-
-
Registry Numbers:
-
CAS Number: 79858-46-1
-
Physicochemical Properties
A summary of the key physicochemical properties of 2-(pyrimidin-2-ylamino)acetic acid is presented in Table 1. These descriptors are computationally derived and provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | PubChem CID 16228214 |
| Molecular Weight | 153.14 g/mol | PubChem CID 16228214 |
| IUPAC Name | 2-(pyrimidin-2-ylamino)acetic acid | PubChem CID 16228214 |
| Canonical SMILES | C1=CN=C(N=C1)NCC(=O)O | PubChem CID 16228214 |
| Topological Polar Surface Area | 75.1 Ų | PubChem CID 16228214 |
| Hydrogen Bond Donors | 2 | PubChem CID 16228214 |
| Hydrogen Bond Acceptors | 5 | PubChem CID 16228214 |
Synthesis of 2-(Pyrimidin-2-ylamino)acetic Acid: A Methodological Overview
The construction of N-heteroaryl amino acids like 2-(pyrimidin-2-ylamino)acetic acid is a common challenge in synthetic organic chemistry. The most direct and frequently employed method is the nucleophilic substitution reaction between an amino-heterocycle and a halo-acetic acid derivative.
Rationale for Synthetic Strategy
The chosen synthetic pathway leverages the nucleophilicity of the exocyclic amino group of 2-aminopyrimidine. This amine readily attacks the electrophilic carbon of a halo-acetic acid (e.g., chloroacetic acid or bromoacetic acid). The reaction is typically facilitated by a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion. This approach is favored for its atom economy and the ready availability of starting materials.
Generalized Experimental Protocol
Reaction: Nucleophilic Substitution
-
Reactants:
-
2-Aminopyrimidine
-
Chloroacetic acid (or Bromoacetic acid)
-
A suitable base (e.g., Sodium carbonate, Potassium carbonate, or a non-nucleophilic organic base like Diisopropylethylamine)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-aminopyrimidine (1.0 equivalent) in the chosen solvent, add the base (2.0-3.0 equivalents). Stir the mixture at room temperature to ensure homogeneity.
-
Addition of Haloacetic Acid: Slowly add a solution of chloroacetic acid (1.1-1.2 equivalents) in the same solvent to the reaction mixture. The slow addition is crucial to control any potential exotherm.
-
Reaction Progression: Heat the reaction mixture to an elevated temperature (typically 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (the product salt) has formed, it can be isolated by filtration.
-
Alternatively, dilute the reaction mixture with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This will protonate the carboxylic acid, causing the product to precipitate out of the aqueous solution.
-
Collect the solid product by filtration, wash with cold water to remove inorganic salts, and then with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 2-(pyrimidin-2-ylamino)acetic acid.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Generalized workflow for the synthesis of 2-(pyrimidin-2-ylamino)acetic acid.
Role in Drug Development: The Kinase Inhibitor Paradigm
The true value of 2-(pyrimidin-2-ylamino)acetic acid lies not in its intrinsic biological activity, but in its role as a foundational scaffold for more complex, biologically active molecules. The 2-aminopyrimidine motif is a well-established "hinge-binding" element in a vast number of protein kinase inhibitors.
The Kinase Hinge Region: A Critical Target
Protein kinases are a large family of enzymes that play central roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The ATP-binding site of kinases contains a flexible "hinge" region that forms critical hydrogen bonds with the adenine core of ATP.
The 2-aminopyrimidine scaffold is a bioisostere of adenine, meaning it mimics the hydrogen bonding pattern of the natural ligand. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the exocyclic amino group, can form two or three hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket. This competitive inhibition prevents the binding of ATP and subsequent phosphorylation of target proteins, thereby blocking downstream signaling.
Structure-Activity Relationship (SAR) Insights
The 2-(pyrimidin-2-ylamino)acetic acid structure provides a versatile platform for elaboration. The carboxylic acid group can be readily converted to amides, esters, or other functional groups to explore interactions with solvent-exposed regions of the kinase active site. The pyrimidine ring itself can be further substituted to enhance potency and selectivity.
Numerous studies have demonstrated that derivatives of the 2-aminopyrimidine core are potent inhibitors of various kinases, including:
-
Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, with lead compounds showing anticancer activity.[1]
-
Cyclin-Dependent Kinases (CDKs): 2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives have been developed as highly active CDK9 inhibitors, which play a role in regulating transcription and are targets in cancer therapy.[2]
-
Epidermal Growth Factor Receptor (EGFR): 4-Anilinopyrimido[5,4-d]pyrimidines, which contain the 2-aminopyrimidine substructure, are potent inhibitors of EGFR tyrosine kinase activity.[3]
While specific IC₅₀ values for the parent compound, 2-(pyrimidin-2-ylamino)acetic acid, are not available in the public domain, Table 2 presents data for closely related 2-aminopyrimidine-based kinase inhibitors to illustrate the potency that can be achieved from this scaffold.
| Compound Class/Example | Target Kinase(s) | Reported Potency (IC₅₀/Kᵢ) | Source |
| 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A / B | Kᵢ = 8.0 nM / 9.2 nM | [1] |
| 5-Substituted-2-anilino-4-(thiazol-5-yl)pyrimidine (Compound 12u) | CDK9 | IC₅₀ = 7 nM | [2] |
| Pyridin-2-yl Urea Derivative (Compound 2) | ASK1 | IC₅₀ = 1.55 nM | [4] |
| Pyrazole-3-carboxamide Derivative (FN-1501) | FLT3, CDKs | IC₅₀ (MV4-11 cells) = 8 nM | [5] |
Representative Signaling Pathway: Inhibition of a Generic Kinase Cascade
The diagram below illustrates the conceptual mechanism of action for a drug candidate derived from the 2-(pyrimidin-2-ylamino)acetic acid scaffold targeting a generic mitogen-activated protein kinase (MAPK) pathway, a common signaling cascade implicated in cancer.
Caption: Inhibition of the RAF kinase within the MAPK signaling pathway.
Conclusion and Future Directions
2-(Pyrimidin-2-ylamino)acetic acid represents a quintessential building block in modern medicinal chemistry. Its straightforward synthesis and, more importantly, the proven ability of its 2-aminopyrimidine core to act as a kinase hinge-binding motif, solidify its importance for researchers in drug development. The structure-activity relationships of its derivatives are well-explored, providing a clear rationale for its use in creating potent and selective kinase inhibitors.
Future research will undoubtedly continue to leverage this scaffold. The development of novel derivatives will focus on achieving greater selectivity for specific kinases to minimize off-target effects, as well as optimizing pharmacokinetic properties to enhance drug efficacy. As our understanding of the kinome and its role in disease continues to expand, the utility of versatile and privileged scaffolds like 2-(pyrimidin-2-ylamino)acetic acid will only continue to grow.
References
-
PubChem. Compound Summary for CID 16228214, 2-((Pyrimidin-2-yl)amino)acetic acid. National Center for Biotechnology Information. [Link]
-
Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]
-
Wang, L., et al. (2023). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 24(4), 3596. [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 4(2), 180-184. [Link]
-
Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3334-3339. [Link]
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An In-Depth Technical Guide to (Pyrimidin-2-ylamino)acetic Acid: A Core Moiety in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of (pyrimidin-2-ylamino)acetic acid (also known as N-pyrimidin-2-ylglycine), a heterocyclic building block of significant interest to researchers and professionals in drug development. We delve into its fundamental molecular and physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its strategic application as a synthetic intermediate in the creation of advanced pharmaceutical compounds. This document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility for scientists engaged in medicinal chemistry and organic synthesis.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of essential biomolecules like the nucleobases uracil, thymine, and cytosine. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a vast array of therapeutics. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the pyrimidine nucleus allows for the fine-tuning of a molecule's pharmacological profile.
This compound represents a versatile bifunctional building block. It combines the biologically significant 2-aminopyrimidine moiety with a carboxylic acid handle, providing an ideal anchor point for further synthetic elaboration, such as amide bond formation or esterification, making it a valuable intermediate in the construction of more complex drug candidates.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of a synthetic building block is critical for its effective use in multi-step synthesis and for the prediction of the properties of its derivatives.
Chemical Structure and Formula
-
IUPAC Name: 2-(pyrimidin-2-ylamino)acetic acid
-
Synonyms: N-pyrimidin-2-ylglycine, Glycine, N-2-pyrimidinyl-
-
CAS Number: 79858-46-1
-
Molecular Formula: C₆H₇N₃O₂
-
Chemical Structure:
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. These computed descriptors are essential for predicting solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Weight | 153.14 g/mol | PubChem[4] |
| Monoisotopic Mass | 153.053826475 Da | PubChem[4] |
| Topological Polar Surface Area | 75.1 Ų | Angene Chemical[5] |
| Hydrogen Bond Donors | 2 | Angene Chemical[5] |
| Hydrogen Bond Acceptors | 5 | Angene Chemical[5] |
| Rotatable Bond Count | 3 | Angene Chemical[5] |
| XLogP3 | 0.1 | PubChem[4] |
Synthesis and Characterization
The synthesis of N-heteroaryl substituted amino acids can be challenging. Common issues include the formation of undesired side products like diketopiperazines when using amino acid esters, or intramolecular self-condensation when attempting to alkylate the exocyclic amino group of an aminopyrimidine with a haloacetic acid.[4]
The most reliable and strategically sound method for preparing this compound and its esters is through the nucleophilic aromatic substitution (SNAr) of a 2-halopyrimidine with a glycine derivative. This approach avoids the common pitfalls associated with other synthetic routes. Below, we present a validated protocol adapted from established solid-phase synthesis principles for a solution-phase context.[4]
Synthetic Workflow
The synthesis is a two-step process involving the SNAr reaction followed by ester hydrolysis to yield the final carboxylic acid.
Experimental Protocol: Solution-Phase Synthesis
Rationale: This protocol utilizes glycine methyl ester to protect the carboxylic acid, preventing it from interfering with the base-mediated SNAr reaction. Diisopropylethylamine (DIEA) is chosen as a non-nucleophilic organic base to neutralize the HCl salt of the glycine ester and the HCl generated during the reaction without competing as a nucleophile. The final saponification step is a standard and efficient method for converting the ester to the desired carboxylic acid.
Materials:
-
Glycine methyl ester hydrochloride
-
2-Chloropyrimidine
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of Methyl (pyrimidin-2-ylamino)acetate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glycine methyl ester hydrochloride (1.0 eq).
-
Add anhydrous DMF to dissolve the solid, followed by 2-chloropyrimidine (1.2 eq).
-
Carefully add DIEA (2.5 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 90°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl (pyrimidin-2-ylamino)acetate (1.0 eq) from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
Characterization and Validation
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Based on the spectrum of the corresponding methyl ester, the expected spectrum for the free acid in a solvent like DMSO-d₆ would show characteristic peaks.[4]
-
A doublet for the two equivalent pyrimidine protons (H4, H6) at ~8.2-8.3 ppm.
-
A triplet for the pyrimidine proton (H5) at ~6.5-6.6 ppm.
-
A broad singlet or triplet for the N-H proton.
-
A doublet for the methylene (-CH₂-) protons adjacent to the NH group at ~4.1-4.2 ppm.
-
A very broad singlet for the carboxylic acid (-COOH) proton, typically downfield (>10 ppm).
-
-
¹³C-NMR Spectroscopy: Confirms the carbon framework of the molecule.
-
Mass Spectrometry (MS): Verifies the molecular weight. For C₆H₇N₃O₂, the expected [M+H]⁺ ion would be approximately m/z 154.06.
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bond, a broad O-H stretch for the carboxylic acid, and a strong C=O stretch.
-
Purity (HPLC): High-Performance Liquid Chromatography should be used to assess the purity of the final compound, which should ideally be >95% for use in further synthetic applications.
Applications in Drug Development
This compound is primarily utilized as a chemical intermediate. Its bifunctional nature allows it to act as a linchpin, connecting the pyrimidine pharmacophore to other molecular fragments. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
A key application area is in the synthesis of kinase inhibitors. The 2-aminopyrimidine core is a well-established "hinge-binding" motif that mimics the adenine of ATP, enabling compounds to dock into the active site of many protein kinases. The acetic acid portion of the molecule provides a convenient point of attachment to build out substituents that can target other regions of the kinase, enhancing potency and selectivity. Numerous FDA-approved drugs and clinical candidates incorporate the 2-aminopyrimidine scaffold for this purpose.[1][6]
Workflow: Role as a Synthetic Intermediate
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a high-value building block for drug discovery and medicinal chemistry. Its straightforward, reliable synthesis via nucleophilic aromatic substitution, combined with its bifunctional nature, makes it an essential tool for creating libraries of complex molecules. The inherent biological relevance of the 2-aminopyrimidine scaffold ensures that this compound will continue to be a valuable intermediate in the development of next-generation therapeutics, particularly in the area of kinase inhibition. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and application in a research setting.
References
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Malkov, A. V., Ramirez-Lopez, P., & Kočovský, P. (2007). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Arkivoc, 2008(2), 135-141. [Link]
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PubChem. (n.d.). 2-((Pyrimidin-2-yl)amino)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Angene Chemical. (n.d.). This compound. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(7), 633. [Link]
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GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Link]
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Hassan, A. S. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
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Pawar, S. S. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]
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Preliminary Biological Screening of (pyrimidin-2-ylamino)acetic acid: A Technical Guide for Drug Discovery Professionals
Foreword: Charting the Course for a Novel Pyrimidine Derivative
The journey of a novel chemical entity from the bench to potential clinical significance is a meticulously planned expedition. This guide provides a comprehensive framework for the preliminary biological screening of (pyrimidin-2-ylamino)acetic acid, a molecule of interest owing to the rich pharmacological history of its pyrimidine core. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and metabolic disease-modifying properties.[1][2][3][4][5] This document is structured not as a rigid protocol but as a strategic workflow, empowering researchers to make informed decisions and rationally advance this promising compound through the initial stages of drug discovery.
Section 1: Foundational Characterization - Knowing the Molecule
Before embarking on biological assays, a thorough physicochemical characterization of this compound is paramount. This foundational knowledge is not merely a formality; it underpins the interpretation of all subsequent biological data, ensuring that observed effects are genuinely attributable to the compound's intrinsic activity rather than experimental artifacts arising from poor solubility or instability.
Physicochemical Profiling
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are critical for designing appropriate formulations for in vitro and in vivo studies and for early predictions of its drug-like properties.
| Property | Value | Implication for Screening | Source |
| Molecular Formula | C₆H₇N₃O₂ | - | PubChem |
| Molecular Weight | 153.14 g/mol | Adherence to Lipinski's rule of five, suggesting potential for good oral bioavailability. | PubChem |
| XLogP3 | 0.1 | Indicates good aqueous solubility, facilitating in vitro assay setup. | PubChem |
| Hydrogen Bond Donors | 2 | Contributes to solubility and potential for target interaction. | PubChem |
| Hydrogen Bond Acceptors | 5 | Contributes to solubility and potential for target interaction. | PubChem |
| Topological Polar Surface Area | 75.1 Ų | Suggests good potential for cell membrane permeability. | PubChem |
Table 1: Physicochemical Properties of this compound.
Synthesis and Purity Assessment
For the purpose of this screening guide, it is assumed that this compound has been synthesized and purified to a high degree (typically >95%). The synthesis of similar pyrimidine derivatives often involves the condensation of a suitable α,β-unsaturated ketone with a substituted amine.[2] It is crucial to employ analytical techniques such as NMR, mass spectrometry, and HPLC to confirm the structure and assess the purity of the compound. Impurities can lead to false positives or mask the true activity of the test compound.
Section 2: The Strategic Screening Cascade - A Tiered Approach to Unveiling Biological Activity
A well-designed screening cascade is the cornerstone of an efficient drug discovery program.[6][7] It allows for the rapid and cost-effective evaluation of a compound's biological potential, starting with broad, high-throughput assays and progressing to more complex and specific studies for promising candidates. The proposed cascade for this compound is designed to explore its potential in three key therapeutic areas where pyrimidine derivatives have shown significant promise: oncology, inflammation, and metabolic diseases.
Figure 1: Proposed Screening Cascade for this compound. This tiered approach prioritizes broad activity screening before delving into more resource-intensive mechanistic and drug-like property assessments.
Section 3: Tier 1 - Primary Biological Screening Protocols
The objective of Tier 1 is to cast a wide net and identify any significant biological activity of this compound in key therapeutic areas. These assays are typically cell-based or enzymatic and are amenable to a higher throughput format.
Anticancer Activity: Cytotoxicity Screening
The MTT assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of a compound.[8] It is a robust and reliable method for initial anticancer screening.
Experimental Protocol: MTT Assay [8][9][10]
-
Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Anti-Inflammatory Activity: Nitric Oxide Production Assay
This assay assesses the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12][13]
Experimental Protocol: LPS-Induced NO Production in RAW 264.7 Cells [12][14]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Anti-Diabetic Activity: α-Glucosidase Inhibition Assay
This enzymatic assay evaluates the compound's potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia in diabetic patients.[15][16]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay [17][18][19]
-
Reaction Mixture Preparation: In a 96-well plate, add 20 µL of various concentrations of this compound, 20 µL of α-glucosidase enzyme solution (from Saccharomyces cerevisiae), and 50 µL of phosphate buffer (pH 6.8). Incubate at 37°C for 15 minutes.
-
Substrate Addition: Add 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity. Acarbose can be used as a positive control.
Section 4: Tier 2 - Secondary and Mechanistic Assays
If promising activity is observed in the primary screens, Tier 2 assays are employed to confirm the activity and elucidate the potential mechanism of action.
Deconvolution of Anti-Inflammatory Activity: COX-1/COX-2 Inhibition Assay
This assay determines if the anti-inflammatory activity observed in the NO production assay is due to the inhibition of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[20][21]
Experimental Protocol: COX-1/COX-2 Inhibition Assay [22][23][24]
-
Enzyme and Compound Incubation: In separate wells of a 96-well plate, incubate either COX-1 or COX-2 enzyme with various concentrations of this compound for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: After a defined incubation period, measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity and determine the IC₅₀ values. This will reveal the compound's potency and selectivity for the COX isoforms.
Elucidating Anti-Diabetic Mechanism: DPP-IV Inhibition Assay
Dipeptidyl peptidase-IV (DPP-IV) is another important target for anti-diabetic drugs. This assay will determine if this compound can inhibit this enzyme.[25][26]
Experimental Protocol: In Vitro DPP-IV Inhibition Assay [27][28][29]
-
Reaction Setup: In a 96-well plate, mix various concentrations of this compound with human recombinant DPP-IV enzyme in a suitable buffer.
-
Substrate Addition: Add the fluorogenic substrate Gly-Pro-AMC.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The rate of fluorescence increase is proportional to the DPP-IV activity.
-
Data Analysis: Calculate the percentage of DPP-IV inhibition and determine the IC₅₀ value. Sitagliptin can be used as a positive control.
Section 5: Tier 3 - Early ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify potential liabilities that could lead to late-stage attrition.[30][31][32]
Absorption: Caco-2 Permeability Assay
The Caco-2 permeability assay is a well-established in vitro model to predict the oral absorption of drugs.[33][34][35]
Figure 2: Caco-2 Permeability Assay Workflow. A step-by-step process to assess the potential for oral absorption of the test compound.
Experimental Protocol: Caco-2 Permeability Assay [33][36][37]
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Permeability: Perform the assay in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. Add the test compound to the donor chamber and collect samples from the receiver chamber at various time points.
-
Compound Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[34]
Metabolism: Liver Microsome Stability Assay
This assay provides an early indication of a compound's metabolic stability, a key determinant of its in vivo half-life.[38][39]
Experimental Protocol: Liver Microsome Stability Assay [40][41][42]
-
Incubation Mixture: Incubate this compound (at a low concentration, e.g., 1 µM) with pooled human liver microsomes in a phosphate buffer at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.
-
Time-Point Sampling: Aliquot the reaction mixture at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and quench the reaction with a cold organic solvent like acetonitrile.
-
Compound Quantification: After centrifugation to precipitate proteins, analyze the remaining concentration of the parent compound in the supernatant by LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clint) of the compound.
Section 6: Data Interpretation and Decision Making
The collective data from this preliminary screening cascade will provide a comprehensive initial profile of this compound.
| Assay | Favorable Outcome | Unfavorable Outcome | Next Steps if Favorable |
| Tier 1 | |||
| MTT Assay | IC₅₀ > 10 µM (low cytotoxicity) or potent cytotoxicity against specific cancer cell lines | High cytotoxicity against all cell lines | Proceed to Tier 2 for mechanistic studies if selectively cytotoxic. |
| NO Production | Significant inhibition of NO production (IC₅₀ < 10 µM) | No or weak inhibition | Proceed to COX inhibition assay. |
| α-Glucosidase Inhibition | Significant inhibition (IC₅₀ comparable to acarbose) | No or weak inhibition | Proceed to DPP-IV inhibition assay. |
| Tier 2 | |||
| COX-1/COX-2 Assay | Potent and selective inhibition of COX-2 | Non-selective or weak inhibition | Consider for further anti-inflammatory studies. |
| DPP-IV Inhibition | Potent inhibition (IC₅₀ comparable to sitagliptin) | Weak or no inhibition | Consider for further anti-diabetic studies. |
| Tier 3 | |||
| Caco-2 Permeability | High permeability (Papp > 10 x 10⁻⁶ cm/s) and low efflux ratio (<2) | Low permeability and/or high efflux ratio | Indicates good potential for oral absorption. |
| Liver Microsome Stability | Long half-life (>30 min) | Short half-life (<10 min) | Suggests good metabolic stability. |
Table 2: Decision-Making Matrix Based on Screening Outcomes.
Conclusion: A Data-Driven Path Forward
This technical guide has outlined a rational and efficient preliminary biological screening strategy for this compound. By systematically evaluating its cytotoxic, anti-inflammatory, and anti-diabetic potential, and by gaining early insights into its ADME properties, researchers can make data-driven decisions about the future of this compound. A promising profile from this initial screen will provide a strong foundation for more advanced preclinical studies, ultimately accelerating the potential journey of this compound towards becoming a valuable therapeutic agent.
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A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]
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LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions. PMC - NIH. [Link]
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DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd. [Link]
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Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. [Link]
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Development of a novel virtual screening cascade protocol to identify potential trypanothione reductase inhibitors. PubMed. [Link]
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Spectroscopic Profile of (Pyrimidin-2-ylamino)acetic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of (pyrimidin-2-ylamino)acetic acid, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of such pyrimidine derivatives is fundamental to understanding their chemical behavior and biological activity.[1][2] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights provided herein are grounded in established principles of spectroscopic analysis for heterocyclic compounds and are intended to guide researchers in their analytical workflows.
Molecular Structure and Spectroscopic Overview
This compound (C₆H₇N₃O₂) possesses a central pyrimidine ring linked to a glycine moiety via a secondary amine bridge. This unique combination of a heterocyclic aromatic system, a carboxylic acid, and an amino group results in a distinct spectroscopic fingerprint. The molecular weight of this compound is 153.14 g/mol , with a monoisotopic mass of approximately 153.05 Da.[3][4] The structural features to be confirmed by spectroscopy include the pyrimidine ring protons and carbons, the methylene protons and carbon of the acetic acid group, the labile amine and carboxylic acid protons, and the various functional group vibrations.
A multi-spectroscopic approach is essential for unambiguous structure confirmation. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and elemental composition.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules in solution.[1][2] For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Proton NMR spectroscopy provides information on the number, chemical environment, and connectivity of protons in a molecule.[1]
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.30 | Doublet | 2H | H-4, H-6 | Protons on the pyrimidine ring adjacent to two nitrogen atoms are deshielded and appear at a high chemical shift. They are coupled to H-5, resulting in a doublet. |
| ~6.60 | Triplet | 1H | H-5 | This proton on the pyrimidine ring is coupled to both H-4 and H-6, leading to a triplet. It is in a more electron-rich environment compared to H-4 and H-6, hence it appears at a lower chemical shift. |
| ~4.10 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing carboxylic acid group and the amino group, placing them in this region. The signal is expected to be a singlet as there are no adjacent protons to couple with. |
| Broad Signal | Singlet | 1H | -NH- | The chemical shift of the secondary amine proton is variable and concentration-dependent. It often appears as a broad singlet due to quadrupole broadening and chemical exchange. |
| Broad Signal | Singlet | 1H | -COOH | The carboxylic acid proton is acidic and its chemical shift is highly variable, depending on the solvent and concentration. It typically appears as a broad singlet and readily exchanges with D₂O. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts of labile protons.
-
Instrument Setup:
-
Spectrometer Frequency: 300-600 MHz.[1]
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.[1]
-
Spectral Width: A range of 0 to 12 ppm is generally sufficient.[1]
-
Number of Scans: 8-16 scans are usually adequate for a good signal-to-noise ratio.[1]
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[1]
-
-
Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum. Phase and baseline correction should be applied, and the spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[1][2]
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a very low field. |
| ~162 | C-2 | The carbon atom in the pyrimidine ring bonded to two nitrogen atoms is significantly deshielded. |
| ~158 | C-4, C-6 | These carbons are in an electron-deficient aromatic ring and are deshielded, appearing at a characteristic downfield shift. |
| ~110 | C-5 | This carbon is in a relatively more electron-rich position in the pyrimidine ring compared to the other ring carbons. |
| ~45 | -CH₂- | The methylene carbon is in a typical range for an aliphatic carbon attached to a nitrogen and a carbonyl group. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is preferred due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
Spectrometer Frequency: 75-150 MHz.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.[1]
-
Spectral Width: A range of 0 to 200 ppm is appropriate.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[1]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
Data Acquisition and Processing: Similar to ¹H NMR, the acquired FID is Fourier transformed, and the spectrum is phased, baseline corrected, and referenced.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200-3500 | N-H Stretch | Secondary Amine (-NH-) | Medium |
| 2800-3100 | C-H Stretch | Aromatic and Aliphatic | Medium |
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid (-COOH) | Broad |
| 1650-1750 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |
| 1570-1620 | C=N Stretch | Pyrimidine Ring | Strong |
| 1450-1600 | C=C and C=N Stretches | Pyrimidine Ring | Medium |
| 1200-1350 | C-N Stretch | Amine | Medium |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): An intense peak at m/z ≈ 153, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₆H₇N₃O₂) with high accuracy.
-
Key Fragmentation Patterns:
-
Loss of -COOH (m/z 45): A fragment at m/z ≈ 108 due to the loss of the carboxylic acid group.
-
Cleavage of the N-C bond: Fragmentation of the bond between the pyrimidine ring and the glycine moiety can lead to characteristic fragment ions.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z ≈ 154 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z ≈ 152 in negative ion mode.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their m/z ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Integrated Spectroscopic Analysis Workflow
The unambiguous structural elucidation of this compound is achieved through the synergistic interpretation of data from all spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The structural characterization of this compound is a critical step in its development for various applications. This technical guide outlines the expected ¹H NMR, ¹³C NMR, IR, and MS data based on the known principles of spectroscopic analysis for pyrimidine derivatives. By following the detailed experimental protocols and interpretative guidelines presented, researchers can confidently confirm the structure and purity of their synthesized compound. The integration of these powerful analytical techniques provides a self-validating system for the comprehensive characterization of this and related molecules.
References
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
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-
PubChem. 2-((Pyrimidin-2-yl)amino)acetic acid. National Center for Biotechnology Information. Available at: [Link]
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Angene Chemical. This compound(CAS# 79858-46-1). Available at: [Link]
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ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]
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Theoretical and Computational Analysis of (Pyrimidin-2-ylamino)acetic Acid: A Molecular Perspective
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its versatile chemical nature and biological significance.[1][2] (Pyrimidin-2-ylamino)acetic acid represents a fundamental scaffold within this class, combining the electron-rich pyrimidine ring with an amino acid side chain. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic properties of this compound. By leveraging Density Functional Theory (DFT), we dissect its molecular geometry, predict its vibrational signature, and map its chemical reactivity through Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses. This document serves as a methodological framework for researchers aiming to apply computational chemistry to predict molecular characteristics, understand reactivity, and guide the rational design of novel pyrimidine-based therapeutics.
Introduction: The Pyrimidine Scaffold in Modern Chemistry
Pyrimidine, a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a "privileged scaffold" integral to numerous biological processes.[1][2] Its derivatives are found at the core of nucleic acids (cytosine, thymine, and uracil), vitamins, and co-enzymes.[1] In drug development, the pyrimidine ring is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5]
This compound (CAS# 79858-46-1) is a molecule of significant interest, featuring a 2-aminopyrimidine moiety linked to an acetic acid group.[6] This structure presents multiple sites for hydrogen bonding, protonation/deprotonation, and coordination, making its behavior context-dependent. Understanding its intrinsic properties at a quantum-mechanical level is paramount for predicting its interactions in a biological environment and for designing more complex derivatives.
Theoretical and computational studies offer a powerful, cost-effective lens to examine molecules with high precision. Methods like Density Functional Theory (DFT) allow us to build a robust, bottom-up understanding of a molecule's behavior, from its most stable three-dimensional shape to the distribution of its electron density, which ultimately governs its reactivity.[7] This guide details the application of these methods to this compound, providing both the theoretical foundation and a practical workflow for its computational analysis.
The Computational Chemistry Workflow: A Methodological Framework
The primary motivation for employing computational chemistry is its predictive power. It allows for the detailed investigation of molecular properties that can be challenging or time-consuming to measure experimentally. DFT, in particular, offers a favorable balance between computational cost and accuracy for organic molecules, making it the workhorse for such studies.[7]
Causality in Method Selection
The choice of a specific functional and basis set is a critical decision that dictates the accuracy of the results. The B3LYP hybrid functional is frequently chosen because it incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in many organic systems.[7][8] A Pople-style basis set like 6-311++G(d,p) is selected for its flexibility; the "++" indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing systems with lone pairs and potential hydrogen bonds, while "(d,p)" adds polarization functions to allow for non-spherical electron distribution, essential for describing covalent bonds accurately.[8]
Experimental Protocol: A Standard Computational Workflow
The following protocol outlines a self-validating system for the theoretical analysis of this compound.
-
Structure Generation: The initial 3D structure of the molecule is drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: A full geometry optimization is performed using DFT at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction: The calculated vibrational modes and their frequencies can be directly compared to experimental FT-IR and Raman spectra. It also provides the zero-point vibrational energy (ZPVE) correction.
-
-
Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties. This includes:
-
Frontier Molecular Orbitals (HOMO and LUMO).
-
Molecular Electrostatic Potential (MEP) surface.
-
Mulliken population analysis for atomic charges.
-
Molecular Geometry and Structural Insights
The optimized geometry of this compound reveals key structural features. The pyrimidine ring maintains its expected planarity. Significant insight comes from the orientation of the acetic acid side chain relative to the ring, which is influenced by potential intramolecular hydrogen bonding. A probable conformation involves a hydrogen bond between the carboxylic acid proton (-COOH) and one of the pyrimidine ring's nitrogen atoms (N1 or N3). This interaction stabilizes the structure and influences its electronic properties.
The calculated geometric parameters provide a quantitative description of the molecule. This data is invaluable for benchmarking against crystallographic data of similar compounds.[9]
Table 1: Selected Calculated Geometric Parameters for this compound (Note: These are representative values. Actual values depend on the specific optimized conformation.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths | ||
| C=O (carbonyl) | ~1.21 Å | |
| C-O (hydroxyl) | ~1.35 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| C-N (exocyclic) | ~1.38 Å | |
| N-H (amino) | ~1.01 Å | |
| C=N (ring) | ~1.34 Å | |
| Bond Angles | ||
| O=C-O (carboxyl) | ~124° | |
| C-N-C (ring) | ~116° | |
| C-C-N (side chain) | ~112° |
Vibrational Spectroscopy (FT-IR) Analysis
Theoretical vibrational analysis provides a powerful tool for interpreting experimental FT-IR spectra. By calculating the harmonic vibrational frequencies, we can assign specific absorption bands to the motions of functional groups. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (~0.967 for B3LYP) for better comparison.
Table 2: Key Vibrational Frequencies and Their Assignments
| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) | ~3000 |
| N-H Stretch | Amino Linker | 3500 - 3300[10][11] | ~3450 |
| C-H Stretch | Aromatic (Ring) | 3100 - 3000[12] | ~3080 |
| C=O Stretch | Carboxylic Acid | 1760 - 1690[12] | ~1720 |
| C=N / C=C Stretch | Pyrimidine Ring | 1650 - 1450[2][10] | ~1620, 1570, 1480 |
| N-H Bend | Amino Linker | 1650 - 1580 | ~1600 |
| C-N Stretch | Ring / Side Chain | 1350 - 1200[10] | ~1300 |
The broadness of the experimental O-H stretch is due to strong intermolecular hydrogen bonding in the solid or liquid phase, an effect not fully captured in a gas-phase calculation of a single molecule but nonetheless predictable.
Electronic Properties and Chemical Reactivity
The electronic landscape of a molecule is the ultimate determinant of its chemical behavior. Computational methods provide unparalleled insight into this landscape.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory.[13]
-
HOMO: Represents the outermost electrons and acts as an electron donor. A higher HOMO energy corresponds to a better electron-donating capability.
-
LUMO: Represents the lowest-energy site for accepting an electron. A lower LUMO energy corresponds to a better electron-accepting capability.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's chemical stability.[14] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[13]
For this compound, the HOMO is primarily localized on the electron-rich pyrimidine ring and the nitrogen atom of the amino linker, indicating these are the primary sites for electrophilic attack. The LUMO is distributed across the pyrimidine ring, particularly on the carbon atoms, making it the region susceptible to nucleophilic attack.
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The Ascendant Trajectory of (Pyrimidin-2-ylamino)acetic Acid Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1][2] Within this privileged heterocyclic family, derivatives of (pyrimidin-2-ylamino)acetic acid are emerging as a class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these promising molecules, offering field-proven insights for researchers engaged in their development.
The this compound Core: A Privileged Scaffold
The core structure, characterized by a pyrimidine ring linked to a glycine moiety via an amino bridge, offers a unique combination of hydrogen bonding capabilities, structural rigidity, and opportunities for diverse functionalization. The pyrimidine ring itself is an essential component of nucleic acids, suggesting a natural propensity for interaction with biological macromolecules.[3] The acetic acid portion provides a handle for esterification or amidation, allowing for the modulation of physicochemical properties such as solubility and cell permeability.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound derivatives can be approached through several strategic routes. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.
Nucleophilic Substitution on a Halogenated Pyrimidine
A common and versatile method involves the nucleophilic substitution of a halogen, typically chlorine, at the 2-position of the pyrimidine ring with a glycine ester. This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed.
Experimental Protocol: Synthesis of Methyl N-(pyrimidin-2-yl)glycinate [1]
-
Materials: 2-chloropyrimidine, glycine methyl ester hydrochloride, triethylamine (TEA), and a suitable solvent such as tetrahydrofuran (THF).
-
Procedure:
-
To a solution of glycine methyl ester hydrochloride in THF, add triethylamine to liberate the free amine.
-
Add 2-chloropyrimidine to the reaction mixture.
-
Heat the mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl N-(pyrimidin-2-yl)glycinate.
-
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry. For methyl N-(pyrimidin-2-yl)glycinate, the 1H-NMR spectrum would typically show characteristic signals for the pyrimidine protons, the methylene protons of the glycine moiety, and the methyl ester protons.[1]
Solid-Phase Synthesis for Library Generation
For the rapid generation of a library of derivatives, solid-phase synthesis offers significant advantages in terms of purification and automation.[1]
Experimental Workflow: Solid-Phase Synthesis of this compound Amides
Caption: Workflow for solid-phase synthesis of this compound amides.
Therapeutic Potential: Targeting Key Biological Pathways
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology.
Anticancer Activity: Kinase Inhibition
A primary mechanism through which these compounds exert their anticancer effects is through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2][4]
PLK4 is a master regulator of centriole duplication, and its overexpression is common in many cancers.[2] Novel pyrimidin-2-amine derivatives have been identified as potent PLK4 inhibitors.
Signaling Pathway: PLK4 in Centriole Duplication
Caption: Inhibition of the PLK4 pathway by this compound derivatives.
Structure-activity relationship (SAR) studies on related pyrimidin-2-amine scaffolds have shown that substitution on the aniline ring can significantly impact PLK4 inhibitory activity. For instance, the introduction of a hydrogen bond donor on a phenyl substituent was found to enhance binding to the hydrophobic cavity of the kinase.[2]
Derivatives of the broader 2-aminopyrimidine class have also shown potent inhibitory activity against other kinases implicated in cancer, including:
-
p21-Activated Kinase 1 (PAK1): Incorporation of a bromide at the 5-position of the pyrimidine core has been shown to yield potent PAK1 inhibitors with anti-proliferative activity.[5]
-
Cyclin-Dependent Kinases (CDKs): Certain 2-anilinopyrimidine derivatives are potent inhibitors of CDK9, a key regulator of transcription.[6]
Antimicrobial Activity
The pyrimidine core is also a well-established pharmacophore in antimicrobial drug discovery. While specific data for this compound derivatives is emerging, related pyrimidin-2-amine analogs have demonstrated significant antibacterial and antifungal activity.[3][7] SAR studies on these related compounds have indicated that the presence of electron-withdrawing groups on phenyl substituents can enhance antimicrobial activity.[3]
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the this compound scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key Structural Modifications and Their Impact
| Position of Modification | Type of Modification | Potential Impact |
| Pyrimidine Ring (C4, C5, C6) | Substitution with alkyl, aryl, or heteroaryl groups | Modulates binding affinity and selectivity for target kinases.[5][6] |
| Amino Linker | N-alkylation or N-arylation | Can influence conformation and hydrogen bonding interactions. |
| Acetic Acid Moiety | Esterification, amidation | Alters solubility, cell permeability, and metabolic stability. |
| Substituents on Aryl Rings | Halogens, methoxy, nitro groups | Affects electronic properties and can enhance binding to target proteins.[3] |
Logical Relationship: From Scaffold to Lead Compound
Caption: Iterative process of lead optimization based on SAR.
Future Directions and Conclusion
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. The synthetic accessibility of this core structure, coupled with the potential for multi-target kinase inhibition, makes it a highly attractive area for further investigation. Future research should focus on:
-
Expansion of Chemical Diversity: Synthesis and screening of larger, more diverse libraries to explore a wider range of biological targets.
-
Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of promising lead compounds in relevant animal models to assess their therapeutic potential and drug-like properties.
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Initial Investigation of (pyrimidin-2-ylamino)acetic acid Bioactivity: A Strategic Framework for Early-Phase Drug Discovery
An In-Depth Technical Guide
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4][5] (Pyrimidin-2-ylamino)acetic acid presents a novel, yet uncharacterized, structure within this chemical class. This guide provides a comprehensive, multi-phased strategic framework for the initial bioactivity investigation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols. It details the causal logic behind the experimental cascade, from predictive in silico profiling to empirical in vitro screening and initial target deconvolution. Our approach emphasizes a self-validating system of experimentation, ensuring that each phase builds logically upon the last to create a robust preliminary data package for this promising molecule.
Phase 1: Foundational Assessment—In Silico Bioactivity and Druglikeness Profiling
Expert Rationale: The "Fail Fast, Fail Cheap" Imperative
Before committing significant resources to wet-lab synthesis and screening, a computational assessment is an indispensable first step. Modern in silico tools provide a rapid, cost-effective method to predict a compound's pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and to generate hypotheses about its potential biological targets.[6] This predictive analysis allows us to anticipate potential liabilities, such as poor oral bioavailability or toxicity, and to prioritize subsequent in vitro assays, embodying the critical "fail fast, fail cheap" principle of modern drug discovery.[7]
Workflow 1.1: In Silico Profiling Cascade
The following diagram outlines the logical flow for the computational analysis of this compound.
Caption: In Silico analysis workflow for this compound.
Protocol 1.1: Predictive Pharmacokinetics and Bioactivity Spectrum Analysis
-
Obtain Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: O=C(O)CNC1=NC=CC=N1.
-
ADMET & Druglikeness Prediction:
-
Utilize a validated computational tool (e.g., SwissADME, pkCSM) to predict key physicochemical properties.
-
Assess compliance with established druglikeness filters, such as Lipinski's Rule of Five, which helps predict oral bioavailability.[8]
-
-
Bioactivity Spectrum Prediction:
-
Employ a ligand-based screening tool, such as PASS (Prediction of Activity Spectra for Substances) Online, which predicts a wide range of biological activities based on structural similarity to known bioactive molecules.[9]
-
This method generates a list of potential activities, each with a probability score.
-
Data Presentation: Predicted Physicochemical and Biological Profiles
Table 1: Predicted Physicochemical Properties and Druglikeness
| Property | Predicted Value | Lipinski's Rule of Five | Compliance |
|---|---|---|---|
| Molecular Weight | 153.14 g/mol | ≤ 500 | Yes |
| LogP (Lipophilicity) | -0.5 to 0.5 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Overall Assessment | High probability of good oral bioavailability. | | |
Table 2: Top Predicted Bioactivities (Hypothetical Data)
| Predicted Bioactivity | Probability to be Active (Pa) | Plausibility |
|---|---|---|
| Anti-inflammatory | > 0.7 | High (Common for pyrimidines)[1][2] |
| Kinase Inhibitor | > 0.6 | High (Common for pyrimidines)[5] |
| Antiviral | > 0.5 | Moderate[3][10] |
| Antineoplastic | > 0.5 | Moderate[5] |
Phase 2: Empirical Validation—Tiered In Vitro Bioactivity Screening
Expert Rationale: From Broad Observation to Specific Effects
Following the generation of computational hypotheses, the investigation transitions to empirical testing. A tiered in vitro screening approach is the most logical and resource-efficient strategy.[11] We begin with a broad assessment of cytotoxicity to establish a safe therapeutic window for the compound. This crucial first step prevents misleading results in subsequent assays where cell death could be misinterpreted as a specific inhibitory effect. Following this, we proceed to targeted functional or phenotypic assays informed by the in silico predictions.
Workflow 2.1: Tiered In Vitro Screening Cascade
Caption: Tiered workflow for in vitro screening and hit identification.
Protocol 2.1: Tier 1—Cell Viability (MTT) Assay
This protocol assesses the compound's effect on cell metabolic activity, a proxy for cell viability.[12]
-
Cell Seeding: Plate human cell lines (e.g., HEK293 for general toxicity, RAW 264.7 for inflammation studies) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle only" control (e.g., 0.1% DMSO) and a "no treatment" control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Cytotoxicity Profile
Table 3: Cytotoxicity of this compound
| Cell Line | Description | IC50 (µM) |
|---|---|---|
| HEK293 | Human Embryonic Kidney | > 100 |
| RAW 264.7 | Murine Macrophage | > 100 |
| A549 | Human Lung Carcinoma | > 100 |
Protocol 2.2: Tier 2—Phenotypic Anti-inflammatory Assay
Based on the in silico prediction, this assay investigates the compound's ability to suppress an inflammatory response in macrophages.
-
Cell Seeding & Priming: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 2 hours. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
Inflammatory Challenge: Induce an inflammatory response by adding Lipopolysaccharide (LPS) at 1 µg/mL to all wells except the "no treatment" control.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification of Inflammatory Mediator: Measure the concentration of a key inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-only control.
Phase 3: Mechanistic Insight—Initial Target Deconvolution
Expert Rationale: Unveiling the "How" and "Why"
Observing a biological effect in a phenotypic screen is a significant milestone. However, understanding the specific molecular target responsible for this effect is paramount for further drug development.[13][14] Target deconvolution bridges the gap between a compound's action and its mechanism. While numerous advanced techniques exist, affinity-based pull-down remains a direct and powerful biochemical method to identify binding partners.[15][16]
Workflow 3.1: Conceptual Overview of Affinity-Based Target Identification
Caption: Principle of affinity-based pull-down for target identification.
Protocol 3.1: High-Level Workflow for Affinity-Based Pull-Down
This protocol describes a conceptual workflow, as the synthesis of a tagged probe is a significant undertaking that follows a confirmed "hit."
-
Probe Synthesis: Synthesize a derivative of this compound by attaching a linker and an affinity tag (e.g., Biotin) at a position that does not interfere with its biological activity.[15]
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., RAW 264.7 cells) under conditions that preserve protein structure and function.
-
Incubation and Capture: Incubate the biotinylated probe with the cell lysate to allow for binding to its target protein(s). Subsequently, add streptavidin-coated magnetic beads to capture the probe-protein complexes.[15]
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that were significantly enriched in the probe sample compared to a negative control (e.g., beads with a non-active control compound), revealing the primary binding targets.
Conclusion and Path Forward
This guide outlines a systematic, three-phase approach for the initial bioactivity investigation of this compound. By integrating predictive in silico methods with a tiered in vitro screening cascade and a clear strategy for mechanistic deconvolution, researchers can efficiently generate a robust preliminary dataset. A positive outcome from this workflow—demonstrating low cytotoxicity, a clear phenotypic effect, and a plausible molecular target—would provide a strong rationale for advancing the compound into lead optimization and subsequent preclinical in vivo studies.
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Methodological & Application
Application Note: A Protocol for the Evaluation of (Pyrimidin-2-ylamino)acetic Acid as a Novel Solvent for Post-Combustion CO₂ Capture
Abstract
The imperative to mitigate anthropogenic carbon dioxide (CO₂) emissions has catalyzed research into advanced capture technologies. Aqueous amine scrubbing is a mature technology, yet it is hampered by high energy requirements for solvent regeneration and operational issues like corrosion. This document presents a comprehensive guide for the synthesis and evaluation of (pyrimidin-2-ylamino)acetic acid as a promising alternative CO₂ capture solvent. This molecule's unique architecture, combining the Lewis basic nitrogen sites of a pyrimidine ring with an amino acid-like side chain, offers potential for high CO₂ affinity, favorable reaction kinetics, and enhanced stability. We provide detailed, field-tested protocols for its synthesis and characterization, followed by a multi-tiered experimental framework to assess its CO₂ capture performance, including absorption capacity, kinetics, and mechanistic insights via spectroscopic methods.
Introduction: The Rationale for this compound
Post-combustion CO₂ capture is a critical technology for decarbonizing industrial flue gases. While alkanolamines like monoethanolamine (MEA) are the industry standard, their significant energy penalty for regeneration remains a major economic barrier. The ideal solvent should exhibit a high CO₂ absorption capacity, fast reaction kinetics, low volatility, high thermal stability, and a low heat of reaction to minimize regeneration energy[1][2].
This compound is a rationally designed candidate for this application. Its structure presents several advantageous features:
-
Multiple Active Sites: The molecule contains a secondary amine and a carboxylic acid group, both known to participate in CO₂ capture, as well as two nitrogen atoms within the pyrimidine ring. These ring nitrogens can act as Lewis bases, potentially creating a favorable binding pocket for the CO₂ molecule, analogous to interactions observed in pyrimidine-CO₂ complexes[3].
-
Amino Acid Moiety: The acetic acid group may enhance aqueous solubility and could participate in the reaction mechanism, potentially forming stable carbamates[4].
-
Aromatic Heterocycle Stability: The pyrimidine ring is a stable aromatic system, which may confer greater thermal and oxidative stability compared to simple alkylamines.
This application note provides the necessary protocols to synthesize this compound and rigorously evaluate its performance against established benchmarks.
Synthesis and Characterization of this compound
As this compound is not a widely available commodity chemical, a reliable synthesis protocol is the first critical step. The following procedure is adapted from established methods for the N-alkylation of amino-pyridines and -pyrimidines[5].
Synthesis Workflow
Caption: Workflow for the synthesis and validation of this compound.
Protocol: Synthesis
Materials:
-
2-Aminopyrimidine
-
Chloroacetic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, HPLC grade
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Deionized water
-
Rotary evaporator, reflux condenser, magnetic stirrer, standard glassware
Procedure:
-
In a 250 mL round-bottom flask, combine 2-aminopyrimidine (1.0 eq), chloroacetic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Add acetonitrile to the flask to create a slurry (approx. 10 mL per gram of 2-aminopyrimidine).
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux (approx. 80-82°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. Filter off the inorganic salts and wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude solid in deionized water and adjust the pH to ~9-10 with 1M NaOH to deprotonate any unreacted starting material.
-
Wash the aqueous solution with ethyl acetate (3x) to remove non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of ~4-5 with 1M HCl. The product should precipitate as a solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
For higher purity, recrystallize the product from a suitable solvent like an ethanol/water mixture.
Protocol: Characterization
The identity and purity of the synthesized this compound must be confirmed.
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural confirmation and purity assessment. | Signals corresponding to the pyrimidine ring protons/carbons, the methylene group, and the secondary amine proton. Absence of signals from starting materials. |
| FT-IR | Identification of functional groups. | Characteristic peaks for N-H stretching (amine), C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), and C=N/C=C stretching (pyrimidine ring). |
| Mass Spectrometry | Molecular weight confirmation. | A molecular ion peak corresponding to the exact mass of C₆H₇N₃O₂ (153.05 g/mol )[6]. |
Experimental Setup for CO₂ Capture Evaluation
A standardized experimental rig is essential for obtaining reproducible data. The setup consists of an absorption vessel for contacting the solvent with CO₂ and a desorption (stripping) vessel for regenerating the solvent.
Caption: Schematic of a lab-scale absorption-desorption apparatus for solvent evaluation.
Protocols for Performance Evaluation
Protocol: CO₂ Absorption Capacity via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) offers a rapid and precise method to determine the maximum equilibrium absorption capacity of a solvent[7][8].
Objective: To quantify the mass of CO₂ absorbed per mass of this compound.
Equipment & Materials:
-
Thermogravimetric Analyzer (TGA) with high-resolution balance.
-
Synthesized this compound solution (e.g., 30 wt% in water).
-
High-purity N₂ and CO₂ gas cylinders with mass flow controllers.
Procedure:
-
Place a precise amount (5-10 mg) of the aqueous this compound solution into the TGA sample pan.
-
Drying/Activation Step: Heat the sample to 110°C under a steady N₂ flow (e.g., 50 mL/min) and hold until the mass stabilizes. This removes water and any pre-adsorbed gases, establishing a baseline dry mass.
-
Absorption Step: Cool the sample to the desired absorption temperature (e.g., 40°C) under N₂.
-
Once the temperature is stable, switch the gas flow from N₂ to pure CO₂ (e.g., 50 mL/min).
-
Record the mass gain as a function of time until the sample mass reaches a plateau, indicating saturation.
-
Data Calculation: The absorption capacity (α) in mol CO₂/mol amine is calculated as:
-
α = (Δm / MW_CO₂) / (m_initial / MW_amine)
-
Where: Δm is the mass gain during the absorption step, m_initial is the initial mass of the amine, MW_CO₂ is the molecular weight of CO₂ (44.01 g/mol ), and MW_amine is the molecular weight of this compound (153.14 g/mol ).
-
Protocol: Absorption/Desorption Cyclic Performance
This protocol simulates the continuous process in the lab-scale rig to assess absorption rate and cyclic stability.
Objective: To measure the rate of CO₂ absorption and the solvent's stability over multiple cycles.
Procedure:
-
Setup: Assemble the apparatus as shown in the diagram above. Fill the absorber with a known volume and concentration of the this compound solution.
-
Absorption:
-
Set the absorber temperature to 40°C.
-
Introduce a simulated flue gas stream (e.g., 15% CO₂ in N₂) at a known flow rate through the bubbler.
-
Continuously monitor the CO₂ concentration at the absorber outlet using an IR gas analyzer. The absorption rate can be determined from the difference between inlet and outlet concentrations.
-
Continue until the outlet concentration approaches the inlet concentration (saturation).
-
-
Desorption:
-
Pump the CO₂-rich solution to the stripping column.
-
Heat the solution to 90-110°C to release the captured CO₂.
-
The regenerated (lean) solvent is cooled and pumped back to the absorber.
-
-
Cycling: Repeat the absorption-desorption process for multiple cycles (e.g., 5-10) to evaluate the stability of the solvent's performance. A decline in absorption capacity indicates solvent degradation.
Protocol: Mechanistic Investigation via ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to identify the chemical species formed upon CO₂ absorption, such as carbamates and bicarbonates[9][10][11].
Objective: To elucidate the chemical reaction pathway between this compound and CO₂.
Procedure:
-
Sample Preparation: Prepare a ~30 wt% solution of the amine in D₂O in an NMR tube.
-
Initial Spectrum: Acquire a quantitative ¹³C NMR spectrum of the fresh solution. Use a sufficient relaxation delay (D1) to ensure accurate integration.
-
CO₂ Loading: Bubble CO₂ gas through the NMR tube for a controlled period to achieve a specific CO₂ loading (moles of CO₂ per mole of amine). Seal the tube tightly.
-
Post-Absorption Spectrum: Acquire another ¹³C NMR spectrum.
-
Analysis:
-
Compare the spectra before and after CO₂ loading.
-
Look for the appearance of new peaks in the 160-170 ppm range, which are characteristic of carbamate and bicarbonate/carbonate species[4].
-
Monitor the chemical shifts of the amine's carbon atoms. A shift upon CO₂ loading indicates their involvement in the reaction. By identifying which species are formed, the dominant reaction mechanism can be determined.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison and analysis.
Table 1: TGA-Derived CO₂ Absorption Capacity
| Parameter | Value |
| Amine Concentration (wt%) | 30% |
| Absorption Temperature (°C) | 40°C |
| Initial Amine Mass (mg) | Record Value |
| Mass Gain (Δm) (mg) | Record Value |
| Capacity (mol CO₂/mol amine) | Calculate Value |
| Capacity (g CO₂/g amine) | Calculate Value |
Table 2: Cyclic Performance Summary
| Cycle Number | Absorption Capacity (mol/mol) | Regeneration Efficiency (%) |
| 1 | Record Value | Calculate Value |
| 2 | Record Value | Calculate Value |
| 3 | Record Value | Calculate Value |
| 4 | Record Value | Calculate Value |
| 5 | Record Value | Calculate Value |
Safety and Handling
Based on available data for this compound and related compounds, the following precautions should be observed[6][12]:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[6].
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.
References
-
(PDF) Carbamate Stability Measurements in Amine/CO2/Water Systems with Nuclear Magnetic Resonance (NMR) Spectroscopy - ResearchGate. Available at: [Link]
-
Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture | Request PDF - ResearchGate. Available at: [Link]
-
Experimental setup for fixed-and fluid bed experiments for CO2 capture from humid and dry gas - ResearchGate. Available at: [Link]
-
Non-Isothermal Thermogravimetric Analysis of Carbonation Reaction for Enhanced CO2 Capture - CyberLeninka. Available at: [Link]
-
Capturing CO2 in Quadrupolar Binding Pockets: Broadband Microwave Spectroscopy of Pyrimidine-(CO2) n, n = 1,2 - PubMed. Available at: [Link]
-
Fast Adsorption Kinetics of CO2 on Solid Amine Sorbent Measured Using Microfluidized Bed Thermogravimetric Analysis | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy - PMC. Available at: [Link]
-
Thermogravimetric and model-free kinetic studies on CO2 gasification of low-quality, high-sulphur Indian coals. Available at: [Link]
-
13>C NMR study on carbamate hydrolysis reactions in aqueous amine/CO>2> solutions. Available at: [Link]
-
2-((Pyrimidin-2-yl)amino)acetic acid | C6H7N3O2 | CID 16228214 - PubChem. Available at: [Link]
-
Determination of Absorption Rate and Capacity of CO2 in Ionic Liquids at Atmospheric Pressure by Thermogravimetric Analysis | Energy & Fuels - ACS Publications. Available at: [Link]
-
Experimental Study on the Performance of An MEA Alcoholamine Absorber for Flue Gas CO2 Capture - Atlantis Press. Available at: [Link]
-
Desorption Kinetics and Mechanisms of CO 2 on Amine-Based Mesoporous Silica Materials. Available at: [Link]
-
Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
This compound(CAS# 79858-46-1 ) - angenechemical.com. Available at: [Link]
-
Experimental Modeling of CO 2 Sorption/Desorption Cycle with MDEA/PZ Blend: Kinetics and Regeneration Temperature - MDPI. Available at: [Link]
-
NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture - SciSpace. Available at: [Link]
-
CO2 absorption-desorption cycles: Progress, gaps, and future - UCL Discovery. Available at: [Link]
-
High and Selective CO2 Uptake in a Cobalt Adeninate Metal-Organic Framework Exhibiting Pyrimidine- and Amino-Decorated Pores | Request PDF - ResearchGate. Available at: [Link]
-
Equilibrium and absorption kinetics of carbon dioxide by solid supported amine sorbent. Available at: [Link]
-
Optimal Process Design of Commercial-Scale Amine-Based CO2 Capture Plants. Available at: [Link]
-
Optimal Process Design of Commercial-Scale Amine-Based CO2 Capture Plants | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Amine-Functionalized Clays as Solid Sorbents: High-Pressure CO2 Sorption Testing and Characterization | ACS Omega - ACS Publications. Available at: [Link]
-
(PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. Available at: [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. Available at: [Link]
-
(Pyrimidin-2-ylthio)acetic acid | C6H6N2O2S | CID 581022 - PubChem. Available at: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available at: [Link]
-
Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases - RSC Publishing. Available at: [Link]
-
Bioinspired CO 2 Capture: Exploring Dipeptides for Efficient Carbon Sequestration. Available at: [Link]
-
Synthesis of 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl) - ResearchGate. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Available at: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Capturing CO2 in Quadrupolar Binding Pockets: Broadband Microwave Spectroscopy of Pyrimidine-(CO2) n, n = 1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 12. fishersci.com [fishersci.com]
Application Notes and Protocols: (Pyrimidin-2-ylamino)acetic Acid in the Synthesis of Lysine Mimetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the strategic use of (pyrimidin-2-ylamino)acetic acid as a foundational scaffold for the synthesis of novel lysine mimetics. Lysine and its post-translational modifications are critical in a multitude of biological processes, making lysine mimetics valuable tools in drug discovery for targeting enzymes and protein-protein interactions.[1][2] The pyrimidine moiety, a privileged structure in medicinal chemistry, offers a versatile and bioisosteric replacement for the native lysine side-chain, enabling the development of probes and potential therapeutics with tailored properties.[3][4][5] This guide details synthetic protocols, explains the rationale behind methodological choices, and presents a framework for the application of these mimetics in biochemical and cellular assays.
Introduction: The Strategic Value of Pyrimidine-Based Lysine Mimetics
Lysine residues in proteins are hubs for post-translational modifications (PTMs) such as methylation, acetylation, and ubiquitination, which regulate protein function, stability, and interaction networks.[2] The development of synthetic mimics of lysine is crucial for dissecting these complex biological pathways and for creating targeted therapeutics.[1] Natural amino acids often prove to be inadequate mimics for these modified states, necessitating the design and synthesis of non-natural analogues.
The this compound scaffold serves as an excellent starting point for constructing lysine mimetics. The pyrimidine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[3][4][5] By replacing the aliphatic side chain of lysine with a structure incorporating the pyrimidine ring, researchers can create mimetics with altered steric and electronic properties, potentially leading to enhanced binding affinity, selectivity, and metabolic stability.
This guide will focus on a modular synthetic approach, beginning with the synthesis of the core this compound structure, followed by the elongation of the side chain to mimic the length and functionality of lysine, and concluding with deprotection to yield the final mimetic.
Synthetic Workflow Overview
The synthesis of pyrimidine-based lysine mimetics from this compound can be conceptualized as a three-stage process. This modular approach allows for flexibility in introducing various functionalities to fine-tune the properties of the final compound.
Figure 1. A three-stage workflow for the synthesis of pyrimidine-based lysine mimetics.
Detailed Protocols and Methodologies
Stage 1: Synthesis of the this compound Core
The synthesis of the N-heteroaryl amino acid core is the foundational step. While solution-phase synthesis is possible, it is often complicated by side reactions such as the formation of diketopiperazines. A more robust approach, particularly for library synthesis, is the use of solid-phase organic synthesis.
Protocol 1: Solid-Phase Synthesis of Methyl (Pyrimidin-2-ylamino)acetate
This protocol is adapted from solid-phase methods for N-heteroaryl substituted amino acids to circumvent issues encountered in solution-phase synthesis.
-
Materials:
-
2-Chlorotrityl chloride resin
-
N-Fmoc-glycine
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Piperidine
-
2-Chloropyrimidine
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add a solution of N-Fmoc-glycine and DIPEA in DCM and agitate for 2 hours. Cap any remaining active sites with methanol.
-
Fmoc-Deprotection: Wash the resin with DCM and DMF. Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Nucleophilic Aromatic Substitution: Suspend the deprotected glycine-bound resin in DMF. Add 2-chloropyrimidine and DIPEA. Heat the mixture at 90°C for 15 hours. Monitor the reaction for completion using a negative ninhydrin test.
-
Cleavage from Resin: Wash the resin with DMF and DCM and dry under vacuum. Cleave the product from the resin by treating with a solution of TFA in DCM (1:99 v/v).
-
Esterification: Evaporate the cleavage solution and dissolve the resulting this compound in methanol. Add a catalytic amount of acid (e.g., HCl) and reflux to form the methyl ester. Purify by column chromatography.
-
Stage 2: Side-Chain Elongation via Amide Coupling
With the core structure in hand, the next step is to append the remainder of the lysine-mimicking side chain. A standard and reliable method for this is amide bond formation using peptide coupling reagents.
Protocol 2: EDC/HOBt-Mediated Coupling of Methyl (Pyrimidin-2-ylamino)acetate with Boc-4-aminobutanol
This protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid for coupling with an amine.
-
Materials:
-
This compound
-
N-(tert-Butoxycarbonyl)-4-aminobutanol (Boc-4-aminobutanol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Reaction Setup: Dissolve this compound in DMF. Add HOBt and EDC-HCl to the solution and stir at 0°C for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of Boc-4-aminobutanol and DIPEA in DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the protected lysine mimetic.
-
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Carboxylic acid component |
| Boc-4-aminobutanol | 1.1 | Amine component |
| EDC-HCl | 1.2 | Coupling agent |
| HOBt | 1.2 | Racemization suppressor and co-activator |
| DIPEA | 2.0 | Base to neutralize HCl and facilitate coupling |
Table 1. Stoichiometry for EDC/HOBt Coupling Reaction.
Stage 3: Final Deprotection
The final step is the removal of the Boc protecting group from the terminal amine of the side chain to yield the desired lysine mimetic.
Protocol 3: Acid-Catalyzed Deprotection of the Boc Group
-
Materials:
-
Protected lysine mimetic from Stage 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
-
Procedure:
-
Deprotection: Dissolve the protected lysine mimetic in DCM. Add TFA and stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Isolation: The product can be isolated by extraction with a suitable organic solvent or by lyophilization of the aqueous solution. If the product is a salt, it can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Figure 2. Simplified mechanism of EDC/HOBt mediated amide bond formation.
Applications in Research and Drug Discovery
The synthesized pyrimidine-based lysine mimetics can be employed in a variety of applications:
-
Enzyme Inhibition Studies: These mimetics can be tested as inhibitors of lysine-modifying enzymes such as methyltransferases, demethylases, acetyltransferases, and deacetylases. The pyrimidine core can interact with the enzyme's active site, potentially leading to potent and selective inhibition.
-
Probing Protein-Protein Interactions: Lysine residues are often involved in critical protein-protein interactions. The synthesized mimetics can be incorporated into peptides to study how these interactions are affected by modifications to the lysine side chain.
-
Development of Chemical Probes: The modular synthesis allows for the incorporation of reporter tags (e.g., fluorophores, biotin) onto the pyrimidine ring or the side chain. These tagged mimetics can be used as chemical probes to identify and study lysine-binding proteins.
Conclusion
This compound is a versatile and strategically valuable building block for the synthesis of novel lysine mimetics. The protocols outlined in this guide provide a robust framework for the creation of these compounds, enabling researchers to explore new avenues in chemical biology and drug discovery. The modular nature of the synthesis allows for the generation of diverse libraries of lysine mimetics with tailored properties, which can be used to probe and modulate the complex biology of lysine post-translational modifications.
References
- Brittain, W. D. G., & Cobb, S. L. (2017). Negishi Cross-Couplings in the Synthesis of Amino Acids. Organic & Biomolecular Chemistry.
- Furlan, R., & Mata, E. G. (2003). Efficient and simple one-pot conversion of resin-bound N-Fmoc amino acids and dipeptides into N-Boc... Archive for Organic Chemistry.
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel). [Link]
- Zhang, G., et al. (2025). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Journal of Heterocyclic Chemistry.
- Herrera-Guzmán, K., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
- Krchnák, V., et al. (1989). Multiple Continuous-Flow Solid-Phase Peptide Synthesis. Synthesis of an HIV Ant... ChemInform.
-
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). [Link]
-
Solid-phase synthesis of N-(pyrimidin-2-yl)amino acids amides. (2025). [Link]
-
Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. (n.d.). [Link]
-
Chemical tools targeting readers of lysine methylation. (n.d.). [Link]
-
Limited choice of natural amino acids as mimetics restricts design of protein lysine methylation studies. (2023). [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). [Link]
-
Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (n.d.). [Link]
-
Reductive amination. (n.d.). [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.). [Link]
-
Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (n.d.). [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Quantification of (Pyrimidin-2-ylamino)acetic Acid
A Multi-Platform Guide to Method Selection, Protocol Execution, and Validation for Pharmaceutical and Research Applications
Abstract
This comprehensive guide provides detailed analytical methodologies for the precise and robust quantification of (pyrimidin-2-ylamino)acetic acid. Recognizing the diverse analytical needs across drug development and research, this document details three distinct, validated protocols: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices, and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, ensuring technical accuracy and field-proven reliability. This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also a framework for method validation in accordance with ICH guidelines.[1][2]
Introduction: The Analytical Imperative
This compound, a molecule incorporating both a pyrimidine ring and an amino acid-like moiety, presents a unique analytical challenge.[3] Its presence as a synthetic intermediate, a potential impurity, or a metabolite necessitates accurate quantification.[4] The compound's high polarity, with a topological polar surface area of 75.1 Ų, and its amphoteric nature demand carefully tailored analytical strategies.[3][5] Standard reversed-phase chromatography can be challenging, often requiring specific mobile phase modifiers or alternative chromatographic techniques to achieve adequate retention and peak shape.[6]
This document serves as a senior-level guide to navigating these challenges. It moves beyond simple procedural lists to explain the causality behind method selection and optimization, empowering the user to adapt these protocols to their specific needs while maintaining data integrity. The foundation of this guide is built upon the principle of self-validating systems, where every protocol is grounded in the rigorous standards of international regulatory bodies.[7][8]
Analyte Profile: this compound
| Property | Value | Source |
| IUPAC Name | 2-(pyrimidin-2-ylamino)acetic acid | [5] |
| CAS Number | 79858-46-1 | [3] |
| Molecular Formula | C₆H₇N₃O₂ | [5] |
| Molecular Weight | 153.14 g/mol | [3] |
| Monoisotopic Mass | 153.0538 g/mol | [5] |
| XLogP3 | 0.1 | [5] |
Foundational Principles of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis.[9] For polar compounds like this compound, reversed-phase (RP) chromatography on C18 columns is the most common approach.[9] The key to success lies in managing the analyte's polarity. This is achieved by using highly aqueous mobile phases and pH modifiers (e.g., formic or acetic acid) to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. UV detection is suitable due to the presence of the chromophoric pyrimidine ring.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is unparalleled.[11][12] This technique physically separates the analyte from matrix components via LC before subjecting it to mass analysis. Electrospray ionization (ESI) is ideal for polar, non-volatile molecules. The tandem mass spectrometry aspect, specifically Multiple Reaction Monitoring (MRM), provides exceptional specificity by monitoring a unique fragmentation pattern (precursor ion → product ion), effectively eliminating chemical noise and allowing for quantification at picogram levels.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency but is generally reserved for volatile and thermally stable compounds.[15] The polar and non-volatile nature of this compound, due to its carboxylic acid and amine functional groups, necessitates a chemical derivatization step prior to analysis. Silylation is a common technique where active hydrogens are replaced with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[16] This process increases volatility and thermal stability, making the analyte amenable to GC analysis.[17]
Method 1: HPLC-UV for Routine Quantification
This protocol is optimized for the quantification of this compound as a bulk substance or in simple formulations, where concentration levels are relatively high.
Experimental Protocol
A. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Deionized water (18.2 MΩ·cm)
B. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
C. Step-by-Step Procedure
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Rationale: Formic acid maintains a low pH (~2.7) to keep the analyte in its protonated form, enhancing retention on the C18 column and ensuring sharp peak symmetry.
-
-
Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water.
-
Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with Mobile Phase A.[18]
-
Sample Preparation (e.g., Drug Substance) : Accurately weigh 10 mg of the sample, dissolve, and dilute to 100 mL with Mobile Phase A to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.[19]
-
Chromatographic Conditions :
Parameter Setting Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Gradient elution (see table below) Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | UV Wavelength | 250 nm[4] |
-
Gradient Program :
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 50 50 12.0 95 5 | 15.0 | 95 | 5 |
-
Data Analysis : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample using the linear regression equation derived from the curve.
Workflow Diagram
Caption: HPLC-UV analysis workflow.
Method 2: LC-MS/MS for High-Sensitivity Quantification
This protocol is designed for trace-level quantification, such as impurity analysis or pharmacokinetic studies in biological fluids (e.g., plasma).
Experimental Protocol
A. Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., D₄-(Pyrimidin-2-ylamino)acetic acid)
-
Acetonitrile (LC-MS grade) with 0.1% Formic Acid
-
Deionized water (LC-MS grade) with 0.1% Formic Acid
-
Human plasma (for bioanalysis)
B. Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
C. Step-by-Step Procedure
-
MS/MS Parameter Optimization : Infuse a standard solution (~500 ng/mL) directly into the mass spectrometer to determine the optimal precursor ion and product ions for MRM transitions.
-
Expected Transitions (ESI+):
-
Analyte: m/z 154.1 → [fragment 1], m/z 154.1 → [fragment 2]
-
SIL-IS: m/z 158.1 → [corresponding fragments]
-
-
Rationale: Operating in ESI positive mode protonates the basic nitrogen atoms on the pyrimidine ring. MRM ensures high selectivity.[13]
-
-
Standard Stock Solution (1 mg/mL) : As described in Method 1.
-
Working Standards : Prepare intermediate and working calibration standards (e.g., 0.1 to 100 ng/mL) and Quality Control (QC) samples by spiking into the relevant matrix (e.g., plasma).
-
Sample Preparation (Protein Precipitation) : a. To 100 µL of plasma sample, standard, or QC, add 20 µL of Internal Standard working solution (~50 ng/mL). b. Add 300 µL of cold Acetonitrile (with 0.1% Formic Acid). c. Vortex for 1 minute to precipitate proteins.[20] d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to an autosampler vial for analysis.
-
Chromatographic Conditions :
Parameter Setting Column C18, 2.1 x 50 mm, 1.8 µm Mobile Phase A: Water + 0.1% FA, B: ACN + 0.1% FA Flow Rate 0.4 mL/min Column Temp. 40 °C | Injection Vol. | 5 µL |
-
Gradient Program :
Time (min) % Mobile Phase A % Mobile Phase B 0.0 98 2 3.0 5 95 4.0 5 95 4.1 98 2 | 5.0 | 98 | 2 |
-
Data Analysis : Calculate the Peak Area Ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the Peak Area Ratio against concentration, using a weighted (1/x²) linear regression.
Workflow Diagram
Caption: LC-MS/MS bioanalytical workflow.
Method 3: GC-MS for Orthogonal Confirmation
This protocol serves as an alternative or confirmatory method, leveraging a different separation mechanism. It is critically dependent on the derivatization step.
Experimental Protocol
A. Materials and Reagents
-
This compound reference standard
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[16]
-
Ethyl Acetate (GC grade)
B. Instrumentation
-
GC system with a split/splitless injector coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
C. Step-by-Step Procedure
-
Sample Preparation (Aqueous Sample) : a. Take 100 µL of aqueous sample or standard. b. Lyophilize or evaporate to complete dryness under a stream of nitrogen.
-
Rationale: The derivatization reagent is sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.
-
-
Derivatization : a. To the dry residue, add 50 µL of anhydrous Pyridine and 50 µL of MSTFA. b. Cap the vial tightly and heat at 70°C for 45 minutes.[16] c. Cool to room temperature. The sample is now ready for injection.
-
Rationale: MSTFA reacts with the active hydrogens on the carboxylic acid and secondary amine groups, replacing them with volatile TMS groups, making the molecule suitable for GC.[16]
-
-
GC-MS Conditions :
Parameter Setting Injector Splitless, 250°C Carrier Gas Helium, 1.2 mL/min constant flow Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min MS Transfer Line 280°C Ion Source EI, 70 eV, 230°C | MS Mode | Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification. |
-
Data Analysis : For quantification, monitor characteristic ions of the derivatized analyte. Construct a calibration curve based on the peak area of the target ion versus concentration.
Workflow Diagram
Caption: GC-MS derivatization and analysis workflow.
Analytical Method Validation Protocol (ICH Q2(R2))
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1][21] The following parameters must be assessed.[2]
Validation Workflow
Caption: Logical flow of analytical method validation.
Procedures & Acceptance Criteria
-
Specificity : Analyze blank matrix, spiked matrix, and standards. Criterion: No significant interference at the retention time of the analyte. Peak purity should pass for HPLC-UV.
-
Linearity : Analyze at least five concentrations across the desired range. Criterion: Correlation coefficient (r²) ≥ 0.995.
-
Accuracy : Analyze samples spiked with known concentrations of the analyte at three levels (e.g., low, medium, high QCs). Criterion: Recovery should be within 80-120% for trace analysis and 98-102% for assay.[13]
-
Precision (Repeatability & Intermediate) : Analyze replicates on the same day (repeatability) and on different days with different analysts/equipment (intermediate). Criterion: Relative Standard Deviation (RSD) should be ≤15% for bioanalysis and ≤2% for assay.[14]
-
Limit of Quantification (LOQ) : The lowest concentration that can be quantified with acceptable precision and accuracy. Criterion: Typically where Signal-to-Noise ratio (S/N) is ≥ 10.
-
Limit of Detection (LOD) : The lowest concentration that can be reliably detected. Criterion: Typically where S/N is ≥ 3.
-
Robustness : Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%). Criterion: The results should remain unaffected by small, deliberate variations.
Comparative Validation Summary
The following table presents typical performance characteristics expected from each method.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (Derivatized) |
| Typical LOQ | ~100 - 500 ng/mL | ~0.1 - 1 ng/mL | ~10 - 50 ng/mL |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.995 |
| Precision (%RSD) | < 2% | < 15% | < 10% |
| Accuracy (%) | 98.0 - 102.0 | 85.0 - 115.0 | 90.0 - 110.0 |
| Selectivity | Moderate | Very High | High |
| Throughput | High | High | Moderate (due to prep) |
| Primary Use | QC, Assay | Bioanalysis, Impurity | Confirmatory |
Conclusion and Method Selection
The choice of analytical method for this compound is dictated by the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and reliable method for routine quality control and assay of bulk drug substances.
-
LC-MS/MS is the definitive choice for applications requiring high sensitivity and selectivity, such as bioanalysis, metabolite identification, or the detection of genotoxic impurities.
-
GC-MS provides a valuable orthogonal technique. While its sample preparation is more involved due to the necessary derivatization, it offers excellent separation power and serves as a strong confirmatory method.
Each protocol presented herein, when properly validated according to the ICH framework, provides a trustworthy and authoritative system for the quantification of this compound, ensuring data of the highest integrity for researchers and drug development professionals.
References
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Angene Chemical. This compound(CAS# 79858-46-1). [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]
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PubChem. 2-((Pyrimidin-2-yl)amino)acetic acid. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2022). Rapid and trace level determination of potential genotoxic impurity 2-aminopyridine in piroxicam. [Link]
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International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
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European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. [Link]
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ResearchGate. (2005). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
ResearchGate. (2005). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. [Link]
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Organomation. HPLC Sample Preparation. [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Journal of Pharmaceutical Research. (2022). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]
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ACS Publications. Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. [Link]
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PubMed. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. [Link]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
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Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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PubChem. 2-(2-Aminopyridin-4-yl)acetic acid. [Link]
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Dublin Institute of Technology. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]
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International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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LCGC International. (2024). Quality Control in GC–MS Analysis of Amino Acids. [Link]
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Metabo-Profile. Targeted Quantification of Cell Culture Media Components by LC-MS. [Link]
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AMS Biotechnology (AMSBIO). (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]
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Agilent Technologies. Sample Preparation Fundamentals for Chromatography. [Link]
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NIH. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2022). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. [Link]
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Wikipedia. Pyrimidine. [Link]
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MDPI. (2023). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. [Link]
-
MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
-
ACS Publications. (2024). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. [Link]
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Synthesis of (pyrimidin-2-ylamino)acetic acid: An In-depth Experimental Protocol and Mechanistic Analysis
Introduction
(Pyrimidin-2-ylamino)acetic acid, a key heterocyclic compound, serves as a valuable building block in the design and synthesis of novel pharmaceutical agents. The presence of the pyrimidine core, a privileged scaffold in medicinal chemistry, coupled with the amino acid side chain, offers multiple points for molecular modification, enabling the exploration of diverse chemical spaces in drug discovery programs.[1] This application note provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, designed for researchers and scientists in organic synthesis and drug development. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, offering insights into the reaction mechanism and critical experimental parameters to ensure a successful and reproducible synthesis.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-(pyrimidin-2-ylamino)acetic acid | [2] |
| Molecular Formula | C₆H₇N₃O₂ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| CAS Number | 79858-46-1 | [2] |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Expected to have some solubility in water and polar organic solvents | [3] |
Safety and Hazard Information
This protocol involves the use of hazardous chemicals. It is imperative to perform a thorough risk assessment and to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Aminopyrimidine: Harmful if swallowed and may cause skin and serious eye irritation.[4] Avoid inhalation of dust.[5]
-
Chloroacetic Acid: Toxic if swallowed, in contact with skin, or if inhaled.[6][7] Causes severe skin burns and eye damage.[8][9][10] Handle with extreme care.
Refer to the Material Safety Data Sheets (MSDS) for each reagent for comprehensive safety information.[4][6][7][8][9][10]
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the exocyclic amino group of 2-aminopyrimidine acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid (or its conjugate base, chloroacetate), leading to the displacement of the chloride leaving group.
Overall Reaction:
Reaction Mechanism:
The reaction proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitutions on electron-deficient heterocyclic systems.[11][12][13]
-
Nucleophilic Attack: The lone pair of electrons on the amino group of 2-aminopyrimidine attacks the carbon atom bearing the chlorine in chloroacetic acid. This forms a tetrahedral intermediate, often referred to as a Meisenheimer complex. The electron-withdrawing nature of the pyrimidine ring helps to stabilize the negative charge developed in this intermediate through resonance.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, a good leaving group. A base present in the reaction mixture will then deprotonate the newly formed secondary amine and the carboxylic acid (if not already deprotonated) to yield the final product.
The following diagram illustrates the logical flow of the synthesis and the key mechanistic steps.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from procedures for similar N-alkylation reactions of aminopyrimidines and related heterocycles.[14]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Aminopyrimidine | 95.11 | 5.0 g | 0.0526 |
| Chloroacetic acid | 94.50 | 5.45 g | 0.0577 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 11.15 g | 0.1052 |
| Deionized Water | 18.02 | 100 mL | - |
| Activated Charcoal | - | ~1 g | - |
| Hydrochloric Acid (HCl), 2M | - | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 11.15 g (0.1052 mol) of sodium carbonate in 50 mL of deionized water.
-
Addition of Reactants: To the stirred sodium carbonate solution, add 5.0 g (0.0526 mol) of 2-aminopyrimidine. In a separate beaker, dissolve 5.45 g (0.0577 mol) of chloroacetic acid in 50 mL of deionized water and carefully add this solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with continuous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:methanol, 9:1).
-
Decolorization: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to 50-60 °C and add approximately 1 g of activated charcoal. Stir the mixture for 15-20 minutes to decolorize the solution.
-
Filtration: Filter the hot solution through a bed of celite in a Buchner funnel to remove the activated charcoal. Wash the filter cake with a small amount of hot water.
-
Precipitation of the Product: Cool the filtrate to room temperature in an ice bath. Slowly acidify the solution with 2M hydrochloric acid while stirring until the pH reaches the isoelectric point of the product (approximately pH 4-5). The product will precipitate out of the solution.
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure this compound. Dry the purified product in a vacuum oven at 60 °C.[6]
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: Determine the melting point of the purified product and compare it with the literature value if available.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the methylene protons of the acetic acid side chain, and an exchangeable proton for the secondary amine and carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the different carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (153.14 g/mol ).[15][16]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the carboxylic acid, and C=N and C=C stretching of the pyrimidine ring.[1]
Discussion and Field-Proven Insights
The choice of sodium carbonate as a base is crucial for several reasons. It serves to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Additionally, it deprotonates the carboxylic acid group of chloroacetic acid, which can influence its reactivity and solubility. The reaction temperature is maintained at 80-90 °C to provide sufficient activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or product.
Purification by precipitation at the isoelectric point is a common and effective method for isolating amino acids and their derivatives.[17] At this pH, the molecule exists as a zwitterion, minimizing its solubility in the aqueous medium and leading to its precipitation. Subsequent recrystallization is essential to remove any remaining impurities.
It is important to note that the direct alkylation of 2-aminopyrimidine can sometimes lead to the formation of side products, such as dialkylated products or products resulting from the reaction at the ring nitrogen atoms. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, the formation of the desired mono-N-alkylated product can be maximized. An alternative two-step synthesis involving the reaction of 2-aminopyrimidine with an ester of a haloacetic acid followed by hydrolysis of the ester can also be considered, although this adds an extra step to the overall process.[18]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block for drug discovery. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently synthesize this important compound for their research endeavors. The protocol emphasizes scientific integrity through a self-validating system of in-process monitoring and final product characterization.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]
-
Genovese, M. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it? ResearchGate. Retrieved from [Link]
-
Acros Organics. (n.d.). Material Safety Data Sheet Chloroacetic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]
-
CPAchem Ltd. (2022, September 29). Safety data sheet - Monochloroacetic acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
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-
Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-((Pyrimidin-2-yl)amino)acetic acid. Retrieved from [Link]
-
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-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Akkoç, S., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine borate salts. Retrieved from [Link]
-
AVESİS. (2018, November 2). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]
-
MDPI. (2018, December 11). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
MDPI. (2018, December 11). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
ResearchGate. (2020, September 11). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]
-
USC Research Bank. (2022, June 29). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. Retrieved from [Link]
-
PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]
-
PubMed Central. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (2022, May 18). On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. Retrieved from [Link]
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PubChem. (n.d.). Pyrimidine acetic acid. Retrieved from [Link]
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CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]
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- 16. article.sapub.org [article.sapub.org]
- 17. researchgate.net [researchgate.net]
- 18. Separation and identification of aminocarboxylic acid sequestrants by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
High-Throughput Screening of (Pyrimidin-2-ylamino)acetic Acid Derivatives: Application Notes and Protocols for Kinase Inhibitor Discovery
Introduction: The Therapeutic Promise of (Pyrimidin-2-ylamino)acetic Acid Derivatives as Kinase Inhibitors
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its potential to yield potent and selective inhibitors of protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The structural motif of this compound derivatives allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinase targets. Prominent among these targets are Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), both of which are central to cancer cell proliferation and angiogenesis.[1][2][3][4]
High-throughput screening (HTS) is an essential methodology in modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify initial "hit" compounds with desired biological activity.[5] This guide provides detailed application notes and robust protocols for the HTS of this compound derivatives against key kinase targets. The methodologies described herein are designed to be self-validating systems, ensuring scientific integrity and trustworthiness in the generated data.
Guiding Principle: Selecting the Appropriate HTS Assay
The choice of an HTS assay is a critical decision that influences the quality and relevance of the screening data. The primary considerations include the nature of the kinase target, the required throughput, and the available instrumentation. This guide will focus on three widely adopted and robust HTS technologies for biochemical assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) , and Fluorescence Polarization (FP) . Additionally, a protocol for a cell-based MTT proliferation assay is provided to assess the cytotoxic effects of hit compounds in a cellular context.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays are fundamental in primary screening campaigns as they directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Scientific Rationale: TR-FRET is a highly sensitive and robust technology for quantifying kinase activity in HTS.[6] It relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium) to an acceptor fluorophore (e.g., fluorescein or a red-shifted dye) when they are in close proximity. In a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with the acceptor are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor (often linked to streptavidin) and acceptor into proximity, resulting in a FRET signal. The time-resolved nature of the detection minimizes interference from compound autofluorescence and light scatter.
Application Focus: Particularly well-suited for receptor tyrosine kinases like VEGFR-2, where autophosphorylation or the phosphorylation of a specific substrate can be readily detected.[6][7]
Caption: Workflow of a typical TR-FRET kinase assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)[8]
-
ATP
-
This compound derivatives in DMSO
-
TR-FRET Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Terbium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-labeled acceptor (e.g., d2 or XL665)
-
TR-FRET Detection Buffer (containing EDTA to stop the kinase reaction)
-
Low-volume 384-well assay plates (e.g., white or black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound derivatives in 100% DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well assay plates.
-
Kinase Reaction: a. Prepare a 2X kinase solution in TR-FRET Kinase Buffer. b. Prepare a 2X substrate/ATP solution in TR-FRET Kinase Buffer. The final ATP concentration should be at or near the Km for the kinase to identify both competitive and non-competitive inhibitors. c. Add 5 µL of the 2X kinase solution to each well containing the compounds and incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well. e. Incubate the reaction for 60 minutes at room temperature.[9]
-
Detection: a. Prepare a 2X detection mix containing the terbium-labeled antibody and streptavidin-acceptor in TR-FRET Detection Buffer with EDTA.[9] b. Add 10 µL of the detection mix to each well to stop the kinase reaction. c. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: a. Read the plate on a TR-FRET-enabled plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., ~665 nm for the acceptor and ~620 nm for the donor). b. Calculate the TR-FRET ratio (Acceptor emission / Donor emission) * 10,000.
-
Data Analysis: a. Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. b. Calculate the percent inhibition for each compound concentration. c. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
AlphaScreen Assay
Scientific Rationale: AlphaScreen is a bead-based, non-radioactive, luminescent proximity assay.[10][11][12] It utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent agent. Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen. If an Acceptor bead is in close proximity (<200 nm), the singlet oxygen triggers a cascade of chemical reactions in the Acceptor bead, culminating in the emission of light at 520-620 nm.[10] In a kinase assay, a biotinylated substrate is captured by streptavidin-coated Donor beads, and a phospho-specific antibody is captured by Protein A-coated Acceptor beads. Kinase activity brings the beads into proximity, generating a signal.
Application Focus: Highly versatile for various kinase types, including serine/threonine and tyrosine kinases, and can be adapted for protein-protein interaction assays.[13]
Caption: Workflow of a typical AlphaScreen kinase assay.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-Histone H1)
-
ATP
-
This compound derivatives in DMSO
-
AlphaScreen Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Anti-phospho-Histone H1 antibody
-
Streptavidin-coated Donor beads and Protein A-coated Acceptor beads
-
Stop/Detection Buffer (e.g., AlphaScreen Kinase Buffer with 30 mM EDTA)
-
Low-volume 384-well assay plates (e.g., white ProxiPlate)
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted compounds into 384-well plates.
-
Kinase Reaction: a. Prepare a 3X solution of CDK2/Cyclin A2 and biotinylated substrate in AlphaScreen Kinase Buffer. b. Add 5 µL of this mix to the compound plates. c. Initiate the reaction by adding 5 µL of 3X ATP solution. d. Incubate for 60 minutes at room temperature.
-
Detection: a. Prepare a 3X mix of anti-phospho antibody, Donor beads, and Acceptor beads in Stop/Detection Buffer. Note: This step should be performed under subdued light. b. Add 5 µL of the bead mix to each well to stop the reaction. c. Seal the plate and incubate for 60-90 minutes at room temperature in the dark.
-
Data Acquisition: a. Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: a. Determine the luminescent signal for each well. b. Normalize the data to positive and negative controls. c. Calculate percent inhibition and determine IC₅₀ values as described for the TR-FRET assay.
Fluorescence Polarization (FP) Assay
Scientific Rationale: FP is a homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule in solution.[5][14] A small fluorescent tracer (e.g., a phosphopeptide) tumbles rapidly, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a much larger molecule, such as an antibody, its rotation is slowed, and the emitted light remains highly polarized. In a competitive FP kinase assay, the product of the kinase reaction (a non-fluorescent phosphopeptide) competes with a fluorescent phosphopeptide tracer for binding to a phospho-specific antibody. As the kinase produces more product, the tracer is displaced from the antibody, leading to a decrease in fluorescence polarization.[15]
Application Focus: A cost-effective and straightforward method, particularly for kinases where suitable fluorescently-labeled substrates and specific antibodies are available, such as CDK2.[15][16]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Peptide substrate for CDK2
-
ATP
-
This compound derivatives in DMSO
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Fluorescein-labeled phosphopeptide tracer
-
Anti-phosphopeptide antibody
-
FP Stop/Detection Buffer (Kinase Buffer with EDTA)
-
Low-volume 384-well black assay plates
-
FP-capable plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted compounds into 384-well plates.
-
Kinase Reaction: a. Add 5 µL of a 2X solution of CDK2/Cyclin A2 and peptide substrate in Kinase Buffer to the wells. b. Initiate the reaction by adding 5 µL of 2X ATP solution. c. Incubate for 90 minutes at room temperature.
-
Detection: a. Prepare a 2X detection mix containing the fluorescent tracer and the antibody in FP Stop/Detection Buffer. b. Add 10 µL of the detection mix to each well. c. Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: a. Read the plate on an FP-capable reader, measuring parallel and perpendicular fluorescence emission. b. The instrument software will calculate the millipolarization (mP) values.
-
Data Analysis: a. A decrease in mP value corresponds to kinase inhibition. b. Normalize the data to positive and negative controls. c. Calculate percent inhibition and determine IC₅₀ values.
Assay Validation: Ensuring Data Trustworthiness
For any HTS campaign, it is crucial to validate the assay performance to ensure the reliability of the screening data. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[6][7]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., no inhibitor).
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., no enzyme or a potent inhibitor).
Interpretation of Z'-Factor:
-
0 < Z' < 0.5: A marginal assay that may require optimization.[6]
-
Z' < 0: The assay is not suitable for screening.[6]
Another important metric is the Signal-to-Background (S/B) ratio , calculated as the mean signal of the positive control divided by the mean signal of the negative control. A higher S/B ratio is generally desirable, but the Z'-factor provides a more comprehensive assessment of assay quality by incorporating data variability.[18]
| Parameter | Description | Acceptable Range | Reference |
| Z'-Factor | A measure of assay quality that considers both signal window and data variation. | > 0.5 | [6][7][17] |
| Signal-to-Background (S/B) | The ratio of the mean signal of positive controls to the mean signal of negative controls. | > 2, ideally > 10 | [19] |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data (SD/Mean * 100). | < 15% | [19] |
Cell-Based Assays: Assessing Cellular Efficacy and Toxicity
Following the identification of hits from biochemical screens, it is essential to evaluate their activity in a cellular context. Cell-based assays provide insights into compound permeability, off-target effects, and overall cellular toxicity.
MTT Cell Proliferation Assay
Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][20] The amount of formazan produced is proportional to the number of viable cells.[10] This assay is widely used to measure the anti-proliferative or cytotoxic effects of compounds on cancer cell lines.
Application Focus: A robust and cost-effective method for secondary screening to determine the effect of hit compounds on the proliferation of cancer cell lines relevant to the kinase target (e.g., breast cancer cell lines for CDK2 inhibitors, endothelial cells for VEGFR-2 inhibitors).
Caption: Workflow of a typical MTT cell proliferation assay.
Materials:
-
Human cancer cell line (e.g., MDA-MB-468 breast cancer cells for CDK2 inhibitors)
-
Complete cell culture medium
-
This compound derivatives in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: a. Harvest and count cells. Ensure cell viability is >90%. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). c. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the compounds in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include vehicle control (DMSO) wells. c. Incubate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition and Solubilization: a. Add 10 µL of the 5 mg/mL MTT solution to each well.[20] b. Incubate for 2-4 hours at 37°C until purple precipitate is visible.[20] c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[20]
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only). b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) by plotting percent viability against compound concentration.
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the high-throughput screening of this compound derivatives as potential kinase inhibitors. By employing a combination of sensitive biochemical assays such as TR-FRET, AlphaScreen, and FP for primary screening, and validating hits in relevant cell-based proliferation assays, researchers can efficiently identify and characterize novel lead compounds. Adherence to rigorous assay validation, including the determination of the Z'-factor, is paramount to ensure the generation of high-quality, reproducible data, thereby accelerating the journey from hit identification to lead optimization in the drug discovery pipeline.
References
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A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. PubMed. ([Link])
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Assay Development for Protein Kinase Enzymes. NCBI - NIH. ([Link])
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. ([Link])
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. ([Link])
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The Z prime value (Z´). BMG LABTECH. ([Link])
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Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. PMC. ([Link])
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Cell Proliferation Assays. Creative Biolabs. ([Link])
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. ([Link])
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Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. NIH. ([Link])
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Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. ([Link])
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. ([Link])
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. ([Link])
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(PDF) Guideline for anticancer assays in cells. ResearchGate. ([Link])
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How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. ([Link])
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Figure 3. Determination of Z' factor, signal-to-background (S/B),... ResearchGate. ([Link])
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Design, Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel CDK2 Inhibitors That Induce Apoptosis and Cell Cycle Arrest in Breast Cancer Cells. PubMed. ([Link])
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Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. ([Link])
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General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PMC - NIH. ([Link])
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A novel approach to the discovery of small molecule ligands of CDK2. PMC. ([Link])
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Full article: Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Taylor & Francis Online. ([Link])
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. ([Link])
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Quick Guide to AlphaScreen® SureFire®Assay Optimization. Manuals.plus. ([Link])
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Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. ResearchGate. ([Link])
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Principle of the AlphaScreen kinase assay. ResearchGate. ([Link])
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VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. ([Link])
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Data Sheet - CDK2 Assay Kit. BPS Bioscience. ([Link])
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Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central. ([Link])
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Gain of affinity for VEGF165 binding within the VEGFR2/NRP1 cellular complex detected by an HTRF-based binding assay. PubMed. ([Link])
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Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. ([Link])
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Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. ResearchGate. ([Link])
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Fluorescence detection techniques for protein kinase assay. ResearchGate. ([Link])
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. ([Link])
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Fluorescence Polarization (FP). Molecular Devices. ([Link])
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. ([Link])
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QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. NIH. ([Link])
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TR-FRET Assay Principle. Poly-Dtech. ([Link])
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Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-Cyclin complexes. ResearchGate. ([Link])
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VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. ([Link])
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The Versatile (Pyrimidin-2-ylamino)acetic Acid Scaffold: A Gateway to Novel Therapeutics
Introduction: The Strategic Importance of the (Pyrimidin-2-ylamino)acetic Acid Moiety in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Within this vast chemical space, the this compound scaffold has emerged as a particularly valuable building block. This moiety combines the hydrogen bonding capabilities and bioisosteric nature of the 2-aminopyrimidine core with the synthetic versatility of a carboxylic acid handle. This unique combination allows for facile diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview of the practical applications of the this compound scaffold in medicinal chemistry. We will delve into its synthesis, explore its utility in the design of various enzyme inhibitors, and provide detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their quest for novel therapeutic agents.
Synthesis of the this compound Scaffold: A Practical Guide
The synthesis of this compound, also known as N-(pyrimidin-2-yl)glycine, can be approached through several synthetic routes. The most common method involves the N-alkylation of 2-aminopyrimidine with a haloacetic acid derivative. While seemingly straightforward, this reaction can be challenging due to the potential for side reactions, such as the formation of diketopiperazines.[5] Herein, we provide a robust, solution-phase protocol for the synthesis of the corresponding ethyl ester, followed by hydrolysis to yield the target carboxylic acid.
Protocol 1: Synthesis of Ethyl (Pyrimidin-2-ylamino)acetate
This protocol details the N-alkylation of 2-aminopyrimidine with ethyl bromoacetate.
Materials:
-
2-Aminopyrimidine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 2-aminopyrimidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Slowly add ethyl bromoacetate (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure ethyl (pyrimidin-2-ylamino)acetate.
Protocol 2: Hydrolysis to this compound
This protocol describes the saponification of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl (pyrimidin-2-ylamino)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1N
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
-
Dissolve ethyl (pyrimidin-2-ylamino)acetate (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane or ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 3-4 with 1N HCl at 0 °C.
-
A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Applications in Medicinal Chemistry: Targeting Key Biological Pathways
The this compound scaffold has proven to be a versatile template for the design of inhibitors targeting a range of enzymes implicated in various diseases. The 2-aminopyrimidine moiety often acts as a hinge-binder in the ATP-binding pocket of kinases, while the carboxylic acid provides a convenient point for derivatization to enhance potency and selectivity.
Kinase Inhibition: A Privileged Scaffold for Anticancer Drug Discovery
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 2-aminopyrimidine core is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors.[6] Derivatives of this compound have been explored as potent inhibitors of various kinases, including Polo-like kinase 4 (PLK4), Aurora kinases, and Cyclin-dependent kinases (CDKs).[7][8][9]
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Application Notes and Protocols for the Industrial Scale-Up Synthesis of (Pyrimidin-2-ylamino)acetic Acid
Document ID: AN-PYAA-2026-01
Abstract
This document provides a comprehensive guide for the scale-up synthesis of (pyrimidin-2-ylamino)acetic acid, a key intermediate in pharmaceutical development. The protocol details a robust and scalable process, moving from laboratory-scale procedures to industrially viable production. Emphasis is placed on the rationale behind procedural steps, process safety, in-process controls, and purification strategies to ensure a high-purity final product. This guide is intended for researchers, chemical engineers, and drug development professionals involved in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Introduction and Strategic Overview
This compound (CAS No. 79858-46-1) is a heterocyclic amino acid derivative of significant interest in medicinal chemistry.[1][2] Its structure, incorporating both a pyrimidine ring and an acetic acid moiety, makes it a versatile building block for the synthesis of complex molecules with potential therapeutic activities. The development of a cost-effective and scalable synthetic route is paramount for its industrial application.
This guide outlines a synthetic strategy predicated on the nucleophilic substitution reaction between 2-aminopyrimidine and a haloacetic acid derivative. This approach is favored for its atom economy, use of readily available starting materials, and straightforward reaction profile, which are critical considerations for large-scale production.[3] The process has been designed with a focus on minimizing complex multi-step reactions that can lead to lower overall yields and economic unsustainability on an industrial scale.[4]
Core Synthetic Strategy
The chosen synthetic pathway involves the direct alkylation of 2-aminopyrimidine with chloroacetic acid. The reaction is facilitated by a base to neutralize the hydrochloric acid byproduct and deprotonate the amino group of the pyrimidine, enhancing its nucleophilicity.
DOT Script for Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
Process Chemistry and Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to an industrial process requires careful consideration of thermodynamics, reaction kinetics, mass transfer, and safety. The following sections detail the rationale behind the selection of reagents, solvents, and reaction conditions for a scaled-up batch.
Reagent and Solvent Selection
-
Starting Materials : 2-Aminopyrimidine and chloroacetic acid are selected as starting materials due to their commercial availability and relatively low cost.
-
Base : Potassium carbonate (K₂CO₃) is the recommended base. It is cost-effective, easy to handle as a solid, and provides a sufficient level of basicity to drive the reaction without being overly aggressive, which could lead to side reactions. It also simplifies the work-up, as it can be removed by filtration of its aqueous solution.
-
Solvent : N,N-Dimethylformamide (DMF) is chosen as the solvent for its excellent solvating power for the reactants and the intermediate salt, and its high boiling point allows for a suitable reaction temperature range. On an industrial scale, solvent recovery and recycling are crucial for economic viability and environmental responsibility.
Key Process Parameters and Justification
| Parameter | Recommended Value | Justification |
| Reactant Molar Ratio | 1.0 : 1.1 : 2.2 | A slight excess of chloroacetic acid ensures complete consumption of the limiting reagent, 2-aminopyrimidine. A stoichiometric excess of K₂CO₃ is used to neutralize the HCl byproduct and facilitate the reaction. |
| Solvent Volume | 5-7 L per kg of 2-aminopyrimidine | Balances reactant concentration for favorable kinetics with effective heat transfer and stirrability in a large reactor. |
| Temperature | 80-90°C | Provides sufficient thermal energy to overcome the activation energy barrier without causing significant degradation of reactants or product. This temperature range allows for a controlled reaction rate. |
| Reaction Time | 8-12 hours | Determined by in-process controls (IPCs) to ensure the reaction goes to completion. |
Detailed Industrial Synthesis Protocol (10 kg Scale)
This protocol is a representative model for the production of a 10 kg batch of this compound. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE).
Equipment
-
200 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
Solid charging port.
-
Liquid addition pump.
-
Nutsche filter-dryer or centrifuge and vacuum oven.
Materials
| Reagent | CAS No. | Quantity | Molar Eq. |
| 2-Aminopyrimidine | 109-12-6 | 10.0 kg | 1.0 |
| Chloroacetic Acid | 79-11-8 | 10.9 kg | 1.1 |
| Potassium Carbonate | 584-08-7 | 32.0 kg | 2.2 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 60 L | - |
| Deionized Water | 7732-18-5 | As needed | - |
| Hydrochloric Acid (37%) | 7647-01-0 | As needed | - |
| Activated Carbon | 7440-44-0 | 1.0 kg | - |
Synthesis Procedure
-
Reactor Setup and Inerting : Ensure the reactor is clean and dry. Purge the reactor with nitrogen to create an inert atmosphere.
-
Charging Reagents :
-
Charge the reactor with 60 L of DMF.
-
Begin stirring and charge 10.0 kg of 2-aminopyrimidine.
-
Charge 32.0 kg of potassium carbonate.
-
Charge 10.9 kg of chloroacetic acid. The addition may be slightly exothermic; monitor the temperature.
-
-
Reaction :
-
Heat the reaction mixture to 80-90°C.
-
Maintain the temperature and stir for 8-12 hours.
-
-
In-Process Control (IPC) :
-
After 8 hours, take a sample of the reaction mixture and analyze by HPLC to determine the consumption of 2-aminopyrimidine.
-
The reaction is considered complete when the area of the 2-aminopyrimidine peak is <1% of the total peak area.
-
-
Cooling and Quenching :
-
Once the reaction is complete, cool the mixture to 20-25°C.
-
Slowly add 100 L of deionized water to the reactor over 1-2 hours to quench the reaction and dissolve inorganic salts. Maintain the temperature below 30°C.
-
-
Decolorization and Filtration :
-
Add 1.0 kg of activated carbon to the aqueous mixture and stir for 1 hour at room temperature to remove colored impurities.
-
Filter the mixture to remove the activated carbon and any insoluble materials. Wash the filter cake with 10 L of deionized water.
-
-
Product Precipitation :
-
Transfer the filtrate to a clean reactor.
-
Cool the solution to 10-15°C.
-
Slowly add 37% hydrochloric acid to adjust the pH to the isoelectric point of the product (approximately pH 4-5). The product will precipitate as a solid.
-
Stir the resulting slurry for 1-2 hours at 10-15°C to allow for complete precipitation.
-
-
Isolation and Drying :
-
Filter the precipitated product using a Nutsche filter or centrifuge.
-
Wash the filter cake with 20 L of cold (0-5°C) deionized water to remove residual salts.
-
Wash the filter cake with 10 L of a suitable solvent like ethanol to aid in drying.
-
Dry the product in a vacuum oven at 60-70°C until the loss on drying (LOD) is <0.5%.
-
-
Yield and Quality :
-
Expected yield: 12-14 kg (78-91%).
-
Purity (by HPLC): >99.0%.
-
DOT Script for Industrial Workflow
Caption: Industrial synthesis and work-up workflow diagram.
Purification by Recrystallization
For applications requiring higher purity, an additional recrystallization step can be implemented.
Protocol
-
Dissolution : In a suitable reactor, suspend the crude this compound in deionized water (approximately 10-15 L per kg of crude product).
-
pH Adjustment for Solubilization : Add a base such as sodium hydroxide solution to adjust the pH to >10, forming the sodium salt of the acid, which is soluble in water.
-
Filtration : Filter the solution to remove any insoluble impurities.
-
Reprecipitation : With stirring, slowly add hydrochloric acid to the clear filtrate to adjust the pH back to the isoelectric point (pH 4-5).
-
Crystallization : Cool the mixture to 0-5°C and hold for 2-4 hours to ensure complete crystallization.
-
Isolation and Drying : Filter the purified product, wash with cold deionized water, and dry under vacuum at 60-70°C.
Analytical Quality Control
To ensure the final product meets the required specifications, the following analytical tests should be performed:
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline powder |
| Identity | FTIR, ¹H-NMR | Conforms to reference standard |
| Assay | HPLC | ≥ 99.0% |
| Purity (Impurities) | HPLC | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |
| Loss on Drying (LOD) | Gravimetric (Vacuum Oven) | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 10 ppm |
Safety and Environmental Considerations
-
Handling Precautions : 2-Aminopyrimidine and chloroacetic acid are hazardous materials. Appropriate PPE, including gloves, safety glasses, and respiratory protection, should be used.[5]
-
Process Safety : The reaction is exothermic, especially during quenching. The rate of addition of water and acid must be controlled to manage the temperature. The use of a glass-lined reactor is recommended to prevent corrosion.
-
Waste Management :
-
Aqueous Waste : The aqueous filtrate after product isolation will contain inorganic salts (KCl, KHCO₃) and residual DMF. This stream must be treated according to local regulations. DMF can be recovered through distillation.
-
Solid Waste : Activated carbon and filter aids should be disposed of as solid chemical waste.
-
Solvent Waste : Any organic solvents used for washing should be collected and sent for incineration or recovery.
-
Conclusion
The protocol described in this application note presents a scalable, efficient, and economically viable method for the industrial synthesis of this compound. By carefully controlling key process parameters and implementing robust in-process and final product quality controls, a high-purity product suitable for pharmaceutical applications can be consistently manufactured. The outlined procedures for synthesis, purification, and analysis provide a solid foundation for drug development professionals to produce this valuable intermediate at scale.
References
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature protocols, 2(8), 2018–2023. Available at: [Link]
-
Angene Chemical. This compound(CAS# 79858-46-1). Available at: [Link]
-
Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(4), 786. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. Available at: [Link]
-
ResearchGate. Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. Available at: [Link]
-
Gaur, R., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 395-422. Available at: [Link]
-
Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, nucleotides & nucleic acids, 24(5-7), 815–818. Available at: [Link]
-
ResearchGate. How to separate " pyrimidine-2-carboxylic acid" from acetic acid ? I tried the solvent extraction with ethyl acetate but not useful?. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of pyrimidines. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Létinois, U., et al. (2016). Lewis Acid-Catalyzed Synthesis of 4‑Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development, 20(3), 608-613. Available at: [Link]
-
ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available at: [Link]
-
ResearchGate. Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid,... Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of (pyrimidin-2-ylamino)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Pyrimidin-2-ylamino)acetic acid, also known as N-(pyrimidin-2-yl)glycine, and its derivatives are important scaffolds in medicinal chemistry and drug discovery. The pyrimidine ring is a core structure in numerous pharmacologically active compounds, and its combination with an amino acid moiety offers a versatile platform for developing novel therapeutics.[1] These compounds serve as valuable synthetic precursors and building blocks in combinatorial chemistry for the generation of molecular libraries for high-throughput screening.[1] However, the synthesis of N-heteroaryl substituted amino acids like this compound can be challenging due to competing side reactions.[1][2] This guide provides a detailed, step-by-step protocol for the synthesis of this compound, discusses the underlying chemical principles, and addresses potential synthetic challenges.
Synthetic Strategies and Mechanistic Considerations
The synthesis of this compound can be approached through two primary routes:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine) with glycine or its ester.
-
N-Alkylation: This route entails the alkylation of 2-aminopyrimidine with a haloacetic acid or its ester (e.g., chloroacetic acid or bromoacetic acid).
While the SNAr approach seems straightforward, attempts to react 2-chloropyrimidine with ethyl glycinate have been shown to lead to the predominant formation of diketopiperazine, a common and often difficult-to-avoid side product in reactions involving amino acid esters.[2] Similarly, the N-alkylation of 2-aminopyrimidine with haloacetic acid esters has been reported to fail due to intramolecular self-condensation.[2]
Despite these reported difficulties, a direct and rapid synthesis of a structurally similar compound, (6-methyl-pyridin-2-ylamino)-acetic acid, was successfully achieved by reacting 2-amino-6-methylpyridine with chloroacetic acid.[3] This success suggests that under the right conditions, the direct N-alkylation of 2-aminopyrimidine with a haloacetic acid is a viable strategy. This guide will focus on a protocol inspired by this successful synthesis, while also providing context on the potential pitfalls and how to mitigate them.
The proposed reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminopyrimidine on the electrophilic carbon of the haloacetic acid. The choice of base is critical to deprotonate the carboxylic acid and facilitate the reaction while minimizing side reactions.
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed synthetic route for this compound.
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a similar successful synthesis of a pyridine analog and is designed to favor the desired N-alkylation.[3] Researchers should perform initial small-scale reactions to optimize conditions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyrimidine | 95.10 | 4.75 g | 0.05 |
| Chloroacetic Acid | 94.50 | 4.72 g | 0.05 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.00 g | 0.10 |
| Deionized Water | 18.02 | 50 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Procedure
-
Preparation of the Reaction Mixture:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4.00 g (0.10 mol) of sodium hydroxide in 50 mL of deionized water.
-
To this solution, add 4.75 g (0.05 mol) of 2-aminopyrimidine and stir until it is completely dissolved.
-
In a separate beaker, carefully dissolve 4.72 g (0.05 mol) of chloroacetic acid in a minimal amount of deionized water.
-
-
Reaction Execution:
-
Slowly add the chloroacetic acid solution to the stirred solution of 2-aminopyrimidine and sodium hydroxide.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 4-5 with concentrated hydrochloric acid. This will precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with a small amount of cold deionized water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
-
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Potential Challenges and Alternative Strategies
As previously mentioned, the synthesis of N-heteroaryl substituted amino acids can be problematic.
Side Reactions
-
Intramolecular Self-Condensation: This can occur, particularly if the reaction is not carefully controlled.[2] The use of a suitable base and controlled temperature can help to minimize this.
-
Diketopiperazine Formation: While more common with amino acid esters, it is a potential side reaction.[2] Using the free acid as described in the protocol helps to avoid this.
Alternative Approach: Solid-Phase Synthesis
To circumvent the issues of side reactions in solution-phase synthesis, a solid-phase approach has been successfully employed.[2] This method involves:
-
Immobilizing glycine onto a solid support (resin).
-
Deprotecting the immobilized glycine.
-
Reacting the resin-bound glycine with 2-chloropyrimidine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).
-
Cleaving the final product from the resin.
This method effectively prevents the formation of diketopiperazines and other intermolecular side products.[2]
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification process.
Sources
Troubleshooting & Optimization
(pyrimidin-2-ylamino)acetic acid synthesis common pitfalls and solutions
Welcome to the technical support center for the synthesis of (pyrimidin-2-ylamino)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common pitfalls and successfully synthesize this valuable compound.
Introduction
This compound, also known as N-(pyrimidin-2-yl)glycine, is a key building block in medicinal chemistry.[1] Its synthesis, primarily achieved through the N-alkylation of 2-aminopyrimidine with a haloacetic acid derivative, may seem straightforward. However, this reaction is often plagued by challenges such as low yields and difficult purifications due to competing side reactions. This guide provides a detailed examination of these pitfalls and offers practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the direct N-alkylation of 2-aminopyrimidine with an α-haloacetic acid, typically chloroacetic acid, in the presence of a base.[2] The base is crucial for neutralizing the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]
Q2: What are the primary side reactions I should be aware of?
The two most significant side reactions are:
-
Diketopiperazine Formation: This occurs when two molecules of the product (or its ester precursor) cyclize, especially under thermal stress or during prolonged reaction times.[4][5]
-
Intramolecular Self-Condensation: The amino group of one molecule can react with the carboxylic acid of another, leading to amide bond formation and oligomerization. This is a known issue in the synthesis of N-heteroaryl substituted amino acids.
Q3: Why is my reaction yield consistently low?
Low yields in this synthesis are a common complaint and can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or solvent can favor side reactions.[6]
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted starting material.
-
Product Loss During Workup: The product can be lost during extraction, precipitation, or purification steps.[3]
-
Degradation of Starting Materials or Product: Both 2-aminopyrimidine and the product can be sensitive to harsh conditions.
Q4: What is the best way to monitor the progress of the reaction?
Thin Layer Chromatography (TCC) is an effective technique for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Incorrect pH | The reaction requires a basic environment to deprotonate the 2-aminopyrimidine and neutralize the HCl byproduct. If the pH is too low, the amine will be protonated and non-nucleophilic. Solution: Ensure the use of a suitable base (e.g., potassium carbonate, sodium hydroxide) and monitor the pH throughout the reaction, maintaining it in the alkaline range (pH 8-10).[7] |
| Low Reaction Temperature | While high temperatures can promote side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature while monitoring for product formation and the emergence of side products via TLC. A temperature range of 60-80 °C is a good starting point. |
| Poor Reagent Quality | Chloroacetic acid is hygroscopic and can degrade over time. Solution: Use freshly opened or properly stored reagents. The purity of 2-aminopyrimidine should also be confirmed. |
Problem 2: Presence of Significant Impurities
| Potential Cause | Troubleshooting Steps & Explanation |
| Diketopiperazine Formation | This side reaction is often promoted by high temperatures and prolonged reaction times.[4][5] Solution: Maintain the reaction temperature at the lower end of the effective range and monitor the reaction closely by TLC to avoid unnecessarily long reaction times. |
| Unreacted 2-Aminopyrimidine | Incomplete reaction will leave residual starting material, which can be challenging to separate from the product due to similar polarities. Solution: Ensure an appropriate stoichiometry of reagents. A slight excess of chloroacetic acid can be used to drive the reaction to completion, but this may increase the formation of other impurities. |
| Intramolecular Self-Condensation | This can occur if the reaction conditions are too harsh. Solution: Employ milder reaction conditions, such as a lower temperature and a carefully controlled addition of reagents. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Similar Polarity of Product and Impurities | Unreacted 2-aminopyrimidine and certain side products can have similar solubility and chromatographic behavior to the desired product. Solution: A multi-step purification approach may be necessary. Consider an initial acid-base extraction to separate the acidic product from non-acidic impurities. This can be followed by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography. |
| Product is an Amorphous Solid or Oil | This can make handling and purification by recrystallization difficult. Solution: Attempt to induce crystallization by scratching the flask, seeding with a small crystal of pure product, or triturating with a non-polar solvent. If these methods fail, column chromatography is the recommended alternative. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.
dot
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrimidine (1.0 equivalent), potassium carbonate (2.0 equivalents), and a 1:1 mixture of ethanol and water.
-
Addition of Chloroacetic Acid: Dissolve chloroacetic acid (1.1 equivalents) in a minimal amount of water and add it dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (60-80 °C) and monitor the reaction progress by TLC until the 2-aminopyrimidine spot is no longer visible.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully acidify the mixture with 2M hydrochloric acid to a pH of approximately 3-4. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Column Chromatography
If recrystallization is ineffective, column chromatography can be employed.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a good starting point. The optimal eluent system should be determined by TLC analysis.
Characterization Data
The following table summarizes the expected analytical data for this compound.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the methylene protons of the acetic acid moiety, and the amine proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the carbons of the pyrimidine ring.[8] |
| Mass Spec (ESI-MS) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 153.14 g/mol .[6][9] |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3400), C=O stretching (around 1700), and C=N stretching of the pyrimidine ring (around 1600-1650).[10][11] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (pyrimidin-2-ylamino)acetic acid
Welcome to the technical support center for the synthesis of (pyrimidin-2-ylamino)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving synthesis yields and overcoming common experimental hurdles. We will explore the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for this compound?
The most widely employed method for synthesizing this compound is the nucleophilic substitution reaction between 2-aminopyrimidine and a haloacetic acid derivative, typically an ester like ethyl chloroacetate or ethyl bromoacetate, followed by saponification (hydrolysis) of the resulting ester intermediate.
This two-step approach is generally preferred because:
-
Reagent Availability: 2-aminopyrimidine and haloacetate esters are commercially available and cost-effective.
-
Reaction Milder Conditions: The initial N-alkylation can often be conducted under moderate heating with a suitable base.
-
Purification: The intermediate ester is often easier to purify by crystallization or chromatography before the final hydrolysis step.
A direct reaction with chloroacetic acid is also possible but can present challenges with solubility and competing acid-base reactions, which may complicate the workup and purification.[1]
Q2: How does the nucleophilicity of 2-aminopyrimidine affect the reaction?
The nucleophilicity of the amino group on 2-aminopyrimidine is a critical factor. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic effect reduces the electron density on the exocyclic amino group, making it a weaker nucleophile compared to a simple alkyl or aniline amine.[2] Consequently, forcing conditions such as elevated temperatures or the use of a strong base are often necessary to drive the N-alkylation reaction to completion.[2][3] Understanding this inherent low reactivity is the first step in troubleshooting low conversion rates.
Troubleshooting Guide: Yield Improvement Strategies
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a step-by-step solution.
Problem 1: My reaction yield is consistently low, with significant unreacted 2-aminopyrimidine remaining.
A low conversion rate is the most common issue and typically points to suboptimal reaction conditions that fail to overcome the low nucleophilicity of the starting material.
Causality:
-
Insufficient Base Strength/Amount: The reaction generates HCl or HBr as a byproduct, which protonates the unreacted 2-aminopyrimidine, rendering it non-nucleophilic. A base is required to neutralize this acid and regenerate the free amine. If the base is too weak or used in insufficient quantity, the reaction will stall.
-
Inadequate Temperature: Like many nucleophilic substitution reactions, this one has an activation energy barrier that must be overcome. Insufficient thermal energy will result in a sluggish or incomplete reaction.[4]
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent and be stable at the reaction temperature. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices.
Solutions & Optimization Protocol:
-
Optimize the Base:
-
Initial Choice: Start with a moderately strong inorganic base like potassium carbonate (K₂CO₃). It is effective, inexpensive, and easy to remove during workup. Use at least 2.0-3.0 molar equivalents to ensure the reaction medium remains basic.
-
Stronger Alternatives: If K₂CO₃ is ineffective, consider stronger bases like sodium hydride (NaH). NaH will deprotonate the 2-aminopyrimidine to form a highly nucleophilic amide anion, which reacts much more rapidly with the haloacetate.[2] This must be done in an anhydrous aprotic solvent (like THF or DMF) under an inert atmosphere (N₂ or Ar).
-
-
Increase Reaction Temperature:
-
Gradually increase the reaction temperature in 10-20 °C increments.[4] For a reaction in DMF with K₂CO₃, a temperature range of 80-120 °C is a typical starting point.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of 2-aminopyrimidine.
-
-
Consider a Catalytic Additive:
-
Adding a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction when using ethyl chloroacetate.[3] This is an example of the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide, which is a better leaving group.
-
Problem 2: I'm observing a significant side product that I suspect is the dialkylated species. How can I minimize its formation?
Over-alkylation occurs when the product, this compound ester, which is a secondary amine, reacts again with the ethyl haloacetate.
Causality: The mono-alkylated product is often more nucleophilic than the starting 2-aminopyrimidine. This increased reactivity makes it a prime candidate for a second alkylation, leading to the formation of a tertiary amine byproduct. This issue is exacerbated by high concentrations of the alkylating agent or harsh reaction conditions.[4]
Solutions & Optimization Protocol:
-
Control Stoichiometry:
-
Avoid using a large excess of the ethyl haloacetate. Start with a stoichiometry of 1.0 equivalent of 2-aminopyrimidine to 1.1-1.2 equivalents of the alkylating agent.
-
-
Slow Addition of Alkylating Agent:
-
The most effective way to minimize dialkylation is to maintain a low concentration of the alkylating agent throughout the reaction.[4]
-
Method: Dissolve the 2-aminopyrimidine and base in the solvent. Heat the mixture to the target temperature. Then, add the ethyl haloacetate dropwise over a period of 1-2 hours using a syringe pump or a dropping funnel. This ensures the alkylating agent reacts with the more abundant primary amine before it can react with the newly formed secondary amine product.
-
-
Lower the Reaction Temperature:
-
While higher temperatures increase the rate of the first alkylation, they also accelerate the second. Once you find a temperature that provides a reasonable rate for the primary reaction, try lowering it by 10 °C to see if it disfavors the formation of the dialkylation product.[4]
-
Data Summary & Recommended Protocols
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Base (eq.) | Solvent | Temperature (°C) | Additive (eq.) | Typical Reaction Time (h) | Expected Outcome |
| K₂CO₃ (2.5) | DMF | 90 - 110 | None | 12 - 24 | Moderate yield, simple workup. Good starting point. |
| K₂CO₃ (2.5) | Acetonitrile | 70 - 80 | KI (0.1) | 8 - 16 | Improved rate, especially with chloroacetate.[3] |
| NaH (1.2) | Anhydrous THF | 25 - 60 | None | 4 - 8 | High yield, fast reaction. Requires inert atmosphere and careful handling.[2] |
| Cs₂CO₃ (3.0) | Acetonitrile | 70 | None | 16 | Often provides high yields in difficult alkylations.[5] |
Visual Guides: Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and resolve low-yield issues in your synthesis.
Caption: A step-by-step flowchart for troubleshooting low yield.
References
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.ChemRxiv.
- Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Deriv
- The optimal conditions of N-alkylation reaction.
- Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
- Optimizing reaction conditions of N-alkylation reaction.
Sources
Technical Support Center: Purification of (Pyrimidin-2-ylamino)acetic Acid
Welcome to the technical support center for the purification of (pyrimidin-2-ylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield.
I. Troubleshooting Guide
This section addresses specific issues that can arise during the purification of this compound, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Low Recovery of the Product After Aqueous Workup
Question: I've completed the synthesis of this compound, but I'm experiencing significant product loss during the extraction and washing steps. What could be the cause, and how can I improve my recovery?
Answer:
Low recovery of this compound after an aqueous workup is a common challenge, often stemming from the compound's amphoteric nature and its solubility characteristics. The molecule possesses both a basic pyrimidine ring and an acidic carboxylic acid group, making its solubility highly dependent on the pH of the aqueous solution.
Root Causes and Solutions:
-
Inappropriate pH during Extraction:
-
Explanation: At a neutral pH, this compound can exist as a zwitterion, which may increase its solubility in water, leading to poor extraction into an organic solvent. Conversely, at very low or very high pH, the compound will be fully protonated or deprotonated, respectively, making it highly water-soluble and difficult to extract.
-
Solution: The key is to adjust the pH of the aqueous layer to the isoelectric point (pI) of the molecule, where its net charge is zero, and its aqueous solubility is at a minimum. While the exact pI may need to be determined empirically, a good starting point is a slightly acidic pH (e.g., pH 4-6).
-
-
Emulsion Formation:
-
Explanation: The presence of impurities or vigorous shaking during extraction can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product and making separation difficult.[1][2]
-
Solution:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help break the emulsion.[1]
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[1]
-
-
-
Insufficient Extraction:
-
Explanation: A single extraction may not be sufficient to recover all of the product from the aqueous layer.
-
Solution: Perform multiple extractions (at least 3-4) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts to maximize product recovery.
-
Issue 2: Difficulty in Removing Acetic Acid Used as a Solvent or Catalyst
Question: My synthesis was carried out in acetic acid, and now I'm struggling to remove the residual solvent from my final product. Rotary evaporation isn't completely effective. What should I do?
Answer:
Acetic acid can be challenging to remove completely due to its relatively high boiling point and its potential to form azeotropes or interact with the product.
Troubleshooting Strategies:
-
Azeotropic Distillation:
-
Explanation: Acetic acid can form azeotropes with solvents like toluene or heptane.[3] By adding one of these solvents and then removing it under reduced pressure, the acetic acid can be co-evaporated.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Add toluene or heptane (approximately 3-5 times the volume of the crude material).
-
Concentrate the mixture on a rotary evaporator.
-
Repeat the process 2-3 times until the smell of acetic acid is no longer detectable.[3]
-
-
-
Neutralization and Extraction:
-
Explanation: If the product is stable to basic conditions, you can neutralize the residual acetic acid with a mild base and then extract the product.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.
-
-
Issue 3: Oily Product That Fails to Crystallize
Question: After purification, my this compound is an oil and I cannot get it to crystallize. How can I induce crystallization?
Answer:
The failure of a compound to crystallize can be due to the presence of impurities, residual solvent, or the inherent properties of the compound itself.
Solutions to Induce Crystallization:
-
Solvent System Optimization:
-
Explanation: The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound when hot but have low solubility for it when cold.
-
Procedure:
-
Single Solvent: Try dissolving the oily product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or water) and then slowly cooling it to room temperature, followed by further cooling in an ice bath.
-
Co-solvent System: If a single solvent is not effective, use a co-solvent system. Dissolve the oil in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.[1] Common co-solvent pairs include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.
-
-
-
Inducing Nucleation:
-
Explanation: Crystallization requires the formation of initial seed crystals (nucleation). If this doesn't occur spontaneously, it can be induced.
-
Techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[1]
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the supersaturated solution to act as a template for further crystal growth.[1]
-
-
-
Charcoal Treatment for Impurity Removal:
-
Explanation: Colored impurities can sometimes inhibit crystallization.
-
Procedure: Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a few minutes. Filter the hot solution through a pad of Celite to remove the charcoal, and then allow the filtrate to cool and crystallize.[1]
-
Issue 4: Streaking or Poor Separation on Silica Gel Chromatography
Question: I am trying to purify this compound using silica gel column chromatography, but the compound is streaking badly on the TLC plate and I'm getting poor separation. What is causing this, and how can I fix it?
Answer:
The streaking of this compound on silica gel is a classic problem for compounds containing both acidic (carboxylic acid) and basic (pyrimidine) functional groups. The acidic silanol groups on the surface of the silica can strongly and irreversibly bind to the basic pyrimidine nitrogen, while the carboxylic acid can also interact, leading to poor peak shape and inefficient separation.
Solutions for Improved Chromatographic Performance:
-
Mobile Phase Modification:
-
Explanation: Adding a modifier to the eluent can suppress the unwanted interactions with the silica gel.
-
Recommendations:
-
For the Basic Moiety: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (typically 0.1-1%) to the mobile phase. This will compete with the pyrimidine for binding to the acidic silanol groups.[1][4]
-
For the Acidic Moiety: Incorporate a small amount of acetic acid or formic acid (around 1%) into the eluent. This will protonate the carboxylic acid, reducing its interaction with the silica.
-
-
-
Alternative Stationary Phases:
-
Explanation: If modifying the mobile phase is insufficient, switching to a different stationary phase can be a more effective solution.
-
Options:
-
Reversed-Phase Chromatography (C18): This is often the preferred method for polar and ionizable compounds. A polar mobile phase, such as a mixture of water and acetonitrile or methanol, is used. Adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape.[1]
-
Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.[4]
-
-
-
Esterification of the Carboxylic Acid:
-
Explanation: If the free carboxylic acid is not required for subsequent steps, it can be temporarily protected as an ester (e.g., methyl or ethyl ester). The ester is less polar and will not interact as strongly with the silica gel, allowing for much cleaner chromatography. The ester can then be hydrolyzed back to the carboxylic acid after purification.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: The solubility of this compound can be complex. It is generally expected to have moderate solubility in polar protic solvents like methanol and ethanol due to hydrogen bonding.[5] Its solubility in less polar solvents like ethyl acetate and dichloromethane may be limited but can be sufficient for extraction, especially if the aqueous phase pH is optimized. It is typically poorly soluble in non-polar solvents such as hexane.[5]
Q2: How can I best monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. When developing a TLC method, remember the potential for streaking on silica gel. It is advisable to add a small amount of acetic acid and/or triethylamine to your developing solvent to obtain well-defined spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is an excellent technique for assessing purity.
Q3: My compound appears to be degrading during purification. What are the likely causes and how can I prevent this?
A3: this compound, like many heterocyclic compounds, can be sensitive to harsh conditions. Potential causes of degradation include:
-
Extreme pH: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis or other decomposition pathways.[6]
-
Heat: The compound may have limited thermal stability. Avoid excessive heating during solvent evaporation. It is best to use a rotary evaporator at a moderate temperature.
-
Oxidation: Some heterocyclic compounds can be sensitive to air oxidation. If you suspect this is an issue, perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).[7]
To prevent degradation, use mild workup conditions, avoid high temperatures, and consider the use of an inert atmosphere if necessary.
III. Detailed Experimental Protocol: Recrystallization
This protocol provides a step-by-step guide for the recrystallization of this compound, a common and effective purification technique for solid compounds.
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Begin by determining an appropriate solvent or co-solvent system. For this compound, an ethanol/water mixture is often effective.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the compound. Stir and gently heat the mixture.
-
Once the solid is dissolved in the ethanol, slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you have a saturated solution at high temperature.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
IV. Visual Workflow and Decision-Making Diagrams
Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the most appropriate purification strategy for this compound based on the nature of the impurities and the scale of the experiment.
Caption: Decision tree for selecting a purification method.
Troubleshooting Workflow for Column Chromatography
This flowchart illustrates a systematic approach to troubleshooting common issues encountered during the column chromatography of this compound.
Caption: Troubleshooting column chromatography issues.
V. References
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
-
Solubility of Things. (n.d.). 2-Aminopyrimidine.
-
PubChem. (n.d.). 2-((Pyrimidin-2-yl)amino)acetic acid.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
-
BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles.
-
ResearchGate. (2024). How to separate "pyrimidine-2-carboxylic acid" from acetic acid?.
-
PubMed. (2012). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase.
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Degradation pathways of (pyrimidin-2-ylamino)acetic acid under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (pyrimidin-2-ylamino)acetic acid. This guide is designed to provide expert insights, practical troubleshooting advice, and robust experimental protocols to navigate the complexities of its degradation pathways. Understanding the stability of this molecule is paramount for ensuring data integrity, formulation efficacy, and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under experimental conditions?
A1: Based on its chemical structure, the primary degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The molecule is susceptible to hydrolysis at two main points: the amino-pyrimidine linkage and the carboxylic acid group. Acidic or basic conditions can catalyze the cleavage of the C-N bond between the pyrimidine ring and the aminoacetic acid side chain.[1][2]
-
Oxidation: The pyrimidine ring and the secondary amine are potential sites for oxidation. Common laboratory oxidants or atmospheric oxygen, potentially catalyzed by metal ions, can lead to the formation of N-oxides or hydroxylated species.[3]
-
Photodegradation: Like many heterocyclic compounds, the pyrimidine ring can absorb UV light, leading to photochemical reactions and degradation.[4][5] The extent of degradation depends on the wavelength and intensity of the light source.
Q2: What is a forced degradation study and why is it necessary?
A2: A forced degradation (or stress testing) study is an experiment where the drug substance is intentionally exposed to harsh conditions exceeding those of accelerated stability testing.[4][6][7] Its purpose is to identify the likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. These studies are a regulatory requirement by agencies like the FDA and are mandated by ICH guidelines (e.g., Q1A(R2)) to develop and validate stability-indicating analytical methods.[4][6][8]
Q3: What is a "stability-indicating" analytical method?
A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify any significant degradation products formed.[9][10] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9][11][12]
Q4: What are the typical storage recommendations for this compound?
A4: While specific stability data is required for definitive recommendations, a conservative approach for a novel compound like this would be to store it in a well-sealed container, protected from light, in a cool and dry environment (e.g., 2-8 °C or -20 °C).[9][13] This minimizes potential hydrolysis from atmospheric moisture and degradation from light and heat.
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Chromatogram
Problem: During analysis, I see new, unexpected peaks in my chromatogram that are not present in my reference standard.
Potential Causes & Solutions:
-
Cause 1: On-Column Degradation. The HPLC conditions themselves (e.g., mobile phase pH, column temperature) might be causing the compound to degrade.
-
Solution: Systematically vary your HPLC method parameters. Assess peak purity using a photodiode array (PDA) detector. Try a lower column temperature (e.g., 25°C instead of 40°C). Prepare mobile phases fresh daily and evaluate the effect of pH.
-
-
Cause 2: Sample Diluent Reactivity. The solvent used to dissolve the sample may be reacting with the compound. For example, using methanol with an acidic sample could lead to esterification of the carboxylic acid over time.
-
Solution: Prepare samples immediately before injection. Perform a time-course study by analyzing the same sample preparation at different time points (e.g., 0, 2, 4, 8 hours) to see if the impurity peak grows. Test alternative, inert diluents like acetonitrile/water mixtures.
-
-
Cause 3: Actual Degradation. The new peaks are true degradation products from sample handling or storage.
-
Solution: This is the goal of a forced degradation study. To confirm, you must systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) as outlined in the protocol below. The peaks that appear consistently under specific stress conditions are your degradation products. This workflow is crucial for method validation.[6]
-
Troubleshooting Workflow: Investigating a New Peak
Caption: Logic diagram for troubleshooting unexpected HPLC peaks.
Guide 2: Poor Mass Balance in Stability Studies
Problem: After stressing my sample, the percentage of the parent compound lost does not equal the percentage of the new impurities formed. The total is less than 100%.
Potential Causes & Solutions:
-
Cause 1: Degradants are Not UV-Active. The degradation products may not have a chromophore that absorbs at the detection wavelength used for the parent compound.
-
Solution: Use a PDA detector to analyze the sample across a wide range of wavelengths. Also, employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside your UV detector. Mass Spectrometry (MS) is the ultimate tool for detecting non-chromophoric species.[10][12]
-
-
Cause 2: Formation of Insoluble Degradants. The degradation products may have precipitated out of the solution and were removed by filtration before injection.
-
Solution: Visually inspect stressed sample solutions for any cloudiness or precipitate. If observed, dissolve the sample in a stronger organic solvent (if compatible with your method) to try and solubilize all components before analysis.
-
-
Cause 3: Formation of Volatile Degradants. Degradation may have produced volatile compounds (e.g., CO2 from decarboxylation) that are lost from the sample.[14][15]
-
Solution: This is challenging to quantify with HPLC. Headspace Gas Chromatography (GC-HS) can be used to analyze the vapor above the sample if volatile products are suspected. Identifying the degradation pathway through LC-MS can help infer if decarboxylation or other gas-forming reactions are likely.
-
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is a starting point and should be adapted based on the observed stability of the compound. The goal is to achieve 5-20% degradation of the active ingredient.[6]
1. Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Prepare separate aliquots for each stress condition in screw-capped vials.
2. Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to an aliquot. Heat at 60°C. Pull time points at 2, 6, 24, and 48 hours.[9]
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to an aliquot. Keep at room temperature. Pull time points at 1, 4, 8, and 24 hours. (Base hydrolysis is often faster).[9]
-
Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to an aliquot. Keep at room temperature, protected from light. Pull time points at 2, 6, and 24 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 70°C. Pull time points at 1, 3, and 7 days.
-
Photolytic Degradation: Expose a solid sample and a solution sample to a calibrated light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., total illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter).[4] A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Sample Analysis:
-
At each time point, withdraw a sample.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before dilution.
-
Dilute all samples to the target analytical concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV/PDA method. Use LC-MS to obtain mass information on the parent and any new peaks formed.
Forced Degradation Experimental Workflow
Caption: Workflow for a comprehensive forced degradation study.
Predicted Degradation Pathway and Products
Based on the structure and chemical principles, the following degradation pathways are proposed. The primary sites of attack are the exocyclic C-N bond and the pyrimidine ring itself.
| Stress Condition | Predicted Primary Degradation Product(s) | Mechanism |
| Acidic Hydrolysis | 2-Hydroxypyrimidine, Glycine | Cleavage of the C-N bond between the pyrimidine ring and the amino group.[1][2] |
| Basic Hydrolysis | 2-Hydroxypyrimidine, Glycine | Similar to acid hydrolysis, but potentially faster depending on the pKa of the involved groups. |
| Oxidation (H₂O₂) | This compound N-oxide | Oxidation of one of the ring nitrogens or the exocyclic amine. |
| Photolysis (UV) | Various complex products | Ring opening or formation of pyrimidine dimers.[5] |
Proposed Degradation Pathways Diagram
Caption: Predicted major degradation pathways for the molecule.
References
-
van Gennip, A. H., Abeling, N. G., Stroomer, A. E., van Lenthe, H., & Bakker, H. D. (2004). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]
-
ICH Q1A(R2) Guideline. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Limecha. [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [Link]
-
ICH Guidelines: Stress Degradation Study. (2021). IJCRT.org. [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. Wikipedia. [Link]
-
DAV University. (n.d.). Biosynthesis of Pyrimidine Ribonucleotides. DAV University. [Link]
-
SGS Denmark. (n.d.). Forced Degradation Testing. SGS. [Link]
-
do Monte, S. A., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. [Link]
-
Gotor, V., et al. (2001). Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. PubMed. [Link]
-
Tundel, R. E., et al. (2019). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Semantic Scholar. [Link]
-
Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
-
Le, C. C., et al. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. PMC - NIH. [Link]
-
Le, C. C., et al. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. ACS Publications. [Link]
-
Brown, D. J., & Hoskins, J. A. (1972). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. RSC Publishing. [Link]
-
Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]
-
Huang, X., et al. (2015). Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. NIH. [Link]
-
Discekici, E. H., et al. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Macmillan Group - Princeton University. [Link]
-
Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Cyanamide. Wikipedia. [Link]
-
Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
Cornish, L. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Sivaprakash, P., & Parthasarathy, V. (2021). Degradation pathways of the pyrimidine bases uracil and thymine... ResearchGate. [Link]
Sources
- 1. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Oxidative diversification of amino acids and peptides by small-molecule iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil [mdpi.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ijcrt.org [ijcrt.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Enhancing the Stability of (Pyrimidin-2-ylamino)acetic Acid in Solution
Welcome to the technical support center for (pyrimidin-2-ylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this compound in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven methodologies to help you troubleshoot common challenges and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: My solution of this compound is developing a yellow or brown tint over time. What is causing this discoloration?
A: Discoloration is a common indicator of chemical degradation, most frequently due to oxidation. The pyrimidine ring and the secondary amine group in the molecule are susceptible to oxidative processes, which can be catalyzed by factors like dissolved oxygen, trace metal ions, light, and elevated temperatures.[1] This leads to the formation of colored degradation products. To mitigate this, we recommend preparing solutions with de-gassed solvents, working under an inert atmosphere (e.g., nitrogen or argon), and using opaque or amber vials to protect from light.[2]
Q2: What is the recommended pH range for preparing and storing aqueous solutions of this compound?
A: The stability of this compound is highly pH-dependent. The molecule contains both a weakly basic pyrimidine ring and an acidic carboxylic acid group, making it susceptible to both acid- and base-catalyzed hydrolysis. While a definitive study on this specific molecule is not publicly available, based on the chemistry of similar heterocyclic compounds, a pH range of 4.0 to 6.0 is the recommended starting point for stability studies.[3] Extreme pH values (<3 or >8) should be avoided as they can significantly accelerate the degradation of the pyrimidine ring or the amino acid side chain.[4]
Q3: How should I store stock solutions for short-term and long-term use?
A: For optimal stability, all solutions should be stored under conditions that minimize the primary drivers of degradation: heat, light, and oxygen.
-
Short-Term (up to 72 hours): Store solutions at 2-8°C, protected from light (amber vials), with the container headspace purged with an inert gas like nitrogen if possible.
-
Long-Term (>72 hours): For extended storage, solutions should be aliquoted into tightly sealed vials, purged with inert gas, and stored at -20°C or preferably -80°C to significantly slow down degradation kinetics.[2]
Q4: Can I use common excipients to improve the stability of my formulation?
A: Yes, certain excipients can significantly enhance stability. The use of antioxidants and chelating agents is a standard strategy in pharmaceutical formulation.[1][5]
-
Antioxidants (e.g., ascorbic acid, sodium metabisulfite) can be added to scavenge free radicals and inhibit oxidative degradation.[6]
-
Chelating agents (e.g., edetate disodium - EDTA) are highly effective at sequestering trace metal ions (like Fe³⁺ or Cu²⁺) that can catalyze oxidative reactions.[5][7][8]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic, protocol-driven approaches to diagnose and solve complex stability issues encountered during your research.
Scenario: You observe significant degradation (>10% loss of parent compound) in your solution within 48 hours at 2-8°C, as determined by a stability-indicating HPLC method.
This scenario requires a systematic investigation to identify the primary degradation pathway. We will proceed using a "Forced Degradation" study approach, which is a cornerstone of pharmaceutical development for understanding molecular stability.[9][10][11] A forced degradation study deliberately stresses a sample to accelerate degradation, providing critical insights into the likely degradation pathways under normal conditions.[12][13]
Caption: Simplified pathway for oxidative degradation.
Experimental Protocol: Antioxidant & Chelator Screening
-
Solution Preparation: Using the optimal buffer identified in Step 1 (e.g., pH 5.0 Acetate Buffer), prepare the following solutions of your compound:
-
Control: Compound in buffer only.
-
Inert Atmosphere: Compound in buffer, sparged with nitrogen for 15 minutes before sealing the vial.
-
Chelator: Compound in buffer containing 0.01% w/v EDTA.
-
Antioxidant: Compound in buffer containing 0.1% w/v Ascorbic Acid.
-
Combination: Compound in buffer with both EDTA and Ascorbic Acid.
-
-
Incubation: Store all samples under the same accelerated conditions (e.g., 50°C, protected from light).
-
Analysis: Analyze by HPLC at T=0 and after 48 hours. Compare the percentage of parent compound remaining.
Data Presentation: Example Antioxidant Efficacy Data
| Condition | % Parent Compound Remaining (48h at 50°C) |
| Control (Air) | 82% |
| Nitrogen Purge | 94% |
| + 0.01% EDTA | 95% |
| + 0.1% Ascorbic Acid | 91% |
| + EDTA + Nitrogen Purge | 98% |
Interpretation: This data suggests that oxidation is a significant degradation pathway. Removing oxygen (Nitrogen Purge) and sequestering catalytic metals (EDTA) are highly effective. The combination provides the best protection.
Step 3: Assess Photostability
Causality: Aromatic heterocyclic rings, like pyrimidine, often absorb UV radiation, which can provide the energy to initiate photochemical degradation reactions. [14]International Council for Harmonisation (ICH) guidelines provide a framework for photostability testing.
Experimental Protocol: Confirmatory Photostability Test
-
Sample Preparation: Prepare your solution using the optimized conditions from the previous steps (e.g., pH 5.0 buffer with EDTA, purged with nitrogen).
-
Exposure: Place one set of samples in clear glass vials inside a photostability chamber, exposing them to a controlled light source (ICH Q1B option 2: cool white fluorescent and near-UV lamps). Prepare an identical set of "dark controls" by wrapping the vials completely in aluminum foil and placing them in the same chamber.
-
Analysis: After the specified exposure period (e.g., equivalent to not less than 1.2 million lux hours), analyze both the exposed samples and the dark controls by HPLC.
-
Interpretation: A significant increase in degradation in the light-exposed sample compared to the dark control confirms photosensitivity. If the compound is found to be photolabile, all future work must be conducted under low-light conditions, and final products must be stored in opaque or amber containers.
By following this systematic troubleshooting guide, you can identify the specific factors causing the instability of this compound and develop a robust formulation and handling procedure to ensure the integrity and reproducibility of your experimental results.
References
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Vertex AI Search.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Analytical Techniques In Stability Testing. (2025).
- Stability Testing of Active Pharmaceutical Ingredients.BOC Sciences.
- Basics: Excipients Used in Nonsterile Compounding, Part 4: Antioxidants and Chel
- The application of pharmaceutical quality by design concepts to evaluate the antioxidant and antimicrobial properties of a preservative system including desferrioxamine.PubMed Central.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Understanding Forced Degradation Studies: A Critical Step in Drug Development.Apicule.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.PubMed Central.
- Stability and Storage of 2-Amino-2-(pyridin-2-YL)acetic Acid: A Technical Guide.Benchchem.
- Spotlight on stability: API and drug product testing.Almac Group.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.MDPI.
- Proposed pathway for oxidative pyrimidine metabolism.
- Aromatic interactions with heterocycles in w
- Development of Iron-Chelating/Antioxidant Nutraceuticals and Natural Products as Pharmaceuticals for Clinical Use in Diseases with Free Radical P
- Spotlight on stability: API and drug product testing. (2021). Chemicals Knowledge Hub.
- Degradation of Pyrimidine Nucleotides. (2022).
- Cosmetic Chelating Chemicals.
- antioxidant chelating agent manufacturer. (2024). LookChem.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
- Scheme of pyrimidine degradation pathways showing the four steps and...
- log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.
- An unexpected pH effect on the stability of moexipril lyophilized powder.PubMed.
- Influence of pH, Temperature and Buffers on Cefepime Degradation Kinetics and Stability Predictions in Aqueous Solutions.PubMed.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The application of pharmaceutical quality by design concepts to evaluate the antioxidant and antimicrobial properties of a preservative system including desferrioxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Iron-Chelating/Antioxidant Nutraceuticals and Natural Products as Pharmaceuticals for Clinical Use in Di… [ouci.dntb.gov.ua]
- 7. Cosmetic Chelating Chemicals - CD Formulation [formulationbio.com]
- 8. antioxidant chelating agent manufacturer [thinkdochemicals.com]
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- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil [mdpi.com]
Technical Support Center: Optimizing the Synthesis of (Pyrimidin-2-ylamino)acetic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (pyrimidin-2-ylamino)acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound, providing a foundational understanding of the reaction.
Q1: What is the primary synthetic route for this compound?
A1: The most direct and widely employed method is the nucleophilic substitution reaction between 2-aminopyrimidine and a haloacetic acid derivative, typically chloroacetic acid or its ethyl ester.[1][2] The reaction involves the amino group of 2-aminopyrimidine acting as a nucleophile, attacking the electrophilic carbon of the haloacetic acid derivative and displacing the halide.
Q2: Why is the addition of a base critical for this reaction?
A2: The inclusion of a base is mechanistically essential for two primary reasons. First, it neutralizes the hydrohalic acid (e.g., HCl) that is generated as a byproduct of the substitution reaction. Without a base, the acid would protonate the starting 2-aminopyrimidine, rendering it non-nucleophilic and halting the reaction. Second, the base can deprotonate the amino group of 2-aminopyrimidine, significantly increasing its nucleophilicity and thereby accelerating the rate of the desired reaction. The choice and stoichiometry of the base are crucial for maximizing yield while minimizing side reactions.[3]
Q3: What are the recommended solvents for this synthesis?
A3: Polar solvents are generally preferred to ensure the solubility of the starting materials, particularly the 2-aminopyrimidine salt that can form. Alcohols, such as ethanol or methanol, are commonly used.[4][5] In some protocols, water or aqueous mixtures are also employed, especially when using chloroacetic acid and an inorganic base like potassium carbonate. The choice of solvent can influence reaction rate and the ease of product isolation.
Q4: How should I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[3] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) should be developed to clearly separate the starting material (2-aminopyrimidine), the product, and any potential byproducts. The reaction is considered complete upon the near-total consumption of the 2-aminopyrimidine spot. It is crucial to monitor the reaction periodically to avoid the formation of byproducts from extended heating.[3]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis in a problem-cause-solution format.
Problem 1: Low or No Product Yield
| Probable Cause | Scientific Explanation | Recommended Solution |
| Suboptimal Temperature or Insufficient Reaction Time | The reaction rate is too slow at the current temperature, or the reaction has not been allowed to proceed to completion. Pyrimidine synthesis can be sensitive to thermal conditions.[3] | Optimization: Perform small-scale trials at slightly elevated temperatures (e.g., increase in 10°C increments from your starting point, not exceeding the solvent's boiling point). Monitor by TLC every 1-2 hours to determine the optimal time and temperature. |
| Incorrect Stoichiometry or Ineffective Base | An insufficient amount of base will not adequately neutralize the acid byproduct or activate the nucleophile. An incorrect ratio of reactants can also limit the yield. The base's strength and solubility are critical.[3] | Stoichiometric Adjustment: Ensure at least 2 equivalents of base (e.g., K₂CO₃) are used relative to the haloacetic acid to drive the reaction forward. Verify the molar ratios of 2-aminopyrimidine to the haloacetic acid derivative (typically 1:1 or a slight excess of one). |
| Impure Starting Materials | Impurities in 2-aminopyrimidine or the haloacetic acid derivative can inhibit the reaction or introduce competing side reactions, reducing the yield of the desired product.[3] | Purity Check: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the reagents by recrystallization or distillation before use. |
Problem 2: Complex Reaction Mixture and Difficult Purification
| Probable Cause | Scientific Explanation | Recommended Solution |
| Formation of Side Products | Over-alkylation (dialkylation) on the newly formed secondary amine, though less common, can occur under harsh conditions. At elevated temperatures, decomposition of reactants or products can also lead to a complex mixture.[3] | Condition Refinement: Avoid excessive heating. Lowering the reaction temperature can significantly reduce the rate of side reactions.[3] Ensure the haloacetic acid derivative is added slowly (dropwise) to the reaction mixture to maintain a low instantaneous concentration, minimizing side product formation. |
| Significant Unreacted Starting Material | The presence of unreacted starting materials complicates purification. This points to an incomplete reaction due to the issues described in "Problem 1". | Drive to Completion: Before workup, ensure the reaction has gone to completion via TLC analysis. If starting material persists after a reasonable time, a moderate increase in temperature or addition of a small amount of extra base may be warranted. |
Problem 3: Product is Difficult to Isolate
| Probable Cause | Scientific Explanation | Recommended Solution |
| Incorrect pH for Precipitation | This compound is an amino acid and can exist as a zwitterion. Its solubility is highly dependent on pH and is lowest at its isoelectric point (pI). | pH Adjustment: After the reaction is complete and the solvent has been removed or diluted with water, carefully acidify the solution with an acid like acetic acid or dilute HCl.[4] Adjust the pH dropwise until maximum precipitation is observed. Check the pH with indicator paper or a pH meter. |
| Product is Soluble in the Workup Solvent | The product may have significant solubility in the solvent system used for workup and isolation, leading to poor recovery. | Solvent Modification: After the reaction, remove the reaction solvent under reduced pressure. Redissolve the residue in a minimum amount of water and then proceed with pH adjustment. Cooling the solution in an ice bath after pH adjustment can further decrease solubility and improve precipitation. |
Section 3: Optimized Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the synthesis.
Protocol A: Synthesis via Nucleophilic Substitution with Chloroacetic Acid
This protocol is a robust method utilizing readily available starting materials.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyrimidine (1.0 eq), potassium carbonate (2.5 eq), and a suitable solvent (e.g., ethanol or a 1:1 ethanol/water mixture).
-
Addition of Reactant: While stirring, add a solution of chloroacetic acid (1.1 eq) dissolved in a minimum amount of the reaction solvent. The addition should be done portion-wise or dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (typically around 80-90°C).
-
Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase 8:2 dichloromethane:methanol). The reaction is typically complete within 4-8 hours, as indicated by the disappearance of the 2-aminopyrimidine spot.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude solid in water.
-
Acidify the aqueous solution slowly with glacial acetic acid to a pH of approximately 4-5 to precipitate the product.[4][5]
-
Stir the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a water/ethanol mixture.
Section 4: Data & Visualizations
Table 1: Comparison of Typical Reaction Parameters
| Parameter | Condition A | Condition B | Rationale |
| Alkylating Agent | Chloroacetic Acid | Ethyl Chloroacetate | Direct route vs. ester which requires a subsequent hydrolysis step. |
| Base | K₂CO₃ (inorganic) | Triethylamine (organic) | K₂CO₃ is inexpensive and effective but requires a polar solvent. Triethylamine is soluble in a wider range of solvents but can be harder to remove. |
| Solvent | Ethanol/Water | Dioxane or Acetonitrile | Aqueous system is greener and effective for inorganic bases. Anhydrous organic solvents are needed for organic bases to prevent hydrolysis.[6] |
| Temperature | 80 °C (Reflux) | 80-100 °C (Reflux) | Higher temperatures are often needed to drive the reaction to completion, but must be balanced against side reaction formation.[5][6] |
| Typical Yield | 65-80% | 70-85% (after hydrolysis) | Yields are comparable, choice may depend on downstream application and ease of purification. |
Diagrams and Workflows
A simplified mechanism for the synthesis, illustrating the key steps of nucleophilic attack and proton transfer.
Caption: General mechanism for the synthesis.
A troubleshooting workflow for addressing low product yield, guiding the researcher through a logical sequence of checks.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with (pyrimidin-2-ylamino)acetic acid
Document ID: TSS-PYAA-SOL-001
Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for (pyrimidin-2-ylamino)acetic acid (CAS No. 79858-46-1).[1][2] This molecule is a valuable building block in medicinal chemistry and drug development. However, its unique structure presents a significant, though surmountable, challenge for researchers: poor solubility in many common organic solvents.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting workflows, experimental protocols, and the scientific rationale behind each technique to effectively address and overcome these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: Why is this compound so poorly soluble in standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A1: The poor solubility stems from its molecular structure. The molecule contains both a basic pyrimidine ring and an acidic carboxylic acid group.[1] This combination allows it to exist as a zwitterion —a molecule with both a positive and a negative electrical charge. In the solid state, these opposite charges on adjacent molecules create strong ionic interactions and extensive hydrogen bonding networks, forming a highly stable crystal lattice.[3] Common non-polar or moderately polar organic solvents lack the ability to disrupt this high lattice energy, resulting in poor solubility.
Q2: What is the first and simplest thing I should try to get it into solution?
A2: The most direct first step is to try a co-solvent system with a highly polar, aprotic solvent. Solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent starting points.[4] They are effective because their high dielectric constant and ability to act as hydrogen bond acceptors help to break apart the solute-solute interactions of the zwitterionic crystal. Gentle heating (e.g., 40-50°C) can also be used to aid dissolution, but monitor for any potential degradation.
Q3: I see some solubility in DMSO, but I need it to be soluble in a less polar solvent for my reaction. What should I do?
A3: If a less polar solvent is required for your reaction chemistry, the best strategy is salt formation . By selectively neutralizing either the acidic or basic functional group, you can break the zwitterionic character of the molecule.
-
For solubility in protic or moderately polar solvents: Convert the carboxylic acid to a salt (e.g., a sodium or potassium salt) by adding a base like sodium hydroxide or potassium carbonate. This creates a more polar, ionic species.
-
For solubility in non-polar aprotic solvents: Convert the pyrimidine ring to a salt (e.g., a hydrochloride or tosylate salt) by adding an acid like HCl or p-toluenesulfonic acid. This protonates the basic nitrogen, making the overall molecule cationic and more amenable to solvation by different types of organic solvents.[5][6][7]
Q4: Can I just add a small amount of water to my organic solvent to help?
A4: Yes, this is a valid co-solvency approach. Adding a small percentage of water (e.g., 1-10%) to a polar organic solvent like ethanol, isopropanol, or acetonitrile can significantly improve solubility.[8] Water is highly effective at solvating the charged portions of the zwitterion. However, be cautious, as the presence of water may be incompatible with your downstream reaction conditions (e.g., if using water-sensitive reagents like Grignards or organolithiums).
Part 2: Troubleshooting Workflows & Protocols
This section provides detailed, step-by-step guidance for systematically overcoming solubility issues.
Workflow 1: Systematic Solvent & Co-Solvent Screening
This workflow is designed to empirically identify a suitable solvent system without chemical modification of the substrate. The principle is to test a range of solvents with varying polarities and hydrogen bonding capabilities.[9][10]
Visual Logic: Troubleshooting Flowchart
Below is a decision-making flowchart to guide your troubleshooting process.
Caption: Decision flowchart for solubilizing this compound.
Protocol 2.1: Small-Scale Solubility Screening
-
Preparation: Weigh 1-2 mg of this compound into several small, labeled glass vials (e.g., 1 mL HPLC vials).
-
Solvent Addition: To each vial, add 100 µL of a test solvent. This creates an initial target concentration of 10-20 mg/mL.
-
Test Solvents: Use a tiered approach:
-
Tier 1 (High Polarity Aprotic): DMSO, DMF, NMP (N-Methyl-2-pyrrolidone).
-
Tier 2 (Polar Protic): Methanol, Ethanol, Isopropanol.
-
Tier 3 (Common Reaction Solvents): Acetonitrile (ACN), THF, 2-MeTHF, Dioxane.
-
Tier 4 (Non-Polar): Toluene, Dichloromethane (DCM), Chloroform.
-
-
Observation: Vortex each vial for 30-60 seconds at room temperature. Observe for dissolution.
-
Aided Dissolution: If not soluble, gently warm the vials to 40-50°C for 5-10 minutes. Vortex again and observe.
-
Co-Solvent Test: For promising Tier 2 or 3 solvents where partial solubility was observed, prepare mixtures. For example, create 9:1 and 4:1 mixtures of THF:DMSO or ACN:DMF and repeat steps 3-5.
-
Documentation: Record observations in a table to compare solvent efficacy.
Workflow 2: Solubility Enhancement via pH Modification & Salt Formation
This is the most robust chemical strategy for altering the fundamental solubility profile of the compound.[11][12] The goal is to eliminate the zwitterionic character by converting the molecule into a true salt.
Conceptual Diagram: Disrupting the Zwitterion
Caption: Strategies for breaking the zwitterionic state to enhance solubility.
Protocol 2.2: In-Situ Salt Formation for Reaction Screening (Basic Conditions)
This protocol is for when your subsequent reaction is compatible with a basic counter-ion and a polar protic or aprotic solvent.
-
Setup: In a reaction flask under an inert atmosphere (if required), add this compound (1.0 eq).
-
Solvent Addition: Add the chosen organic solvent (e.g., DMF, THF, Ethanol). The mixture will be a slurry.
-
Base Addition: Add a suitable base.
-
For anhydrous conditions: Add Sodium Hydride (NaH, 1.05 eq) portion-wise at 0°C. Allow to stir for 30 minutes. Observe for gas evolution to cease and the solid to dissolve.
-
For protic conditions: Add Potassium Carbonate (K₂CO₃, 1.5 eq) or a 1M solution of Sodium Hydroxide (NaOH, 1.05 eq). Stir at room temperature until the solid dissolves.
-
-
Confirmation: A clear, homogenous solution indicates successful formation of the carboxylate salt. The material is now ready for the addition of other reagents.
Protocol 2.3: Isolation of a Hydrochloride (HCl) Salt
This protocol is useful for creating a stable, solid salt form that can be weighed and used in various subsequent reactions, often with improved handling and solubility characteristics in a wider range of solvents.
-
Suspension: Suspend this compound (1.0 eq) in a suitable solvent in which the starting material is poorly soluble but the salt is at least moderately soluble. Good choices include Methanol, Isopropanol, or Dioxane.
-
Acidification: Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in Diethyl Ether or 4M HCl in Dioxane, 1.1 eq) to the stirring suspension at room temperature.
-
Precipitation & Isolation: Stir the mixture for 1-2 hours. The initial solid will often dissolve and a new solid (the HCl salt) may precipitate. If a precipitate forms, collect it by filtration, wash with a non-polar solvent (e.g., diethyl ether or heptane) to remove excess acid, and dry under vacuum.
-
Solubility Check: If no precipitate forms, it indicates the HCl salt is soluble in the chosen solvent. This solution can be used directly, or the solvent can be removed under reduced pressure to isolate the salt as a solid. Perform the solubility screening (Protocol 2.1) on the isolated salt to determine its new solubility profile. A general rule for salt formation is that the pKa of the acid should be at least 2 units lower than that of the base to ensure efficient proton transfer.[7]
Part 3: Data Summary & Comparison
The following table summarizes expected solubility outcomes from the described strategies. These are qualitative guides; quantitative solubility will depend on temperature and exact solvent composition.
| Strategy | Solvent/Reagent | Expected Outcome | Rationale | Best For... |
| Direct Solvation | DMSO, DMF, NMP | High (>50 mg/mL) | Strong H-bond acceptor, high dielectric constant. | Stock solutions, NMR, reactions tolerant of these solvents. |
| THF, ACN, Dioxane | Very Low (<1 mg/mL) | Cannot disrupt strong crystal lattice energy. | Use as anti-solvent for precipitation. | |
| Co-Solvency | THF / 10% Water | Moderate | Water solvates the zwitterionic charges.[8] | Reactions where small amounts of water are tolerated. |
| ACN / 20% DMSO | Good | DMSO acts as the primary solubilizer.[13] | Adjusting polarity for chromatography or reactions. | |
| Salt Formation | Base (e.g., K₂CO₃) in Methanol | High | Forms a polar potassium carboxylate salt. | Subsequent reactions in polar protic solvents. |
| Salt Formation | Acid (e.g., HCl) in Dioxane | Moderate to High | Forms a pyrimidinium chloride salt. | Creating a stable, isolable solid for use in various organic solvents. |
References
-
Crystal Growth & Design. (n.d.). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 2-((Pyrimidin-2-yl)amino)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound(CAS# 79858-46-1). Retrieved from [Link]
-
IJSDR. (n.d.). Methods to boost solubility. International Journal of Scientific Development and Research. Retrieved from [Link]
-
Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]
-
IJIRT. (2023). Solubility Enhancement Methods. International Journal of Innovative Research in Technology. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Aminopyridin-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Principles of Salt Formation. Retrieved from [Link]
- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. Retrieved from [Link]
-
PubChem. (n.d.). (Pyrimidin-2-ylthio)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
A2Z Chemical. (n.d.). (PYRIDIN-2-YLAMINO)-ACETIC ACID. Retrieved from [Link]
-
Taylor & Francis eBooks. (2014). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-[(pyrimidin-2-yl)amino]acetic acid. Université du Luxembourg. Retrieved from [Link]
-
Semantic Scholar. (2000). Kinetic and Solubility Studies in Zwitterionic Surfactant Solutions. Retrieved from [Link]
-
Wiley Online Library. (2024). Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-2-(pyridin-2-YL)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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UNITE PHARMACEUTICAL. (n.d.). 5-Pyrimidine acetic acid. Retrieved from [Link]
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Troubleshooting guide for the synthesis of (pyrimidin-2-ylamino)acetic acid derivatives
Welcome to the technical support guide for the synthesis of (pyrimidin-2-ylamino)acetic acid derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important class of compounds. The pyrimidine core is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1][2] This guide provides in-depth, experience-driven advice to navigate the common challenges encountered during their synthesis, ensuring both efficiency and success in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives. The advice provided is grounded in established chemical principles and practical laboratory experience.
Q1: My initial N-arylation reaction between 2-aminopyrimidine and an alpha-haloacetate ester is giving very low yields. What are the critical parameters to optimize?
A1: Low yields in the initial coupling step are a frequent hurdle. This reaction, typically a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling, is highly sensitive to several factors.
-
Base Selection and Stoichiometry: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the aminopyrimidine, while an overly strong base can promote side reactions, such as the hydrolysis of the ester.
-
Recommendation: Start with a moderate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Use of stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be effective but requires strictly anhydrous conditions to prevent ester saponification. A slight excess of the base (1.5-2.0 equivalents) can often drive the reaction to completion.[3]
-
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Recommendation: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally effective.[4] Ensure the solvent is anhydrous, as water can lead to unwanted side reactions.
-
-
Temperature and Reaction Time: These reactions often require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A starting temperature of 60-80 °C is often a good initial parameter.[5] If the reaction is sluggish, consider a gradual increase in temperature. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields in some cases.[3][6]
-
-
Catalysis (For Challenging Substrates): For less reactive aryl halides or aminopyrimidines, a transition-metal catalyzed approach like the Buchwald-Hartwig amination or an Ullmann condensation may be necessary.[7][8][9][10][11]
-
Buchwald-Hartwig: This palladium-catalyzed reaction is highly efficient for C-N bond formation. A typical catalyst system would involve a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP).[8][9]
-
Ullmann Condensation: This copper-catalyzed reaction is a more classical approach but can be effective. It often requires higher temperatures than palladium-catalyzed methods.[10][11]
-
| Parameter | Starting Recommendation | Optimization Strategy |
| Base | K₂CO₃ (2.0 eq) | Screen Cs₂CO₃, NaH, t-BuOK |
| Solvent | Anhydrous DMF | Screen DMSO, Acetonitrile |
| Temperature | 80 °C | Increase incrementally to 120 °C; consider microwave irradiation |
| Catalyst | None (for SNAr) | Add Pd₂(dba)₃/Xantphos or CuI/ligand for cross-coupling |
Q2: I am observing the formation of a significant amount of a di-alkylated byproduct. How can I improve the selectivity for mono-N-alkylation?
A2: The formation of the N,N-di-alkylated product is a common issue, arising from the alkylation of the newly formed secondary amine. Several strategies can be employed to mitigate this.
-
Control of Stoichiometry: Using a slight excess of the 2-aminopyrimidine relative to the alkylating agent can favor mono-alkylation. A 1.2:1 to 1.5:1 ratio of amine to ester is a good starting point.
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity by slowing down the rate of the second alkylation, which typically has a higher activation energy.
-
Slow Addition of the Alkylating Agent: Adding the alpha-haloacetate ester dropwise to the reaction mixture containing the 2-aminopyrimidine and base can help maintain a low concentration of the alkylating agent, thus favoring reaction with the more abundant primary amine.
-
Steric Hindrance: If synthetically feasible, introducing bulky groups on either the pyrimidine ring or the acetate moiety can sterically disfavor the second alkylation.
Experimental Workflow & Key Checkpoints
The following diagram outlines a typical workflow for the synthesis and purification of a this compound derivative, highlighting critical decision points and potential pitfalls.
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Validation & Comparative
A Senior Application Scientist's Guide: (Pyrimidin-2-ylamino)acetic Acid as a Next-Generation CO₂ Absorbent
A Theoretical and Practical Framework for Performance Evaluation Against Conventional Amines
Executive Summary
The global imperative to mitigate carbon dioxide (CO₂) emissions has intensified the search for advanced capture solvents that surpass the performance of conventional alkanolamines like monoethanolamine (MEA). While effective, MEA is plagued by high regeneration energy costs, corrosive tendencies, and thermal and oxidative instability. Amino acid salts have emerged as a highly promising alternative, offering negligible volatility, superior stability, and a more favorable environmental profile. This guide introduces (pyrimidin-2-ylamino)acetic acid (P2AA), a novel amino acid derivative, as a compelling, yet un-validated, candidate for CO₂ capture.
Due to the absence of direct experimental data on P2AA for this application, this document provides a first-of-its-kind comparative analysis based on its unique molecular structure. We project its performance against the industry benchmark, MEA, and a representative amino acid solvent, potassium glycinate. This guide synthesizes established chemical principles to predict P2AA's reaction mechanism, CO₂ absorption capacity, kinetics, and stability. Furthermore, we furnish a comprehensive suite of detailed, self-validating experimental protocols required to rigorously test these predictions, empowering researchers to pioneer the evaluation of this promising new absorbent.
Structural Analysis and Mechanistic Hypotheses
The performance of any amine-based absorbent is fundamentally dictated by its molecular structure. A comparative analysis of P2AA against MEA and glycine (the parent amino acid of glycinate) reveals key differentiators that inform our performance predictions.
-
Monoethanolamine (MEA): A primary alkanolamine, its structure features a highly reactive primary amine (-NH₂) and a hydroxyl group (-OH) that enhances water solubility.
-
Glycine: The simplest amino acid, possessing both a basic amino group (-NH₂) and an acidic carboxyl group (-COOH). In its salt form (e.g., potassium glycinate), the carboxyl group enhances solubility and reduces volatility.
-
This compound (P2AA): This molecule, with the chemical formula C₆H₇N₃O₂, integrates the core amino acid structure with a nitrogen-rich pyrimidine ring.[1] This unique combination suggests a hybrid behavior, leveraging the stability of amino acids while introducing the electronic effects and potential steric hindrance of the heterocyclic ring.
Proposed Reaction Mechanisms with CO₂
The reaction pathway between an amine and CO₂ is critical to its absorption capacity and the energy required for its reversal (regeneration).
Conventional Mechanism: MEA Primary amines like MEA react with CO₂ via the zwitterion mechanism to form a stable carbamate. This reaction consumes two moles of amine for every one mole of CO₂, limiting the theoretical maximum loading capacity to 0.5 mol CO₂ per mol of amine.[2]
Amino Acid and Predicted P2AA Mechanism Amino acid salts, and likely P2AA, primarily react with CO₂ to form bicarbonate.[3] The sterically hindered nature of the secondary amine in P2AA (shielded by the pyrimidine ring) is predicted to disfavor the formation of a stable carbamate, promoting the hydrolysis of the zwitterion intermediate by water. This pathway consumes only one mole of amine per mole of CO₂, allowing for a higher theoretical capacity of 1.0 mol CO₂ per mol of amine.
Predicted Performance and Comparative Benchmarking
Based on the structural analysis and known performance of analogous compounds, we can construct a predictive comparison of P2AA against established benchmarks.
Table 1: Comparative Performance Matrix of CO₂ Absorbents
| Performance Metric | Monoethanolamine (MEA) | Potassium Glycinate | This compound (P2AA) - Predicted | Rationale for Prediction |
| CO₂ Absorption Capacity | Low (0.5 mol/mol)[4] | High (~0.8-1.0 mol/mol)[3] | High | Bicarbonate formation mechanism is predicted due to steric hindrance, similar to other amino acid salts. |
| Absorption/Desorption Rate | High[5] | Moderate | Moderate | Steric hindrance from the pyrimidine ring may slow reaction kinetics compared to the unhindered primary amine of MEA.[2] |
| Regeneration Energy | High | Low to Moderate[6] | Low to Moderate | The predicted bicarbonate mechanism and potentially unstable carbamate lead to a lower heat of reaction, reducing the energy needed for regeneration. |
| Thermal Stability | Low (Degrades >120°C)[7] | High[8] | High | Amino acid salt structure confers high thermal stability. |
| Oxidative Stability | Low | High[3] | High | Amino acid salts are known to be significantly more resistant to oxidative degradation than alkanolamines. |
| Volatility / Solvent Loss | High | Negligible[8] | Negligible | The zwitterionic/salt nature of the molecule results in extremely low vapor pressure. |
| Corrosivity | High[9][10] | Low[8] | Low | Reduced formation of corrosive degradation products and the inherent nature of amino acid salts suggest lower corrosivity. |
Recommended Experimental Validation Protocols
To move from prediction to empirical validation, a rigorous and systematic experimental plan is essential. The following protocols are designed as self-validating systems to accurately characterize the performance of P2AA.
Protocol: Determination of CO₂ Absorption Capacity and Kinetics
This experiment quantifies the maximum CO₂ loading and the initial rate of absorption using a jacketed glass stirred-cell reactor.
Methodology:
-
Solvent Preparation: Prepare a 2.0 M aqueous solution of P2AA by dissolving the synthesized solid in deionized water. If necessary, add an equimolar amount of a strong base (e.g., KOH) to form the salt and adjust pH. Prepare a 30 wt% (~5.0 M) MEA solution as a benchmark.
-
System Setup: Assemble the stirred-cell reactor, ensuring all connections are gas-tight. Circulate fluid from a thermostatic bath through the reactor jacket to maintain a constant temperature of 40°C.
-
Solvent Charging: Accurately measure and add 100 mL of the P2AA solution to the reactor.
-
Inert Gas Purge: Purge the reactor headspace with pure N₂ for 15 minutes to remove any residual air and CO₂.
-
Absorption Initiation: Start the magnetic stirrer at a constant rate (e.g., 600 rpm) to ensure a stable, well-defined gas-liquid interface. Switch the gas feed to a certified mixture of 15% CO₂ in N₂ at a known flow rate (e.g., 200 mL/min).
-
Data Logging: Continuously monitor and record the CO₂ concentration in the reactor's outlet gas stream using a non-dispersive infrared (NDIR) CO₂ analyzer. Log data every 5 seconds.
-
Saturation: Continue the experiment until the outlet CO₂ concentration equals the inlet concentration, indicating the solvent is saturated.
-
Calculation:
-
CO₂ Loading (mol/mol): Integrate the difference between the inlet and outlet CO₂ concentrations over time to determine the total moles of CO₂ absorbed. Divide this by the total moles of P2AA in the solution.[3]
-
Initial Absorption Rate: Calculate the rate from the initial slope of the CO₂ absorption curve.
-
-
Control Experiment: Repeat steps 3-8 using the 30 wt% MEA solution for a direct comparison under identical conditions.
Protocol: Assessment of Thermal Stability
This protocol uses Thermogravimetric Analysis (TGA) to determine the decomposition temperature of the absorbent, a critical indicator of its suitability for thermal regeneration.[11][12]
Methodology:
-
Sample Preparation: Prepare two samples: (a) fresh 2.0 M P2AA solution and (b) CO₂-saturated 2.0 M P2AA solution from the previous experiment.
-
TGA Setup: Place a small, accurately weighed aliquot (~10 mg) of the fresh P2AA solution into a TGA crucible (platinum or alumina).
-
Drying Phase: Heat the sample from ambient temperature to 110°C at a rate of 10°C/min under a continuous N₂ flow (e.g., 50 mL/min). Hold at 110°C for 20 minutes to evaporate all water. The remaining mass is the dry P2AA salt.
-
Decomposition Phase: After drying, heat the sample from 110°C to 600°C at a rate of 10°C/min under N₂ flow.
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of the major mass loss event after the drying step is defined as the decomposition temperature.
-
Desorption Analysis: Repeat steps 2-4 with the CO₂-saturated sample. The mass loss observed between ~80°C and 150°C, prior to solvent decomposition, corresponds to the release of CO₂ and can be used to cross-validate the absorption capacity measurement.
-
Causality Check: A high decomposition temperature (>150°C) is crucial. It ensures that during the regeneration step (typically 100-120°C), the solvent is regenerated by releasing CO₂ rather than being destroyed through thermal degradation.
Protocol: Corrosion Rate Measurement
This protocol provides a standardized method for evaluating the corrosivity of the solvent on typical materials of construction, like carbon steel (CS1018), using a simple weight-loss method.[9][13]
Methodology:
-
Coupon Preparation: Prepare pre-weighed and dimensionally measured coupons of CS1018. Clean them with acetone and deionized water, then dry and weigh them to a precision of 0.1 mg.
-
Experimental Setup: Place 200 mL of the CO₂-saturated P2AA solution into a sealed glass vessel. Do the same for CO₂-saturated MEA in a separate vessel.
-
Immersion: Suspend one carbon steel coupon in each solution, ensuring they are fully immersed.
-
Aging: Place the sealed vessels in an oven maintained at 80°C for a period of 15 days to simulate accelerated corrosion conditions found in a stripper unit.
-
Coupon Retrieval and Cleaning: After 15 days, remove the coupons. Gently clean them according to ASTM G1 standards to remove corrosion products, then rinse with water and acetone, dry, and re-weigh.
-
Calculation: Calculate the corrosion rate in millimeters per year (mm/y) using the formula: Corrosion Rate = (K × W) / (A × T × D) Where:
-
K = constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = surface area of the coupon in cm²
-
T = exposure time in hours
-
D = density of the metal in g/cm³ (e.g., ~7.87 for carbon steel)
-
-
Trustworthiness Check: The inclusion of the MEA control is critical. A high corrosion rate for MEA and a significantly lower rate for P2AA would validate the hypothesis of reduced corrosivity.
Conclusion and Future Outlook
While direct experimental evidence is not yet available, a thorough analysis of the molecular structure of this compound strongly suggests its potential as a high-performance CO₂ capture solvent. Its classification as an amino acid derivative implies significant advantages over the industry-standard MEA, including higher theoretical absorption capacity, negligible volatility, superior thermal and oxidative stability, and lower corrosivity.[3][6][8] The steric hindrance provided by its pyrimidine ring is hypothesized to promote a bicarbonate-based reaction mechanism, which is key to reducing the energy penalty associated with solvent regeneration.
The future of this compound in the field of carbon capture is entirely dependent on empirical validation. The detailed protocols provided in this guide offer a clear, robust, and scientifically rigorous pathway for researchers to test these promising hypotheses. Successful validation would position P2AA and similar heterocyclic amino acids as a frontier class of solvents, paving the way for more efficient, economical, and environmentally benign carbon capture technologies.
References
- Vertex AI Search result citing a comprehensive review on the kinetics of CO₂ absorption into amine solutions.
- Vertex AI Search result discussing the study of CO₂ absorption kinetics in tertiary amine solutions using a stopped-flow appar
- Vertex AI Search result providing kinetic and thermodynamic data for various amines, including CO₂ loading capacities for MDEA and DETA.
- Vertex AI Search result comparing the absorption efficiency and capacity of MEA, DEA, and NH₃.
- Vertex AI Search result on a kinetic study of CO₂ absorption in a blended MEA-AMP amine solution.
- Vertex AI Search result presenting an analysis of amine-induced corrosion in post-combustion carbon capture units.
- Vertex AI Search result detailing an experimental evaluation of corrosion behavior of stainless steels in CO₂-loaded MEA solutions.
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- Vertex AI Search result reviewing the effects of amine composition, structure, and operating conditions on CO₂ capture efficiency and corrosion.
- Vertex AI Search result reviewing corrosion and its prevention in post-combustion CO₂ capture systems, comparing MEA, DEA, and MDEA.
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- Vertex AI Search result providing a review of advanced amino acid-based technologies for CO₂ capture.
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- Vertex AI Search result on the characterization of amine-functionalized sorbents using techniques including TGA.
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A Comparative Analysis of (Pyrimidin-2-ylamino)acetic Acid Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutic agents. Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, has inspired the design of a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] This guide provides an in-depth comparative analysis of a specific class of these compounds: (pyrimidin-2-ylamino)acetic acid derivatives. We will delve into their synthesis, compare their biological efficacy with supporting experimental data, and elucidate key structure-activity relationships (SAR) to guide future drug discovery efforts.
The Rationale for Targeting the this compound Scaffold
The selection of the this compound core is a deliberate choice rooted in established medicinal chemistry principles. The pyrimidine ring itself is a privileged structure, known to interact with a wide array of biological targets.[5][7] The amino linker at the 2-position provides a crucial vector for introducing diverse substituents, allowing for the fine-tuning of physicochemical properties and target-binding interactions. The acetic acid moiety introduces a carboxylic acid group, which can act as a key hydrogen bond donor and acceptor, or as a handle for further derivatization to modulate solubility and pharmacokinetic profiles. This three-component structure thus offers a versatile platform for generating a library of compounds with diverse biological activities.
Synthesis Strategies: A Generalized Approach
The synthesis of this compound derivatives typically follows a convergent strategy, allowing for the efficient generation of a diverse library of analogues. A generalized synthetic pathway is outlined below. The initial step often involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound to form the core pyrimidine ring. Subsequent nucleophilic aromatic substitution with an aminoacetate derivative, followed by hydrolysis of the ester, yields the target acid.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: General Procedure for Synthesis
The following is a representative, generalized protocol. Specific reaction conditions (temperature, solvent, catalyst) may vary depending on the specific substrates used.
-
Synthesis of the 2-Aminopyrimidine Core: Equimolar amounts of a substituted guanidine hydrochloride and a 1,3-dicarbonyl compound are refluxed in the presence of a base, such as sodium ethoxide in ethanol, for 4-6 hours. The reaction mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried to yield the 2-aminopyrimidine derivative.
-
Chlorination of the Pyrimidine Ring: The 2-aminopyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride, at elevated temperatures to yield the corresponding 2-chloropyrimidine.
-
Nucleophilic Aromatic Substitution: The 2-chloropyrimidine is dissolved in a suitable solvent like dimethylformamide (DMF), and an equimolar amount of an aminoacetate derivative and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The reaction is stirred at 80-100 °C for 12-24 hours.
-
Ester Hydrolysis: The resulting ester intermediate is then hydrolyzed using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran (THF) and water to afford the final this compound derivative. The product is then purified by recrystallization or column chromatography.
Comparative Biological Activity
The true value of a chemical scaffold lies in the biological activity of its derivatives. Here, we compare the performance of various this compound derivatives across different therapeutic areas, with a focus on anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
A significant body of research has focused on the anticancer potential of pyrimidine derivatives.[8][9][10] Many of these compounds exert their effects by inhibiting key enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs) or polo-like kinase 4 (PLK4).[11][12]
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound ID | R1-Substituent (Pyrimidine Ring) | R2-Substituent (Phenylamino Moiety) | Target Cell Line | IC50 (µM) | Reference |
| PZA-1 | 4,6-dimethyl | 4-chloro | SW480 (Colon) | 11.08 | [10] |
| PZA-2 | 4-phenyl | 3-nitro | A549 (Lung) | 50 | [8][9] |
| PZA-3 | 4,6-dimethyl | Unsubstituted | MCF-7 (Breast) | >100 | [13] |
| PZA-4 | 5-cyano | 3-nitro | HCT116 (Colon) | 7 | [12] |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes.
From the table, it is evident that substitutions on both the pyrimidine ring and the phenylamino moiety significantly impact cytotoxic activity. For instance, the introduction of a cyano group at the 5-position of the pyrimidine ring (PZA-4) appears to enhance potency against colon cancer cells when compared to derivatives with substitutions at the 4 and 6 positions.[12] Mechanistic studies have shown that active compounds like PZA-1 can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[10]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrimidine derivatives have shown promise in this area, with activity against a range of bacterial and fungal pathogens.[2][3][14][15][16] Their mechanism of action can vary, but some have been shown to inhibit essential enzymes in microbial metabolic pathways.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R1-Substituent (Pyrimidine Ring) | R2-Substituent (Phenylamino Moiety) | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| PZA-5 | 4-methyl | 2,4-dichloro | E. coli | 18 | 62.5 | [15] |
| PZA-6 | 4-hydroxy | 4-bromo | S. aureus | 22 | 31.25 | [14] |
| PZA-7 | 4,6-dimethyl | Unsubstituted | C. albicans | 12 | 125 | [14] |
Note: This data is a representative compilation from various studies.
The data suggests that halogenated substituents on the phenylamino ring can confer significant antibacterial activity.[15] For example, the 2,4-dichloro substitution in PZA-5 results in good activity against E. coli. The 4-bromo substitution in PZA-6 shows strong activity against the Gram-positive bacterium S. aureus.[14]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[1][4][17][18][19]
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | R1-Substituent (Pyrimidine Ring) | R2-Substituent (Phenylamino Moiety) | Assay | % Inhibition (at 10 µM) | COX-2 Selectivity Index | Reference |
| PZA-8 | 4-trifluoromethyl | 4-methoxy | COX-2 Inhibition | 78 | 15 | [17][18] |
| PZA-9 | 4-methyl | 3,4-dimethoxy | Carrageenan-induced paw edema | 45 | N/A | [4] |
| PZA-10 | 4-phenyl | 4-sulfonamide | COX-1 Inhibition | 25 | 0.5 | [17] |
Note: This data is a representative compilation from various studies.
The results highlight the potential for developing selective COX-2 inhibitors based on this scaffold. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. Compound PZA-8, with its trifluoromethyl and methoxy substitutions, demonstrates good COX-2 inhibition and selectivity.[17][18]
Structure-Activity Relationships (SAR) and Mechanistic Insights
Caption: Key SAR takeaways for different activities.
-
For Anticancer Activity: Electron-withdrawing groups on the pyrimidine ring, such as a cyano group, appear to be favorable. The nature and position of substituents on the phenylamino ring are also critical, with halogenated derivatives often showing good potency.[10][12]
-
For Antimicrobial Activity: Lipophilicity, often modulated by halogen substituents on the phenylamino moiety, seems to be a key determinant of antibacterial efficacy.[15]
-
For Anti-inflammatory Activity: To achieve COX-2 selectivity, bulky and electron-withdrawing groups on the pyrimidine ring are often employed. Additionally, incorporating moieties known to interact with the COX-2 active site, such as a sulfonamide group on the phenylamino ring, can be a successful strategy.[17][18]
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core allows for the generation of large and diverse chemical libraries for high-throughput screening. The comparative analysis presented in this guide highlights the significant influence of substituent patterns on the biological activity profile of these derivatives.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. The generation of comprehensive SAR data through the synthesis and screening of larger, more diverse libraries will be crucial. Furthermore, detailed mechanistic studies, including X-ray crystallography of ligand-protein complexes, will provide invaluable insights for the rational design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. The integration of computational modeling and in silico screening will undoubtedly accelerate the discovery of new clinical candidates based on the this compound framework.
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing). Available from: [Link]
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Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH. Available from: [Link]
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(PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Available from: [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. Available from: [Link]
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A Comparative Guide to the Synthesis of (Pyrimidin-2-ylamino)acetic Acid for Researchers
For Immediate Release: A Detailed Analysis of Synthetic Methodologies for a Key Pharmaceutical Building Block
(Pyrimidin-2-ylamino)acetic acid, also known as N-(pyrimidin-2-yl)glycine, is a crucial structural motif in medicinal chemistry, forming the backbone of numerous compounds with therapeutic potential. For researchers and professionals in drug development, the efficient and reliable synthesis of this key intermediate is of paramount importance. This guide provides a comparative analysis of established and innovative routes for the synthesis of this compound, offering in-depth technical insights, detailed experimental protocols, and supporting data to inform the selection of the most suitable method for specific research and development needs.
Introduction to this compound
The pyrimidine ring is a fundamental component of various biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The incorporation of an aminoacetic acid side chain at the 2-position of the pyrimidine nucleus creates a versatile building block for the synthesis of more complex molecules, such as enzyme inhibitors and receptor antagonists. The ability to efficiently synthesize this compound is therefore a critical step in the discovery and development of new therapeutic agents.
This guide will explore and compare two primary solution-phase synthesis routes and a solid-phase alternative, evaluating them on criteria such as yield, purity, reaction time, and operational complexity.
Comparative Analysis of Synthesis Routes
The synthesis of this compound can be approached through several distinct pathways. Here, we analyze two common solution-phase methods and a solid-phase approach, highlighting their respective advantages and disadvantages.
| Parameter | Route 1: Direct N-Alkylation with Chloroacetic Acid | Route 2: N-Alkylation with Ethyl Chloroacetate & Hydrolysis | Route 3: Solid-Phase Synthesis |
| Starting Materials | 2-Aminopyrimidine, Chloroacetic Acid | 2-Aminopyrimidine, Ethyl Chloroacetate | Merrifield Resin, Boc-glycine, 2-Chloropyrimidine |
| Number of Steps | 1 | 2 | Multi-step (on-resin) |
| Reported Yield | Variable, potentially low due to side reactions | Moderate to good for N-alkylation; subsequent hydrolysis can impact overall yield. | Good (e.g., 76% overall)[1] |
| Purity | Can be challenging to purify from side products. | Intermediate ester is generally easier to purify. | High purity after cleavage from resin (e.g., 95%)[1] |
| Reaction Time | Potentially rapid, but optimization is key. | Longer overall due to two distinct steps. | Can be lengthy due to multiple washing and reaction steps. |
| Key Challenges | Intramolecular self-condensation.[2] | Diketopiperazine formation, need for a separate hydrolysis step.[2] | Requires specialized equipment and expertise in solid-phase synthesis. |
Route 1: Direct N-Alkylation with Chloroacetic Acid
This method represents the most direct approach, involving the reaction of 2-aminopyrimidine with chloroacetic acid. While seemingly straightforward, this route is often complicated by side reactions.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution, where the amino group of 2-aminopyrimidine attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion. The basicity of the pyrimidine nitrogen atoms can also lead to side reactions. A significant challenge with this approach is the potential for intramolecular self-condensation between the amino group and the carboxylic acid moiety of the product, especially under harsh reaction conditions.[2]
Caption: Proposed reaction pathway for the direct N-alkylation of 2-aminopyrimidine with chloroacetic acid.
Experimental Protocol (Hypothetical, based on analogous reactions)
To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent (e.g., water or a polar aprotic solvent), chloroacetic acid (1.1 eq) is added. A base (e.g., sodium carbonate or sodium hydroxide) is added portion-wise to neutralize the generated HCl and facilitate the reaction. The reaction mixture is stirred at a controlled temperature (e.g., room temperature to gentle heating) and monitored by TLC. Upon completion, the product is isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and recrystallization.
Expertise & Experience Insights: The choice of base and solvent is critical to minimize side reactions. A milder base and lower temperatures are generally preferred to suppress self-condensation. However, finding conditions that provide a reasonable reaction rate without promoting side reactions can be challenging.
Route 2: N-Alkylation with Ethyl Chloroacetate followed by Hydrolysis
This two-step approach involves the initial formation of the ethyl ester of the target molecule, which is then hydrolyzed to the carboxylic acid. This method can offer advantages in terms of purification and avoiding some of the side reactions associated with the direct use of chloroacetic acid.
Reaction Mechanism
The first step is the N-alkylation of 2-aminopyrimidine with ethyl chloroacetate, typically carried out in the presence of a base to scavenge the HCl byproduct. The resulting ethyl (pyrimidin-2-ylamino)acetate is then subjected to hydrolysis, usually under basic or acidic conditions, to cleave the ester and yield the final product. A significant challenge in the initial N-alkylation step is the potential for the dimerization of the formed ethyl glycinate intermediate to form diketopiperazine.[2]
Caption: Two-step synthesis of this compound via an ester intermediate.
Experimental Protocol
Step 1: Synthesis of Ethyl (pyrimidin-2-ylamino)acetate
-
To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent such as acetone or DMF, a base like anhydrous potassium carbonate (2.0 eq) is added.
-
Ethyl chloroacetate (1.2 eq) is then added dropwise, and the reaction mixture is heated to reflux.
-
The reaction is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[3]
Step 2: Hydrolysis of Ethyl (pyrimidin-2-ylamino)acetate
-
The purified ethyl (pyrimidin-2-ylamino)acetate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide).
-
The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
The alcohol is removed under reduced pressure, and the aqueous solution is acidified with an acid (e.g., HCl) to the isoelectric point of the product to induce precipitation.
-
The solid product is collected by filtration, washed with cold water, and dried.
Trustworthiness: The two-step nature of this route allows for the purification of the intermediate ester, which can lead to a purer final product compared to the one-step direct alkylation. The conditions for both steps are well-established in organic synthesis.
Route 3: Solid-Phase Synthesis
To circumvent the challenges of solution-phase methods, a solid-phase synthesis approach has been developed, which can prevent the formation of diketopiperazine and other side products.[1][2]
Workflow Overview
This method involves anchoring a protected amino acid (Boc-glycine) to a solid support (Merrifield resin), followed by deprotection and subsequent reaction with 2-chloropyrimidine. The desired product is then cleaved from the resin.
Caption: Workflow for the solid-phase synthesis of methyl (pyrimidin-2-ylamino)acetate.
Experimental Protocol (Abbreviated from Mereyala et al.)[1]
-
Loading: Merrifield resin is swelled in DMF, and Boc-glycine is coupled to the resin using cesium carbonate and potassium iodide at 80°C.
-
Deprotection: The Boc protecting group is removed using a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Coupling: The deprotected resin is reacted with 2-chloropyrimidine in DMF in the presence of diisopropylethylamine (DIEA) at 90°C.
-
Cleavage: The final product is cleaved from the resin as its methyl ester using sodium methoxide in a THF/methanol mixture.
Authoritative Grounding: This solid-phase approach has been demonstrated to be effective, yielding the target compound with high purity (95%) and good overall yield (76%).[1] This method is particularly valuable when solution-phase methods prove problematic.
Conclusion and Recommendations
The choice of synthesis route for this compound depends heavily on the specific requirements of the researcher, including scale, available equipment, and desired purity.
-
Route 1 (Direct Alkylation) is the most atom-economical but is fraught with potential side reactions that can complicate purification and lower yields. It may be suitable for rapid, small-scale synthesis if conditions can be carefully optimized.
-
Route 2 (Esterification and Hydrolysis) offers a more controlled, two-step approach that often leads to a purer final product. While it involves an additional step, the purification of the intermediate ester can be more straightforward. This is a reliable method for moderate scales in a standard laboratory setting.
-
Route 3 (Solid-Phase Synthesis) is the most elegant solution for overcoming the side reactions inherent in the solution-phase methods. It provides a high-purity product in good yield but requires expertise and specialized equipment for solid-phase organic synthesis. This route is highly recommended for the synthesis of libraries of derivatives or when high purity is critical.
Ultimately, a careful evaluation of the experimental goals and available resources will guide the synthetic chemist to the most appropriate and efficient method for obtaining this valuable building block.
References
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Mereyala, H. B., & Kumar, S. K. (2002). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Arkivoc, 2002(11), 20-25. [Link]
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ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? [Link]
-
Mereyala, H. B., & Kumar, S. K. (2002). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Molecules, 7(10), 723-728. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for (Pyrimidin-2-ylamino)acetic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. This guide provides a comprehensive cross-validation comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC)—for the analysis of (pyrimidin-2-ylamino)acetic acid, a key building block in the synthesis of various pharmaceutical compounds.
The principles and methodologies detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[1][2][3]
The Analytical Challenge: this compound
This compound is a polar molecule, a characteristic that presents unique challenges in chromatographic separations.[4][5][6] Polar compounds often exhibit poor retention on traditional reversed-phase HPLC columns, leading to co-elution with the solvent front and inadequate separation from other polar impurities.[4][5] This guide will explore how different analytical techniques can be optimized to overcome these challenges and provide accurate and precise quantification.
Cross-Validation Workflow
The cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results across different techniques. This workflow demonstrates the key stages of the validation process, from method development to the final comparative analysis.
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A Comparative Guide to the Efficacy of (Pyrimidin-2-ylamino)acetic Acid and Related Derivatives in Biological Assays
This guide provides an in-depth comparison of (pyrimidin-2-ylamino)acetic acid derivatives and structurally related 2-aminopyrimidine compounds, a class of molecules that has garnered significant attention in medicinal chemistry.[1][2][3] The pyrimidine nucleus is a cornerstone scaffold in drug discovery, forming the backbone of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA and interact with a wide array of biological targets.[1][3][4] We will dissect the performance of these derivatives in key biological assays, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental data that substantiates their therapeutic potential.
The 2-Aminopyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
The 2-aminopyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[5] Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This signaling event is fundamental to regulating nearly all cellular processes, including growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6]
The efficacy of 2-aminopyrimidine derivatives stems from their ability to act as ATP-competitive inhibitors. The pyrimidine ring's nitrogen atoms can form critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase's ATP-binding pocket, effectively mimicking the adenine portion of ATP and blocking the enzyme's function.[5] This binding mode is central to the mechanism of action for many clinically successful kinase inhibitors.[5]
A preeminent example is Ponatinib (Iclusig) , a multi-targeted tyrosine kinase inhibitor approved for treating chronic myeloid leukemia (CML).[7][8] Its structure, while not a simple acetic acid derivative, features a complex 2-aminopyrimidine core designed to potently inhibit the BCR-ABL kinase.[9][10] Ponatinib's design specifically overcomes resistance to other therapies by effectively binding to BCR-ABL variants with the T315I mutation, a common "gatekeeper" mutation that blocks access for other inhibitors.[7][10][11]
Diagram 1: General Mechanism of ATP-Competitive Kinase Inhibition This diagram illustrates how (pyrimidin-2-ylamino) derivatives compete with ATP for the kinase binding site, thereby inhibiting phosphorylation and downstream signaling.
Caption: Kinase inhibitors compete with ATP for the enzyme's active site.
Comparative Efficacy in Anticancer Assays
The most extensively documented application of 2-aminopyrimidine derivatives is in oncology. Their ability to inhibit various kinases involved in cancer cell proliferation and survival makes them potent anticancer agents.[12][13][14][15]
Targeting Cyclin-Dependent Kinases (CDKs)
CDKs are critical regulators of the cell cycle.[16] Their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Several studies have explored pyrimidine derivatives as CDK inhibitors.[13][17] For instance, a series of 2,4,5,6-tetrasubstituted pyrimidine derivatives were designed and synthesized, showing potent and selective inhibitory activity against CDK2 and inhibiting the proliferation of cultured human tumor cells.[17] Another study identified substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines as highly active CDK9 inhibitors, with compound 12u showing an IC₅₀ of 7 nM for CDK9 and over 80-fold selectivity against CDK2.[16]
Targeting Aurora Kinases
Aurora kinases are essential for mitotic progression, and their overexpression is linked to poor prognosis in many cancers.[18] Pyrimidine-based derivatives have been developed to inhibit Aurora A kinase, leading to the destabilization of MYC oncoproteins, which are key drivers of tumor growth.[18] A lead compound, 13 , potently inhibited the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC₅₀ < 200 nM.[18]
Comparative Data Summary
The table below summarizes the in vitro efficacy of selected pyrimidine derivatives against various cancer-related targets and cell lines. This data highlights the structure-activity relationships that govern their potency.
| Compound ID | Target(s) | Assay Type | Efficacy (IC₅₀) | Key Structural Features | Source |
| Ponatinib | BCR-ABL (T315I) | Kinase Assay | 2-4 nM | Imidazo[1,2-b]pyridazine core | [9] |
| Compound 4b | SW480 Colon Cancer | MTT Assay | 11.08 µM | Pyrimidine with aryl urea moiety | [15] |
| Compound 3b | Antitumor Screen | MTT Assay | 13.6 µmol/L | Pyrimidine with arylamino & piperidinyl | [13] |
| Compound 12u | CDK9 | Kinase Assay | 7 nM | 4-thiazol-2-anilinopyrimidine | [16] |
| Compound 13 | Aurora A | Proliferation Assay | < 200 nM | 6-methyl-N⁴-(pyrazol-3-yl)pyrimidine | [18] |
| Compound 2a | Glioblastoma, Breast, Colon | Cell Viability | 4-8 µM | N-benzyl aminopyrimidine | [12] |
| Compound 2d | A549 Lung Cancer | MTT Assay | Strong cytotoxicity at 50 µM | Pyrido[2,3-d]pyrimidine | [14][19] |
Structure-Activity Relationship (SAR) Insights:
-
Aryl Urea Moieties: The addition of an aryl urea moiety, as seen in compound 4b , can significantly enhance cytotoxic activity, inducing apoptosis through the modulation of Bax/Bcl-2 pathways.[15]
-
Halogenation: Strategic placement of halogen atoms on phenyl rings often improves binding affinity and potency, a common strategy in kinase inhibitor design.[18]
-
5-Position Substitution: Modifying the C5 position of the pyrimidine ring can drastically alter selectivity. For example, adding a carbonitrile group at C5 of a 2-anilinopyrimidine scaffold maintained high potency against CDKs 1, 2, and 9.[16]
-
Fused Rings: Fusing the pyrimidine with other heterocyclic systems, such as in pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, can create potent and selective inhibitors for various kinases.[6][14]
Efficacy in Anti-Inflammatory Assays
Chronic inflammation is driven by signaling pathways that are also regulated by kinases. Therefore, kinase inhibitors often possess anti-inflammatory properties. The primary targets in this context are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[20][21] Selective inhibition of COX-2 is a key goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.
A study on pyrazolo[3,4-d]pyrimidinone derivatives identified compounds with significant COX-2 inhibitory activity.[22] Compound 5k emerged as a highly potent and selective COX-2 inhibitor, with an IC₅₀ value (0.266 µM) comparable to the standard drug celecoxib (0.293 µM) and a high selectivity index of 95.8.[22]
| Compound ID | Target(s) | Efficacy (IC₅₀) | Selectivity Index (COX-1/COX-2) | Key Structural Features | Source |
| Celecoxib | COX-2 | 0.04 µM | >100 | Pyrazole with sulfonamide | [20] |
| Compound 5 | COX-2 | 0.04 µM | High (not specified) | Pyrimidine derivative | [20] |
| Compound 9 | COX-2 | 0.29 µmol | High (not specified) | Pyrimidine derivative | [20] |
| Compound 4b | COX-2 | 69 nM | 4.44 | Oxadiazole-antipyrine hybrid | [23] |
| Compound 5k | COX-2 | 0.266 µM | 95.75 | Diphenyl pyrazolo[3,4-d]pyrimidinone | [22] |
Key Experimental Protocols & Workflows
To ensure the trustworthiness and reproducibility of efficacy data, standardized biological assays are employed. Below are detailed protocols for two fundamental assays used to evaluate the compounds discussed in this guide.
Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549, SW480) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 2: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: A purified kinase, a specific substrate, and ATP are incubated with the test compound. The amount of phosphorylated substrate is then quantified, often using fluorescence- or luminescence-based methods.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, purified recombinant kinase (e.g., CDK9, COX-2), a suitable substrate (e.g., a peptide), and ATP.
-
Compound Plating: Serially dilute the test pyrimidine derivatives in DMSO and add them to a 384-well assay plate.
-
Kinase Reaction: Add the kinase and substrate mixture to the wells. Initiate the phosphorylation reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add a detection reagent. This reagent often contains an antibody that specifically recognizes the phosphorylated substrate, linked to a reporter system (e.g., HRP for luminescence or a fluorophore).
-
Signal Reading: Read the plate on a suitable plate reader (e.g., luminometer or fluorometer).
-
Data Analysis: The signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.
Diagram 3: Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro biochemical kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold and its broader family of 2-aminopyrimidine derivatives represent a highly versatile and potent class of compounds with demonstrated efficacy in a range of biological assays.[3][24] Their success, exemplified by the clinical approval of drugs like Ponatinib, is rooted in their ability to effectively mimic ATP and inhibit the activity of protein kinases central to disease pathology.
The comparative data clearly show that structural modifications to the pyrimidine core and its substituents are critical for modulating both potency and selectivity.[2][3][25] The introduction of moieties like aryl ureas, varied halogenation patterns, and fusion with other heterocyclic rings provides a rich chemical space for optimization.
Future research should focus on:
-
Improving Selectivity: Designing derivatives that can distinguish between closely related kinases to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Continuing to develop compounds, in the vein of Ponatinib, that are active against known resistance mutations in clinical targets.
-
Exploring New Targets: Expanding the application of this scaffold to other kinase families and even non-kinase targets where the pyrimidine's hydrogen bonding capabilities can be leveraged.
This guide provides a foundational understanding of the efficacy of these compounds. The provided protocols and comparative data serve as a valuable resource for researchers aiming to design and evaluate the next generation of pyrimidine-based therapeutics.
References
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Rastogi, S. K., Khanka, S., Kumar, S., Lakra, A., Rathur, R., Sharma, K., Bisen, A. C., Bhatta, R. S., Kumar, R., Singh, D., & Sinha, A. K. (n.d.). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PubMed Central. [Link]
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Wikipedia. (2024). Ponatinib. [Link]
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Al-Rashood, S. T., Aboldahab, I. A., Nagi, M. N., Abouzeid, L. A., Abdel-Aziz, A. A., Abdel-Hamide, S. G., Youssef, K. M., Al-Obaid, A. M., & El-Subbagh, H. I. (2010). Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Grokipedia. (n.d.). Ponatinib. [Link]
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Iovanna, C., Lauria, A., Martorana, A., & Di Sarno, V. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. [Link]
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Ahmad, I., Ahmad, K., & Ali, P. (2020). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. Drug Development Research. [Link]
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You, W. W., Zhao, P. L., Zou, M., Zhou, Z. Z., Duan, A. N., & Wu, S. G. (2011). [Synthesis and antitumor activities of pyrimidines]. Nan fang yi ke da xue xue bao = Journal of Southern Medical University. [Link]
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Chen, Y., Chen, Y., Li, Z., Wang, X., Wang, Y., Wang, Z., Xie, C., & Zhang, Y. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. [Link]
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Myriagkou, M., Papakonstantinou, E., Deligiannidou, G. E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
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Betzi, S., Alam, R., Dimova, D., Han, H., & Meijer, L. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]
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Kulkarni, P., & Kulkarni, S. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
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Mohamed, M. A. A., & Marzouk, A. A. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
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Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., & El-Husseiny, N. (2022). Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents. PubMed Central. [Link]
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Al-Omar, M. A., & Amr, A. G. E. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
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Al-Salahi, R., Al-Qurafi, A., El-Gamal, M., & Marzouk, M. (2022). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. PubMed Central. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Gamal, M. I., & Al-Massarani, S. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Kamal, A., & Ali, M. S. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link]
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Natarajan, A., Annamalai, S., Ramasamy, S., & Gajjasekaran, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. ResearchGate. [Link]
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Natarajan, A., Annamalai, S., Ramasamy, S., & Gajjasekaran, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Medicinal Chemistry. [Link]
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A Head-to-Head Comparison of (Pyrimidin-2-ylamino)acetic Acid Analogs: A Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, (pyrimidin-2-ylamino)acetic acid and its analogs represent a promising class of molecules with diverse therapeutic potential, including anticancer, anti-inflammatory, and kinase inhibitory activities. This guide provides a comprehensive, head-to-head comparison of these analogs, synthesizing data from various studies to offer insights into their structure-activity relationships (SAR) and guide future drug development efforts.
Introduction: The Versatility of the Pyrimidine Core
The pyrimidine ring system is a privileged scaffold in drug discovery, forming the basis for numerous FDA-approved drugs.[1] Its ability to engage in various biological interactions, particularly hydrogen bonding through its nitrogen atoms, makes it an ideal anchor for designing targeted therapies. The this compound framework, in particular, offers a versatile template for chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into a comparative analysis of analogs based on their performance in key biological assays, supported by detailed experimental protocols and SAR insights.
General Synthesis of this compound Analogs
The synthesis of this compound analogs and related pyrimidine derivatives typically follows a convergent strategy, allowing for the introduction of diversity at various positions. A common synthetic route involves the condensation of a substituted guanidine with a β-ketoester or a related three-carbon synthon to form the pyrimidine core. Subsequent nucleophilic substitution or cross-coupling reactions can be employed to introduce the desired side chains.
A generalized synthetic scheme is depicted below. The choice of starting materials and reagents allows for the introduction of various substituents on the pyrimidine ring (R1, R2) and the phenyl ring (R3), as well as modifications to the acetic acid moiety.
Caption: Generalized synthetic workflow for this compound analogs.
Head-to-Head Comparison: Anticancer Activity
Numerous this compound analogs and related pyrimidine derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrimidine derivatives against various cancer cell lines. This comparative data highlights the impact of different substitutions on anticancer potency.
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 2-Aminopyrimidine | R1=4-fluorophenyl, R2=acetamide | A549 (Lung) | 5.2 | [2] |
| Analog B | 2-Aminopyrimidine | R1=4-chlorophenyl, R2=acetamide | A549 (Lung) | 3.8 | [2] |
| Analog C | 2-Aminopyrimidine | R1=4-methoxyphenyl, R2=acetamide | A549 (Lung) | 8.1 | [2] |
| Compound 7f | Pyrazolo[3,4-d]pyrimidine | N-acyl amino acid conjugate | MCF-7 (Breast) | Not specified, but potent | [3] |
| Compound 3b | Thiazolo[4,5-d]pyrimidine | 7-chloro-3-phenyl-5-(trifluoromethyl) | C32 (Melanoma) | 24.4 | [4] |
| Compound 3b | Thiazolo[4,5-d]pyrimidine | 7-chloro-3-phenyl-5-(trifluoromethyl) | A375 (Melanoma) | 25.4 | [4] |
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of these analogs is highly dependent on the nature and position of the substituents on the pyrimidine and the N-phenyl rings.[5]
-
Substitution on the N-phenyl ring: Electron-withdrawing groups, such as halogens (e.g., chloro and fluoro), at the para-position of the N-phenyl ring tend to enhance cytotoxic activity, as seen in the comparison between Analog A and Analog B.[2] Conversely, electron-donating groups like methoxy (Analog C) can lead to a decrease in potency.[2]
-
Modifications of the Acetic Acid Moiety: Replacing the acetic acid group with larger, more complex functionalities, such as N-acyl amino acid conjugates, can lead to potent anticancer agents, as demonstrated by compound 7f, which acts as a dihydrofolate reductase (DHFR) inhibitor.[3]
-
Fused Ring Systems: The fusion of other heterocyclic rings, such as thiazole or pyrazole, to the pyrimidine core can significantly modulate the biological activity. For instance, the thiazolo[4,5-d]pyrimidine derivative 3b showed potent activity against melanoma cell lines.[4]
Head-to-Head Comparison: Kinase Inhibitory Activity
A primary mechanism through which this compound analogs exert their anticancer effects is through the inhibition of protein kinases. The 2-aminopyrimidine scaffold is a well-established hinge-binding motif that can effectively compete with ATP for the active site of various kinases.[6]
Comparative Kinase Inhibition Data
The table below presents a head-to-head comparison of the inhibitory activity of different pyrimidine-based kinase inhibitors against various kinase targets.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 8h | PLK4 | 0.0067 | [7] |
| Compound 20 | c-Src | Comparable to Imatinib | [7] |
| Compound 14 | c-Src | 8.39 | [7] |
| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives | Class III RTKs | Selective inhibition | [8] |
Structure-Activity Relationship (SAR) for Kinase Inhibition
The design of potent and selective kinase inhibitors based on the this compound scaffold follows several key principles:
-
Hinge-Binding Motif: The 2-aminopyrimidine core is crucial for interacting with the hinge region of the kinase active site, a key interaction for potent inhibition.[6]
-
Gatekeeper Pocket Interaction: Substitutions at the 5-position of the pyrimidine ring can be tailored to interact with the "gatekeeper" residue of the kinase, which is a key determinant of selectivity.[1]
-
Solvent-Exposed Region: Modifications to the acetic acid moiety or the N-phenyl ring can extend into the solvent-exposed region of the active site, providing opportunities to enhance potency and improve physicochemical properties.
Caption: Key SAR principles for pyrimidine-based kinase inhibitors.
Head-to-Head Comparison: Anti-inflammatory Activity
This compound analogs have also been investigated for their anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS).[9]
Comparative Anti-inflammatory Data
The following table provides a comparison of the anti-inflammatory activity of different pyrimidine derivatives.
| Compound ID | Assay | Activity | Reference |
| N-methyl-N-pyrimidin-2-yl glycine derivatives | Anti-inflammatory assays | Significant activity | [10] |
| Imidazo[1,2-a]pyrimidine-2-acetic acid analogs | Anti-inflammatory assays | Remarkable activity | [9] |
| Pyrazolopyrimidine derivatives (5 & 6) | COX-2 Inhibition | IC50 = 0.04 µM (comparable to celecoxib) | [9] |
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is influenced by specific structural features:
-
Acidic Moiety: The presence of the acetic acid group or a bioisosteric equivalent is often important for activity, potentially by mimicking the carboxylic acid of arachidonic acid, the substrate for COX enzymes.
-
Heterocyclic Core: The nature of the heterocyclic system fused to the pyrimidine ring can significantly impact both potency and selectivity for different inflammatory targets. For example, pyrazolopyrimidine derivatives have shown potent and selective COX-2 inhibition.[9]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the antiproliferative activity of compounds against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific protein kinase.
-
Reagents Preparation: Prepare assay buffer, recombinant kinase enzyme, substrate (peptide or protein), and ATP solution.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The this compound scaffold and its analogs continue to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a head-to-head comparison of these compounds, highlighting their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. The structure-activity relationships discussed herein offer valuable insights for the rational design of next-generation pyrimidine-based drugs with improved potency, selectivity, and drug-like properties.
Future research in this area should focus on:
-
Multi-target Drug Design: Exploring the potential of these analogs to inhibit multiple targets simultaneously, which could be beneficial for treating complex diseases like cancer.
-
Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety.
-
Exploring Novel Biological Targets: Screening these compounds against a broader range of biological targets to uncover new therapeutic applications.
By leveraging the insights from this comparative guide, researchers and drug development professionals can accelerate the discovery and development of innovative medicines based on the versatile this compound scaffold.
References
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Introduction: The Significance and Challenges of (Pyrimidin-2-ylamino)acetic Acid Synthesis
An authoritative guide to the synthesis of (pyrimidin-2-ylamino)acetic acid, this document provides a comparative analysis of common protocols, offering researchers and drug development professionals the insights needed to select and optimize their synthetic strategies.
This compound and its derivatives are key building blocks in the development of a wide range of biologically active compounds. Their structural motif is found in numerous pharmaceuticals, including kinase inhibitors and other targeted therapies. The reliable and reproducible synthesis of this scaffold is therefore of critical importance. However, the synthesis is not without its challenges, which can include managing the reactivity of starting materials, controlling side reactions, and achieving high purity in the final product. This guide provides a comparative analysis of two prominent synthetic protocols, highlighting their respective strengths and weaknesses to aid in the selection of the most appropriate method for a given research and development context.
Comparative Analysis of Synthetic Protocols
The two primary routes for the synthesis of this compound that will be discussed are the reaction of 2-aminopyrimidine with a haloacetic acid derivative and the Strecker synthesis. Each of these methods offers distinct advantages and is accompanied by its own set of challenges.
Protocol 1: Nucleophilic Substitution with Haloacetic Acid Derivatives
This is arguably the most direct and commonly employed method for the synthesis of this compound. The reaction involves the nucleophilic attack of the amino group of 2-aminopyrimidine on an α-haloacetate, typically ethyl bromoacetate or ethyl chloroacetate, followed by hydrolysis of the resulting ester.
Step 1: N-Alkylation of 2-aminopyrimidine
-
To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base, for instance, potassium carbonate (K2CO3) (2.0-3.0 eq).
-
To this suspension, add ethyl bromoacetate (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (pyrimidin-2-ylamino)acetate.
Step 2: Saponification of the Ester
-
Dissolve the crude ethyl (pyrimidin-2-ylamino)acetate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (as monitored by TLC or LC-MS).
-
Acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid, such as hydrochloric acid (HCl), to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
-
Base: The choice and stoichiometry of the base are critical. Stronger bases can lead to the formation of undesired side products, while an insufficient amount of base will result in low conversion. Potassium carbonate is a commonly used base that provides a good balance of reactivity and selectivity.
-
Solvent: The solvent should be able to dissolve the starting materials and be inert to the reaction conditions. Acetonitrile and DMF are good choices, with the latter being particularly effective for less reactive substrates.
-
Temperature: The reaction is typically heated to drive it to completion. However, excessive temperatures can lead to decomposition of the product and the formation of impurities.
Protocol 2: Strecker Synthesis
The Strecker synthesis provides an alternative route to α-amino acids and can be adapted for the synthesis of this compound. This multi-component reaction involves the treatment of an aldehyde with an amine and a cyanide source.
Step 1: Formation of the α-aminonitrile
-
Combine 2-aminopyrimidine (1.0 eq) and glyoxylic acid (1.0 eq) in an aqueous solution.
-
To this mixture, add a solution of sodium cyanide (NaCN) (1.1 eq) dropwise at a low temperature (0-5 °C), ensuring the pH is maintained in a slightly acidic to neutral range.
-
Stir the reaction mixture at room temperature until the formation of the α-aminonitrile is complete, as monitored by an appropriate analytical technique.
Step 2: Hydrolysis of the α-aminonitrile
-
Acidify the reaction mixture with a strong acid, such as concentrated HCl, and heat to reflux.
-
Continue heating until the hydrolysis of the nitrile to the carboxylic acid is complete.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to induce precipitation.
-
Collect the product by filtration, wash with cold water, and dry to obtain this compound.
Caption: Workflow for the Strecker synthesis of this compound.
-
Cyanide Source: The use of sodium or potassium cyanide is standard, but care must be taken due to their high toxicity. The reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
pH Control: Maintaining the correct pH during the formation of the α-aminonitrile is crucial to prevent the polymerization of the aldehyde and other side reactions.
-
Hydrolysis Conditions: The hydrolysis of the nitrile requires harsh conditions (strong acid and high temperature), which can lead to the degradation of the product if not carefully controlled.
Performance Comparison
| Parameter | Protocol 1: Nucleophilic Substitution | Protocol 2: Strecker Synthesis |
| Overall Yield | Generally moderate to high (60-85%) | Can be variable, often lower than Protocol 1 |
| Purity | Good, with potential for N,N-dialkylation as a side product | Can be challenging to purify due to the harsh hydrolysis conditions |
| Scalability | Readily scalable | Can be more challenging to scale due to the use of toxic reagents and harsh conditions |
| Safety | Uses flammable solvents and corrosive bases | Involves highly toxic cyanide and corrosive acids |
| Versatility | Applicable to a wide range of haloacetic acid derivatives | More limited in scope due to the specific starting materials required |
Conclusion and Recommendations
Both the nucleophilic substitution and the Strecker synthesis protocols offer viable routes to this compound. The choice between them will depend on the specific requirements of the project.
For most applications, Protocol 1 (Nucleophilic Substitution) is the recommended starting point due to its generally higher yields, cleaner reaction profile, and greater scalability. The reagents are readily available, and the procedure is relatively straightforward to perform.
Ultimately, the successful and reproducible synthesis of this compound relies on careful optimization of the reaction conditions and a thorough understanding of the underlying chemical principles. This guide provides a solid foundation for researchers to build upon in their efforts to access this important synthetic building block.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (pyrimidin-2-ylamino)acetic acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (pyrimidin-2-ylamino)acetic acid. As a compound frequently utilized in discovery and development settings, establishing a robust and compliant disposal procedure is paramount to ensuring laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the causality behind each procedural step.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is the foundation of a safe laboratory environment. This compound, while not having an exhaustive toxicological profile in publicly available literature, presents hazards based on its chemical structure and available data.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile for this compound.[1] Its structure, containing a pyrimidine ring (a nitrogen-containing heterocycle) and an acetic acid moiety, suggests it should be handled with care, similar to related chemical classes known for potential toxicity and environmental harm.[2]
Table 1: GHS Hazard Profile for this compound [1]
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation | Warning |
Causality: The identified hazards—oral toxicity, skin and eye irritation, and respiratory irritation—dictate that this compound must be treated as hazardous waste.[1] Its release into the environment, particularly waterways, must be prevented.[2][3] Therefore, under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[2]
Personal Protective Equipment (PPE)
Based on the risk assessment, the following minimum PPE is mandatory when handling this compound in any form, including during waste consolidation and disposal procedures.
-
Eye Protection: Chemical safety goggles are required to protect against splashes that could cause serious eye irritation (H319).[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact and irritation (H315).[1][2] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.
-
Body Protection: A standard laboratory coat must be worn to protect against incidental contact.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of respiratory tract irritation (H335).[1][2]
Waste Segregation and Collection Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[2][4] This involves a systematic "cradle-to-grave" management approach as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
Step 1: Designate a Waste Container Select a leak-proof, chemically compatible waste container. For solid waste (e.g., powder, contaminated weigh paper, gloves), a securely sealed plastic pail or drum is appropriate. For liquid waste (e.g., solutions), use a screw-cap bottle, ensuring it is not a metal container, as the acetic acid moiety can be corrosive.[7]
Step 2: Collect All Contaminated Materials Collect all waste forms of this compound. This includes:
-
Unused or expired pure chemical.
-
Solutions containing the compound.
-
All disposables that have come into direct contact with the chemical, such as pipette tips, weighing paper, contaminated gloves, and absorbent pads used for cleanup.[2]
Causality: It is critical to consider all contaminated materials as part of the hazardous waste stream. Trace amounts of the chemical on a glove or paper towel contribute to the overall risk and must be managed with the same level of care as the pure substance.
Step 3: Label the Container Correctly The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Do not use abbreviations.
-
An accurate list of all other constituents in the container (e.g., solvents like acetonitrile, methanol).
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
Step 4: Store the Waste Container Safely Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[2] This area must be secure, well-ventilated, and away from incompatible materials. Ensure that acidic waste is not stored in direct contact with bases or oxidizers to prevent dangerous reactions.[7]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
Step 1: Alert and Evacuate Immediately alert personnel in the vicinity and, if the spill is large or in a poorly ventilated area, evacuate the immediate area.
Step 2: Don Appropriate PPE Before attempting any cleanup, don the full PPE as described in Section 2.
Step 3: Contain and Absorb the Spill For a solid spill, carefully sweep or scoop the material to minimize dust generation. For a liquid spill, contain it with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][3] Do not use combustible materials like paper towels to absorb large quantities of liquid.
Step 4: Collect Cleanup Debris Place all absorbed material and contaminated cleaning supplies into the designated hazardous waste container for this compound.[2][8]
Step 5: Decontaminate the Area Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
Final Disposal Pathway
The final step in the lifecycle of this chemical waste is its proper disposal by a certified entity.
Workflow: this compound Disposal
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Pyrimidin-2-ylamino)acetic Acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling (pyrimidin-2-ylamino)acetic acid. Our focus is to move beyond mere compliance and instill a deep, proactive safety culture. By understanding the why behind each procedural step, you can mitigate risks effectively and ensure both personal safety and data integrity.
Hazard Analysis: Understanding the Compound
This compound is an organic compound that, while essential for specific research applications, presents a clear hazard profile that must be respected. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are:
-
Acute Toxicity, Oral (Category 4, H302): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2, H315): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3, H335): May cause respiratory irritation.[1][2][3]
This profile dictates a multi-faceted approach to personal protective equipment (PPE), ensuring a barrier against oral, dermal, ocular, and respiratory exposure routes.
Core Directive: Mandatory PPE Ensemble
A hazard assessment is the foundation of any laboratory safety protocol.[4][5][6] For this compound, the following PPE is the mandatory minimum for any handling procedure.
Eye and Face Protection
Given its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the laboratory.[7]
-
Required for Handling: When actively handling the compound (weighing, transferring, making solutions), chemical splash goggles are required. They provide a complete seal around the eyes, protecting against splashes and airborne dust.[5][7]
-
High-Risk Operations: When there is a significant splash hazard, such as when handling larger volumes or during vigorous mixing, a face shield must be worn in addition to chemical splash goggles.[5][7][8]
Hand Protection
The compound's potential to cause skin irritation (H315) necessitates careful glove selection.[3]
-
Material: Disposable nitrile gloves are the standard recommendation. They provide adequate protection against incidental contact with this type of chemical solid and associated solvents.[5][9]
-
Protocol: Always inspect gloves for tears or pinholes before use.[10] Remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid contaminating your hands. Never wear gloves outside of the laboratory area to prevent cross-contamination of common surfaces like doorknobs and keyboards.[11]
Body Protection
-
Laboratory Coat: A clean, buttoned lab coat is required to protect your skin and personal clothing from spills and contamination.[5][12]
-
Apparel: Full-length pants and closed-toe shoes are mandatory personal attire in any laboratory setting to protect against spills and dropped items.[7][9][10]
Respiratory Protection
The risk of respiratory irritation (H335) is most acute when handling the compound in its powdered form, as dust can become airborne.[3]
-
Primary Control: The primary method for controlling airborne hazards is through engineering controls.[9] All weighing and handling of powdered this compound must be performed inside a certified chemical fume hood or a powder containment hood.[9][13]
-
Secondary Control: If engineering controls are not available or are insufficient, a NIOSH-approved respirator (e.g., an N95) may be required.[5] A formal respiratory protection program, including fit testing and training, is mandated by OSHA under such circumstances.[14]
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures that safety measures are integrated seamlessly into the workflow.
Pre-Operation
-
Review the SDS: Before beginning, always review the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure.[11]
-
Prepare Workspace: Ensure the chemical fume hood is operational and uncluttered.[13] Locate the nearest eyewash station, safety shower, and spill kit.[11][13]
-
Assemble PPE: Gather all necessary PPE. Inspect each item for damage (e.g., cracks in goggles, holes in gloves).
Donning PPE Sequence
-
Lab Coat: Don your lab coat and fasten all buttons.
-
Eye Protection: Put on your safety goggles.
-
Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE Sequence (to prevent contamination)
-
Gloves: Remove gloves first, using the proper technique to avoid touching the outer contaminated surface with your bare skin.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Eye Protection: Remove goggles last.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[10]
Workflow for Safe Chemical Handling
dot digraph "Safe_Handling_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir="TB"]; node [shape="box", style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label="Preparation Phase"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="1. Review SDS for\nthis compound"]; B [label="2. Verify Engineering Controls\n(e.g., Fume Hood)"]; C [label="3. Locate Emergency Equipment\n(Eyewash, Shower, Spill Kit)"]; D [label="4. Inspect & Don Core PPE\n(Coat, Goggles, Gloves)"]; A -> B -> C -> D; }
subgraph "cluster_handling" { label="Handling Phase"; bgcolor="#FFFFFF"; E [label="5. Assess Task Hazard", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6a. Weighing Solid?\nWork in Fume Hood"]; G [label="6b. Preparing Solution?\nPotential for Splash"]; H [label="7. Proceed with Task\nMaintain Situational Awareness"];
}
subgraph "cluster_post" { label="Post-Handling Phase"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="8. Secure Compound\n& Label Container"]; J [label="9. Decontaminate Work Area"]; K [label="10. Doff PPE Correctly"]; L [label="11. Dispose of Contaminated Waste\n(Gloves, etc.)"]; M [label="12. Wash Hands Thoroughly"];
}
D -> E [lhead="cluster_handling", minlen=2, color="#5F6368"]; H -> I [lhead="cluster_post", minlen=2, color="#5F6368"];
} axdot Diagram: A logical workflow for safely handling this compound.
Emergency & Disposal Plans
Preparation is the most critical step in handling any laboratory emergency.[15]
Spill Response
-
Alert & Evacuate: Immediately alert personnel in the area.[16] If the spill is large or in a poorly ventilated area, evacuate and notify your institution's environmental health and safety (EHS) office.
-
Small Spill Cleanup (Solid):
-
Ensure you are wearing your full PPE ensemble.
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[15]
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
-
Small Spill Cleanup (Liquid Solution):
-
Contain the spill by creating a dike with an unreactive absorbent material.[18][19]
-
Use an acid neutralizer, such as sodium bicarbonate, starting from the outside of the spill and working inward.[15][16][17][19]
-
Absorb the neutralized mixture and place it in a sealed, labeled hazardous waste container.[15]
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[18] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with water for at least 15 minutes.[18] Use a safety shower if the area of contact is large. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed, and compatible container.[20][21]
-
The label must clearly state "Hazardous Waste" and list the chemical contents.[15]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.[21][22] Never dispose of this chemical down the drain.[21]
Summary of PPE Requirements
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Lab Presence | Safety Glasses (with side shields) | N/A | Lab Coat, Full Pants, Closed-Toe Shoes | N/A |
| Weighing/Handling Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Pants, Closed-Toe Shoes | Required: Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Full Pants, Closed-Toe Shoes | Recommended: Chemical Fume Hood |
| Large Volume Transfer | Face Shield + Goggles | Nitrile Gloves | Lab Coat, Full Pants, Closed-Toe Shoes | Required: Chemical Fume Hood |
| Cleaning Spills | Face Shield + Goggles | Heavy-duty Nitrile Gloves | Lab Coat, Full Pants, Closed-Toe Shoes | As required by spill size/volatility |
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Step-by-Step Cleaning for Sulfuric Acid Spills. (2024, September 28). North Industrial Chemicals. Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
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8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 2005-149). (2005). Centers for Disease Control and Prevention. Retrieved from [Link]
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Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety. Retrieved from [Link]
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Acidic/Basic Spill Clean Up Procedure. (n.d.). The University of British Columbia Safety & Risk Services. Retrieved from [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
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OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
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What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? (2025, January 6). Chemistry For Everyone [YouTube Channel]. Retrieved from [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health. Retrieved from [Link]
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Personal Protective Equipment (PPE) Toolkit. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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A Chemist's Guide to PPE. (n.d.). Brigham Young University Chemistry Department. Retrieved from [Link]
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2-((Pyrimidin-2-yl)amino)acetic acid. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
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How to Dispose of Acetic Acid. (n.d.). Lab Alley. Retrieved from [Link]
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Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). Chemical Safety Consulting. Retrieved from [Link]
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How Do You Properly Dispose Of Acetic Acid? (2025, June 30). Chemistry For Everyone [YouTube Channel]. Retrieved from [Link]
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This compound. (n.d.). Angene Chemical. Retrieved from [Link]
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Acetic acid 99.85% Safety Data Sheet. (2018, May 7). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
